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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Ro 04-5595

For Researchers, Scientists, and Drug Development Professionals Abstract Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. Thi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of the mechanism of action of Ro 04-5595, detailing its binding characteristics, effects on neuronal signaling, and its application in experimental research. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of associated signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: Selective GluN2B Antagonism

Ro 04-5595 exerts its effects by acting as a competitive antagonist at the ifenprodil binding site on the GluN2B subunit of the NMDA receptor. The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits. The specific composition of GluN2 subunits (GluN2A-D) dictates the receptor's pharmacological and biophysical properties. By selectively binding to the GluN2B subunit, Ro 04-5595 allosterically inhibits the ion channel function, preventing the influx of Ca2+ in response to glutamate and glycine binding. This selective antagonism allows for the targeted modulation of neuronal plasticity and excitability in brain regions where GluN2B-containing NMDA receptors are predominantly expressed.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of Ro 04-5595 with the GluN2B subunit of the NMDA receptor.

ParameterValueSpecies/TissueExperimental MethodReference
Binding Affinity (Ki) 2 nMRat brain slicesRadioligand binding assay with [3H]ifenprodil[1]
IC50 <200 nmol/LChicken embryo forebrain cell cultureCalcium influx assay[2][3]
EC50 186 ± 32 nmol/LChicken embryo forebrain cell cultureCalcium influx assay[3]
Electrophysiology 10 µMRat brain slices (oval bed nucleus of the stria terminalis)Whole-cell patch-clamp recording[4]
-21.4 ± 1.9% reduction in NMDA-EPSC amplitude in control rats
Behavioral Studies (CPP) 0.1–2.0 μ g/0.5 μl (intra-PLC microinfusion)RatsConditioned Place Preference
10 mg/kg (intraperitoneal injection)RatsIn vivo blockade for electrophysiology

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of Ro 04-5595 for the GluN2B subunit using [3H]-ifenprodil as the radioligand.

Materials:

  • Rat brain tissue expressing GluN2B-containing NMDA receptors (e.g., forebrain)

  • [3H]-ifenprodil (Radioligand)

  • Ro 04-5595 (Competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a known concentration of a non-labeled GluN2B ligand (e.g., 10 µM ifenprodil) for non-specific binding.

    • 50 µL of varying concentrations of Ro 04-5595 (e.g., 0.1 nM to 10 µM).

    • 50 µL of [3H]-ifenprodil at a final concentration close to its Kd (e.g., 2-5 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Ro 04-5595 concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the procedure for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and assessing the effect of Ro 04-5595.

Materials:

  • Rodent brain slices (e.g., from the hippocampus or prefrontal cortex)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution for the patch pipette containing (in mM): 135 Cs-gluconate, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.

  • Ro 04-5595

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick coronal or sagittal brain slices from a rodent using a vibratome in ice-cold, oxygenated aCSF. Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min. Visualize neurons using a microscope with DIC optics.

  • Whole-Cell Recording: Obtain a gigaseal (>1 GΩ) on the membrane of a target neuron using a glass micropipette filled with the internal solution. Rupture the membrane to achieve the whole-cell configuration.

  • EPSC Recording: Clamp the neuron at a holding potential of -70 mV to record AMPA receptor-mediated currents and at +40 mV to record NMDA receptor-mediated currents (to relieve the Mg2+ block). Evoke synaptic responses by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

  • Drug Application: After obtaining a stable baseline of NMDA-EPSCs for 5-10 minutes, perfuse the slice with aCSF containing Ro 04-5595 (e.g., 10 µM) for 10-15 minutes.

  • Data Acquisition and Analysis: Record the NMDA-EPSCs before, during, and after the application of Ro 04-5595. Analyze the amplitude and kinetics of the currents to determine the inhibitory effect of the compound.

Conditioned Place Preference (CPP)

This protocol describes a CPP paradigm to assess the motivational effects of Ro 04-5595.

Apparatus:

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers, separated by a smaller neutral central chamber.

Procedure:

  • Pre-Conditioning (Habituation and Baseline Preference):

    • Day 1 (Habituation): Place the animal in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Day 2 (Baseline): Record the time the animal spends in each of the two outer chambers for 15 minutes to determine any initial preference.

  • Conditioning (4-8 days):

    • On conditioning days, the procedure is divided into two sessions separated by several hours.

    • Morning Session (Drug Pairing): Administer Ro 04-5595 (e.g., via microinfusion into a specific brain region or systemic injection) and immediately confine the animal to one of the outer chambers (e.g., the initially non-preferred chamber) for 30 minutes.

    • Afternoon Session (Vehicle Pairing): Administer the vehicle (e.g., saline) and confine the animal to the opposite outer chamber for 30 minutes.

    • Alternate the drug and vehicle pairings across days.

  • Post-Conditioning (Test Day):

    • The day after the last conditioning session, place the animal in the central chamber in a drug-free state and allow it to freely explore all three chambers for 15 minutes.

    • Record the time spent in each of the outer chambers.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber on the test day compared to the baseline preference indicates a rewarding effect (Conditioned Place Preference). Conversely, a significant decrease indicates an aversive effect (Conditioned Place Aversion).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ro 04-5595 Action

The following diagram illustrates the signaling pathway affected by Ro 04-5595. By blocking the GluN2B subunit, Ro 04-5595 prevents the calcium influx that is critical for the activation of downstream signaling cascades involved in synaptic plasticity.

Ro045595_Signaling_Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Ro045595 Ro 04-5595 Ro045595->NMDA_Receptor Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Ro 04-5595 blocks the NMDA receptor, inhibiting calcium influx.
Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the affinity of Ro 04-5595.

Radioligand_Binding_Workflow prep Membrane Preparation incubate Incubation with [3H]-ligand & Ro 04-5595 prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze

Workflow for determining Ro 04-5595 binding affinity.
Logical Relationship in Conditioned Place Preference

This diagram illustrates the logical flow and expected outcomes of a Conditioned Place Preference experiment with a rewarding compound.

CPP_Logic pre_test Baseline Preference Test conditioning Pairing of Drug with Specific Environment pre_test->conditioning post_test Post-Conditioning Preference Test conditioning->post_test reward Rewarding Effect (Increased time in drug-paired side) post_test->reward aversion Aversive Effect (Decreased time in drug-paired side) post_test->aversion neutral No Effect post_test->neutral

Logical outcomes of a Conditioned Place Preference experiment.

References

Exploratory

Ro 04-5595: A Selective GluN2B Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. Thi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a high affinity for the GluN2B subunit. This technical guide provides a comprehensive overview of Ro 04-5595, including its binding characteristics, functional activity, and the experimental methodologies used to evaluate its pharmacological profile. Detailed protocols for key in vitro and in vivo assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of NMDA receptor pharmacology and the development of novel therapeutics targeting the GluN2B subunit.

Introduction

The NMDA receptor, a ligand-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. It is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The diverse subtypes of the GluN2 subunit (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex. The GluN2B subunit, in particular, has garnered significant interest as a therapeutic target for a range of neurological and psychiatric disorders.

Ro 04-5595 has emerged as a valuable pharmacological tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors. Its selectivity allows for the specific interrogation of this receptor subtype, both in vitro and in vivo.

Quantitative Data

The following tables summarize the key quantitative data for Ro 04-5595, providing a comparative overview of its binding affinity and functional potency.

Table 1: Binding Affinity of Ro 04-5595

ParameterValueSpeciesAssay ConditionsReference
Kᵢ2 nMRatRelative to [³H]ifenprodil at GluN2B receptors in brain slices.[1]

Table 2: Functional Activity of Ro 04-5595

ParameterValueAssay TypeCell/Tissue TypeReference
EC₅₀186 ± 32 nmol/LInhibition of Calcium InfluxPrimary cultures from chicken embryo forebrain[2][3]
Concentration for NMDA-EPSC reduction in control rats10 μMElectrophysiology (Whole-cell patch clamp)Oval bed nucleus of the stria terminalis (ovBNST) slices from rats[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of Ro 04-5595.

Radioligand Binding Assay

This protocol is adapted from a method for determining the binding of a radiolabeled ligand to brain tissue sections, where Ro 04-5595 is used to define non-specific binding.

Objective: To determine the specific binding of a radioligand (e.g., [³H]Ro 25-6981) to GluN2B-containing NMDA receptors.

Materials:

  • Fresh-frozen brain tissue

  • Cryostat

  • Tris-HCl buffer (50 mM, pH 7.4)

  • EDTA (10 mM)

  • Radioligand ([³H]Ro 25-6981, 5 nM)

  • Ro 04-5595 (10 μM in buffer for non-specific binding)

  • Ice-cold distilled water

  • Tritium-sensitive imaging plates

Procedure:

  • Prepare cryostat sections of fresh-frozen brains.

  • Pre-incubate the sections twice for 10 minutes each at 22°C in 130 ml of Tris-HCl buffer containing 10 mM EDTA.

  • Incubate the sections in the same buffer containing 5 nM [³H]Ro 25-6981 for 90 minutes at 4°C.

  • For the determination of non-specific binding, incubate a parallel set of sections in the presence of 10 μM Ro 04-5595.[4]

  • Wash the sections three times in buffer alone at 4°C (twice for 5 minutes and once for 15 minutes).

  • Perform a quick dip in ice-cold distilled water.

  • Rapidly dry the sections in a stream of cold air.

  • Expose the sections to tritium-sensitive imaging plates for an appropriate duration (e.g., 4 days).

  • Analyze the resulting autoradiograms to quantify the specific binding.

Calcium Influx Assay

This protocol describes a method to measure the inhibition of NMDA-induced calcium influx in primary neuronal cultures.

Objective: To determine the functional potency (EC₅₀) of Ro 04-5595 in blocking GluN2B-mediated calcium entry.

Materials:

  • Primary neuronal cell culture (e.g., from chicken embryo forebrain)

  • Fura-2 AM (or other suitable calcium indicator dye)

  • NMDA (200 μM)

  • Glycine (100 μM)

  • Ro 04-5595 (serial dilutions)

  • Fluorescence plate reader or microscope

Procedure:

  • Culture primary neurons on appropriate plates.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of Ro 04-5595.

  • Stimulate the cells with a solution containing NMDA and glycine to induce calcium influx.

  • Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope by monitoring the emission ratio of the calcium indicator.

  • The resulting rise in intracellular Ca²⁺ is expressed as a change in the emission ratio (e.g., 340/380 nm for Fura-2).

  • Plot the inhibition of the calcium response against the concentration of Ro 04-5595 to determine the EC₅₀ value.

In Vivo Microinfusion

This protocol outlines the general procedure for targeted brain microinfusion of Ro 04-5595 in rodents to study its behavioral effects.

Objective: To investigate the in vivo effects of Ro 04-5595 on brain function and behavior by direct administration into a specific brain region.

Materials:

  • Stereotaxic apparatus

  • Anesthesia

  • Surgical tools

  • Guide cannulae and internal infusion cannulae

  • Microinfusion pump

  • Ro 04-5595 (dissolved in sterile saline)

Procedure:

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Perform a craniotomy to expose the skull over the target brain region.

  • Implant bilateral guide cannulae aimed at the desired coordinates.

  • Secure the cannulae assembly to the skull with dental cement.

  • Allow the animal to recover from surgery.

  • For microinfusion, gently restrain the animal and insert the internal infusion cannulae into the guide cannulae.

  • Connect the infusion cannulae to a microinfusion pump.

  • Infuse Ro 04-5595 at the desired concentration and volume (e.g., 0.1–2.0 μ g/0.5 μl) over a set period.

  • After infusion, leave the infusion cannulae in place for a short duration to allow for diffusion before withdrawal.

  • Conduct behavioral testing at the appropriate time point post-infusion.

Electrophysiology (Whole-Cell Patch Clamp)

This protocol provides a general framework for recording NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) in brain slices and assessing the effect of Ro 04-5595.

Objective: To measure the effect of Ro 04-5595 on NMDA receptor-mediated synaptic transmission.

Materials:

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes

  • Internal solution for micropipettes

  • Ro 04-5595 (e.g., 10 μM in aCSF)

Procedure:

  • Prepare acute brain slices from the region of interest using a vibratome in ice-cold aCSF.

  • Transfer the slices to a holding chamber with oxygenated aCSF to recover.

  • Place a slice in the recording chamber and perfuse with oxygenated aCSF.

  • Establish a whole-cell patch-clamp recording from a target neuron.

  • Isolate NMDA receptor-mediated EPSCs pharmacologically (e.g., by blocking AMPA and GABA receptors).

  • Record baseline NMDA-EPSCs.

  • Bath-apply Ro 04-5595 at the desired concentration (e.g., 10 μM) and continue recording.

  • Analyze the amplitude and kinetics of the NMDA-EPSCs before and after the application of Ro 04-5595 to determine its inhibitory effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to Ro 04-5595's mechanism of action and experimental evaluation.

GluN2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor binds Glycine Glycine Glycine->NMDA_Receptor binds Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor antagonizes Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx mediates Downstream_Signaling Downstream Signaling (e.g., CaMKII, ERK) Ca_Influx->Downstream_Signaling activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream_Signaling->Plasticity modulates

Caption: Simplified signaling pathway of NMDA receptor activation and its antagonism by Ro 04-5595.

Experimental_Workflow_Binding_Assay start Start: Brain Tissue Sectioning preincubation Pre-incubation in Buffer start->preincubation incubation Incubation with [³H]Radioligand preincubation->incubation nonspecific Incubation with Radioligand + Ro 04-5595 preincubation->nonspecific wash Washing Steps incubation->wash nonspecific->wash dry Drying wash->dry expose Exposure to Imaging Plate dry->expose analyze Data Analysis expose->analyze

Caption: Workflow for a competitive radioligand binding assay to characterize Ro 04-5595.

In_Vivo_Microinfusion_Logic hypothesis Hypothesis: GluN2B in a specific brain region modulates a behavior surgery Stereotaxic Surgery: Implant Cannula hypothesis->surgery recovery Animal Recovery surgery->recovery infusion Microinfusion of Ro 04-5595 or Vehicle recovery->infusion behavior Behavioral Testing infusion->behavior data_analysis Data Analysis and Conclusion behavior->data_analysis

Caption: Logical flow of an in vivo microinfusion experiment using Ro 04-5595.

Conclusion

Ro 04-5595 is a highly selective and potent antagonist of GluN2B-containing NMDA receptors. Its well-characterized pharmacological profile makes it an indispensable tool for elucidating the complex roles of this receptor subtype in synaptic function and dysfunction. The experimental protocols and conceptual diagrams provided in this guide offer a foundational resource for researchers aiming to utilize Ro 04-5595 in their investigations, ultimately contributing to a deeper understanding of NMDA receptor biology and the development of novel therapeutic strategies.

References

Foundational

Ro 04-5595: A Technical Guide for Investigating Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals Executive Summary Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This selectivity makes...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of GluN2B-containing NMDA receptors in the complex mechanisms of synaptic plasticity, learning, and memory. This technical guide provides an in-depth overview of Ro 04-5595, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its use in studying long-term potentiation (LTP) and long-term depression (LTD), and visualization of the associated signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Ro 04-5595 in their investigations of synaptic function and dysfunction.

Core Mechanism of Action

Ro 04-5595 exerts its effects by selectively binding to and inhibiting NMDA receptors that incorporate the GluN2B subunit.[1] NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity.[2] The influx of calcium (Ca2+) through the NMDA receptor channel is a key triggering event for both LTP and LTD.[2] By blocking GluN2B-containing receptors, Ro 04-5595 allows for the specific investigation of the signaling cascades and physiological consequences downstream of this particular receptor subtype.

Quantitative Data

The following tables summarize the key quantitative parameters of Ro 04-5595 activity from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpecies/TissueExperimental MethodReference
Ki31 nMRat BrainRadioligand Binding Assay[3]
Ki (relative to [3H]ifenprodil)2 nMRat Brain SlicesRadioligand Binding Assay[4]
EC50 (inhibition of Ca2+ influx)186 ± 32 nMChicken Embryo Forebrain CulturesFura-2 Calcium Imaging

Table 2: Effective Concentrations in In Vitro Electrophysiology

ConcentrationEffectPreparationExperimental ParadigmReference
10 µMReduced NMDA-EPSC amplitude by -21.4 ± 1.9% in control ratsOval Bed Nucleus of the Stria Terminalis (ovBNST) SlicesWhole-cell patch clamp
10 µMNo significant effect on NMDA-EPSC amplitude in cocaine self-administering rats (-0.21 ± 3.3%)Oval Bed Nucleus of the Stria Terminalis (ovBNST) SlicesWhole-cell patch clamp
10 µMRescued LTD in cocaine-maintained ratsOval Bed Nucleus of the Stria Terminalis (ovBNST) SlicesWhole-cell patch clamp

Table 3: In Vivo Dosages and Effects

DosageEffectSpeciesAdministration RouteExperimental ParadigmReference
5-20 mg/kgDose-dependently inhibited methamphetamine-induced locomotor stimulationMiceIntraperitoneal (i.p.)Behavioral Assay
10 mg/kg (for 6 days)Reduced AMPA to NMDA ratio in cocaine self-administering ratsRatsIntraperitoneal (i.p.)Electrophysiology
0.1–2.0 µ g/0.5 µlDose-dependently potentiated associative morphine rewardRatsIntracranial Microinfusion (Prelimbic Cortex)Conditioned Place Preference

Experimental Protocols

In Vitro Electrophysiology: Studying LTP and LTD

This protocol provides a general framework for investigating the effects of Ro 04-5595 on LTP and LTD in acute brain slices using whole-cell patch-clamp recordings.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., rat or mouse) in accordance with institutional guidelines.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2.5 CaCl2, 26 NaHCO3, and 10 glucose).

  • Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Whole-Cell Patch-Clamp Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a constant flow rate.

  • Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

  • Obtain whole-cell patch-clamp recordings from the target neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.3 with KOH).

  • Record excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

3. LTP/LTD Induction and Ro 04-5595 Application:

  • Establish a stable baseline recording of synaptic responses for at least 10-20 minutes.

  • To apply Ro 04-5595, dissolve the compound in the aCSF to the desired final concentration (e.g., 10 µM) and perfuse the slice for a predetermined period before and during the plasticity-inducing stimulation.

  • For LTP induction: Apply a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

  • For LTD induction: Apply a low-frequency stimulation (LFS) protocol, such as 900 pulses at 1 Hz.

  • Continue recording synaptic responses for at least 60 minutes post-induction to assess the magnitude and stability of LTP or LTD.

4. Data Analysis:

  • Analyze the amplitude or slope of the evoked EPSCs/EPSPs.

  • Normalize the post-induction responses to the pre-induction baseline to quantify the degree of LTP or LTD.

  • Compare the effects of the induction protocol in the presence and absence of Ro 04-5595 to determine the role of GluN2B-containing NMDA receptors.

In Vivo Microinjection for Behavioral Studies

This protocol outlines a general procedure for investigating the effects of Ro 04-5595 on learning and memory using in vivo microinjections.

1. Surgical Implantation of Cannulae:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Surgically implant bilateral guide cannulae aimed at the desired brain region (e.g., prelimbic cortex, hippocampus) using stereotaxic coordinates.

  • Secure the cannulae assembly to the skull with dental cement.

  • Allow the animal to recover for at least one week post-surgery.

2. Drug Preparation and Microinjection:

  • Dissolve Ro 04-5595 hydrochloride in sterile saline to the desired concentration (e.g., 0.1–2.0 µ g/0.5 µl).

  • On the day of the experiment, gently restrain the animal and insert the injection cannulae into the guide cannulae.

  • Infuse the Ro 04-5595 solution bilaterally over a period of a few minutes using a microinfusion pump.

  • Leave the injectors in place for an additional minute to allow for diffusion before withdrawal.

3. Behavioral Testing:

  • Conduct the desired behavioral task (e.g., conditioned place preference, Morris water maze, fear conditioning) at a specified time after the microinjection.

  • The specific timing will depend on the experimental question and the known pharmacokinetics of the drug.

  • Record and analyze the relevant behavioral parameters to assess the effects of GluN2B blockade on learning and memory.

Biochemical Assays: Western Blotting for Protein Phosphorylation

To investigate the downstream signaling effects of Ro 04-5595, western blotting can be used to measure changes in the phosphorylation state of key proteins involved in synaptic plasticity, such as CaMKII and AMPA receptor subunits.

1. Sample Preparation:

  • Treat cultured neurons or brain slices with Ro 04-5595 and/or a plasticity-inducing stimulus.

  • Lyse the cells or tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CaMKII, anti-phospho-GluA1).

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

3. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • To control for loading differences, normalize the intensity of the phospho-protein band to the intensity of a loading control protein (e.g., β-actin) or the total amount of the protein of interest (by re-probing the blot with an antibody against the total protein).

  • Compare the levels of protein phosphorylation across different experimental conditions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the use of Ro 04-5595.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDAR GluN1/GluN2B NMDA Receptor Glutamate->NMDAR Binds Ca2_influx Ca2+ Influx NMDAR->Ca2_influx Opens Ro045595 Ro 04-5595 Ro045595->NMDAR Blocks CaMKII CaMKII Activation Ca2_influx->CaMKII Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity

Mechanism of Ro 04-5595 Action in Synaptic Plasticity.

G cluster_workflow In Vitro Electrophysiology Workflow Slice_Prep 1. Acute Brain Slice Preparation Recovery 2. Slice Recovery (≥1 hr) Slice_Prep->Recovery Recording 3. Whole-Cell Patch-Clamp Recording Recovery->Recording Baseline 4. Establish Stable Baseline (10-20 min) Recording->Baseline Drug_App 5. Perfuse with Ro 04-5595 Baseline->Drug_App Induction 6. LTP/LTD Induction Protocol Drug_App->Induction Post_Rec 7. Post-Induction Recording (≥60 min) Induction->Post_Rec Analysis 8. Data Analysis (Normalize to Baseline) Post_Rec->Analysis

Experimental Workflow for Studying Synaptic Plasticity with Ro 04-5595.

G cluster_biochem Biochemical Analysis Workflow Treatment 1. Treat Cells/Slices with Ro 04-5595 & Stimulus Lysis 2. Cell/Tissue Lysis with Phosphatase Inhibitors Treatment->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Incubate with Phospho-Specific Primary Antibody Blocking->Primary_Ab Secondary_Ab 8. Incubate with HRP-Conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection and Imaging Secondary_Ab->Detection Analysis 10. Densitometry and Normalization Detection->Analysis

References

Exploratory

Ro 04-5595 in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a specific affinity for the NR2B (GluN2B) subunit.[1][...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting a specific affinity for the NR2B (GluN2B) subunit.[1][2][3] This technical guide provides a comprehensive overview of Ro 04-5595, focusing on its potential application in Alzheimer's disease (AD) research. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols from preclinical studies, and visualizes relevant signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development.

Introduction to Ro 04-5595

Ro 04-5595 is a tetrahydroisoquinoline derivative that acts as a non-competitive antagonist at the NMDA receptor, with selectivity for the GluN2B subunit.[1][2] The dysregulation of glutamatergic neurotransmission, particularly through NMDA receptors, is implicated in the pathophysiology of Alzheimer's disease, contributing to excitotoxicity, synaptic dysfunction, and neuronal loss. The selective blockade of GluN2B-containing NMDA receptors by compounds like Ro 04-5595 presents a potential therapeutic strategy to mitigate these detrimental effects. This compound has been utilized in preclinical research to investigate the role of GluN2B receptors in various neurological and psychiatric conditions. Recent computational and in vitro studies have highlighted Ro 04-5595 as a candidate for drug repurposing in Alzheimer's disease.

Quantitative Data

The following tables summarize the key quantitative parameters of Ro 04-5595 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Efficacy

ParameterValueSpecies/SystemReference
Ki31 nM-
EC50186 ± 32 nmol/LChicken Embryo Forebrain Cultures

Table 2: Comparative Binding Affinities

CompoundRank Order of AffinityReference
Ro 25-6981> CP-101,606 > Ro 04-5595 = ifenprodil >> eliprodil

Mechanism of Action and Signaling Pathways

Ro 04-5595 exerts its effects by selectively antagonizing NMDA receptors containing the GluN2B subunit. These receptors are predominantly located in the forebrain, including the hippocampus and cortex, regions critically affected in Alzheimer's disease. The overactivation of these receptors by glutamate is thought to contribute to a cascade of neurotoxic events, including excessive calcium influx, mitochondrial dysfunction, and the activation of apoptotic pathways. By blocking these receptors, Ro 04-5595 may help to restore neuronal calcium homeostasis and reduce excitotoxicity.

Furthermore, NMDA receptor signaling is intricately linked to the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein, the two central pathological hallmarks of Alzheimer's disease. While direct evidence for Ro 04-5595's impact on these pathways is still emerging, its role as a GluN2B antagonist suggests potential modulation of downstream signaling cascades relevant to AD pathogenesis.

Ro04_5595_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:f0 Binds Ca_ion Ca²⁺ Influx NMDAR:f0->Ca_ion Activates Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Downstream Downstream Signaling (e.g., Calcineurin, GSK-3β) Ca_ion->Downstream AD_Pathology AD Pathogenesis (Aβ Production, Tau Hyperphosphorylation) Downstream->AD_Pathology Ro045595 Ro 04-5595 Ro045595->NMDAR:f2 Antagonizes

Caption: Signaling pathway of Ro 04-5595 as a GluN2B antagonist.

Experimental Protocols

This section details the methodologies for key experiments involving Ro 04-5595 in the context of Alzheimer's disease research.

In Vitro BACE1 Inhibition Assay

A study investigating repurposed drugs for Alzheimer's disease included Ro 04-5595 in a BACE1 (β-site amyloid precursor protein cleaving enzyme 1) inhibitor screening assay.

  • Objective: To measure the inhibitory activity of Ro 04-5595 on the BACE1 enzyme.

  • Materials:

    • Ro 04-5595

    • BACE1 enzyme

    • BACE1 substrate solution

    • 10% DMSO for dilution

    • 96-well white plate with a flat transparent bottom

  • Protocol:

    • Dilute Ro 04-5595 in 10% DMSO to achieve a final concentration of 100 μM in the well.

    • In a 96-well plate, mix 50 μL of the diluted Ro 04-5595 sample with 2 μL of BACE1 enzyme.

    • Add 50 μL of the BACE1 substrate solution to the mixture.

    • The assay is performed in triplicate for each compound.

    • Measure the enzymatic activity by detecting the fluorescence resulting from the cleavage of the substrate.

    • Data from two time points in the linear range (e.g., 10 min and 30 min) are used to confirm enzyme inhibition, which is indicated by a reduction in relative fluorescence.

BACE1_Inhibition_Assay_Workflow Start Start: Prepare Reagents Dilute Dilute Ro 04-5595 in 10% DMSO (Final Conc: 100 µM) Start->Dilute Mix Mix in 96-well plate: 50 µL Ro 04-5595 2 µL BACE1 Enzyme Dilute->Mix Add_Substrate Add 50 µL BACE1 Substrate Mix->Add_Substrate Incubate Incubate and Measure Fluorescence at 10 min and 30 min Add_Substrate->Incubate Analyze Analyze Data: Compare Fluorescence to Controls Incubate->Analyze End End: Determine Inhibitory Activity Analyze->End

Caption: Workflow for the in vitro BACE1 inhibition assay.

In Vivo Studies in Animal Models of Alzheimer's Disease

While specific in vivo studies focusing solely on Ro 04-5595 in Alzheimer's models are not extensively detailed in the currently available literature, a computational repurposing study identified it as a candidate for testing in the later stages of the disease (Braak stages III-IV). A general protocol for evaluating such a compound in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD model, is outlined below. The 5XFAD mouse model is characterized by the expression of human APP and PSEN1 transgenes with five familial AD mutations, leading to an early and aggressive amyloid pathology.

  • Objective: To assess the in vivo efficacy of Ro 04-5595 on cognitive deficits and AD-related pathology in a transgenic mouse model.

  • Animal Model: 5XFAD transgenic mice and wild-type littermates.

  • Experimental Groups:

    • 5XFAD mice treated with Ro 04-5595

    • 5XFAD mice treated with vehicle

    • Wild-type mice treated with Ro 04-5595

    • Wild-type mice treated with vehicle

  • Protocol:

    • Drug Administration: The route of administration (e.g., intraperitoneal, oral gavage) and the dosage of Ro 04-5595 would need to be determined based on its pharmacokinetic properties. Treatment duration would typically span several weeks to months.

    • Behavioral Testing: A battery of behavioral tests should be conducted before and after the treatment period to assess cognitive function. Examples include:

      • Y-maze: To evaluate spatial working memory.

      • Morris Water Maze: To assess spatial learning and memory.

      • Fear Conditioning: To test associative learning and memory.

    • Post-mortem Tissue Analysis: Following the completion of behavioral testing, mice are euthanized, and brain tissue is collected for pathological and biochemical analyses.

      • Immunohistochemistry: To visualize and quantify amyloid plaques and gliosis.

      • ELISA: To measure the levels of Aβ40 and Aβ42 in brain homogenates.

      • Western Blotting: To assess the levels of key proteins involved in APP processing and tau phosphorylation.

In_Vivo_Study_Workflow Start Start: Select Animal Model (e.g., 5XFAD Mice) Grouping Divide into Experimental Groups Start->Grouping Treatment Administer Ro 04-5595 or Vehicle (Chronic Dosing) Grouping->Treatment Behavior Conduct Behavioral Tests (e.g., Y-maze, MWM) Treatment->Behavior Euthanasia Euthanize and Collect Brain Tissue Behavior->Euthanasia Analysis Perform Pathological and Biochemical Analyses (IHC, ELISA, Western Blot) Euthanasia->Analysis End End: Evaluate Efficacy Analysis->End

Caption: General workflow for an in vivo study in an AD mouse model.

Discussion and Future Directions

Ro 04-5595 represents a promising research tool for investigating the role of GluN2B-containing NMDA receptors in the pathogenesis of Alzheimer's disease. Its selectivity allows for the specific interrogation of this receptor subtype's contribution to excitotoxicity, synaptic dysfunction, and potentially, the core pathological cascades of amyloid and tau.

The existing data, primarily from in silico and in vitro studies, provide a strong rationale for further preclinical evaluation. Future research should focus on comprehensive in vivo studies in relevant animal models of Alzheimer's disease to:

  • Determine the direct effects of Ro 04-5595 on amyloid-β and tau pathologies.

  • Elucidate the downstream signaling pathways modulated by Ro 04-5595 in the context of AD.

  • Establish a clear dose-response relationship for both cognitive improvement and pathological modification.

  • Assess the long-term safety and tolerability of chronic Ro 04-5595 administration.

Such studies will be crucial in determining the therapeutic potential of Ro 04-5595 and other GluN2B antagonists as a disease-modifying strategy for Alzheimer's disease.

Conclusion

Ro 04-5595 is a selective GluN2B antagonist with demonstrated in vitro activity. Its potential as a therapeutic agent for Alzheimer's disease is currently under investigation, with computational and initial in vitro findings suggesting it as a candidate for further research. This technical guide has provided a summary of the current knowledge on Ro 04-5595, including its mechanism of action, quantitative data, and relevant experimental protocols, to aid researchers in the design and execution of future studies in this area.

References

Foundational

The Role of Ro 04-5595 in Learning and Memory Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specific activity against the GluN2B su...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, exhibiting specific activity against the GluN2B subunit.[1][2] The NMDA receptor, a key player in synaptic plasticity, is crucial for learning and memory processes. The differential roles of its subunits, particularly GluN2A and GluN2B, in mediating long-term potentiation (LTP) and long-term depression (LTD) have made subunit-selective antagonists like Ro 04-5595 invaluable tools in neuroscience research. This technical guide provides an in-depth overview of Ro 04-5595, its mechanism of action, and its application in learning and memory studies, with a focus on experimental protocols and quantitative data.

Mechanism of Action

Ro 04-5595 exerts its effects by selectively binding to and inhibiting NMDA receptors containing the GluN2B subunit.[1][2] NMDA receptors are heterotetrameric ion channels composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties, as well as its downstream signaling cascades.

The activation of NMDA receptors requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. This, coupled with depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, allows for the influx of calcium ions (Ca2+). This Ca2+ influx is a critical trigger for the signaling pathways that underpin synaptic plasticity.

GluN2B-containing NMDA receptors are strongly coupled to downstream signaling molecules such as calcium-calmodulin-dependent protein kinase II (CaMKII), which is essential for the induction of LTP. By blocking GluN2B-containing receptors, Ro 04-5595 allows researchers to dissect the specific contribution of this subunit to various forms of synaptic plasticity and, consequently, to learning and memory.

Quantitative Data

The following tables summarize key quantitative data for Ro 04-5595 from various in vitro and in vivo studies.

Table 1: Binding Affinity and Potency of Ro 04-5595

ParameterValueSpecies/TissueAssayReference
Ki31 nMRat Brain[3H]Ro 25-6981 binding
Ki2 nMRat Brain Slices[3H]ifenprodil binding
EC50186 ± 32 nMChicken Embryo Forebrain CulturesCalcium Influx Assay

Table 2: Effective Concentrations and Dosages in Experimental Paradigms

Experimental ParadigmSpeciesConcentration/DosageEffectReference
In Vitro Electrophysiology (LTD)Rat (P14) Hippocampal Slices1 µMBlocks LTD induction
In Vitro Electrophysiology (LTP)Rat (P14) Hippocampal Slices10 µMBlocks LTP induction
In Vitro Electrophysiology (NMDA-EPSC)Rat (Adult) ovBNST Slices10 µMReduced NMDA-EPSC amplitude in control rats
In Vivo Intraperitoneal InjectionRat10 mg/kgRescued LTD in cocaine self-administering rats
In Vivo Intracerebral MicroinfusionRat2.0 µ g/0.5 µlPotentiation of associative morphine reward

Experimental Protocols

In Vitro Electrophysiology: Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

This protocol provides a general framework for studying the effects of Ro 04-5595 on LTP and LTD in hippocampal slices. Specific parameters may need to be optimized for different experimental setups.

4.1.1 Slice Preparation

  • Anesthetize a juvenile (e.g., P14) or adult rat according to approved institutional animal care protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution. A typical cutting solution may contain (in mM): 81.2 NaCl, 2.4 KCl, 23.4 NaHCO3, 1.4 NaH2PO4, 6.7 MgCl2, 0.5 CaCl2, 23.3 glucose, and 69.9 sucrose.

  • Rapidly dissect the brain and prepare 300-400 µm thick horizontal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.

  • Transfer slices to a holding chamber with oxygenated aCSF (e.g., containing in mM: 125 NaCl, 2.5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 1 MgCl2, 2 CaCl2, and 25 glucose) at 32-34°C for at least 30 minutes, and then maintain at room temperature.

4.1.2 Electrophysiological Recording

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.

  • Perform whole-cell patch-clamp or field potential recordings from CA1 pyramidal neurons.

  • For field recordings, place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • For whole-cell recordings, use a pipette solution such as (in mM): 130 Cs+MeSO3-, 1 EGTA, 5 HEPES, 2 Mg-ATP, 0.3 GTP, and 1 P-creatine.

  • Record baseline synaptic responses for at least 20 minutes before applying Ro 04-5595.

4.1.3 LTP/LTD Induction and Drug Application

  • Ro 04-5595 Application: Prepare a stock solution of Ro 04-5595 in DMSO (e.g., 10 mM) and dilute to the final desired concentration in aCSF immediately before use. Bath apply Ro 04-5595 for a sufficient period (e.g., 20 minutes) before inducing plasticity.

  • LTP Induction: A common protocol is high-frequency stimulation (HFS), such as two trains of 100 pulses at 100 Hz with a 20-second inter-train interval. Alternatively, a spike-timing-dependent plasticity (STDP) protocol can be used.

  • LTD Induction: A typical protocol is low-frequency stimulation (LFS), such as 900 pulses at 1 Hz.

4.1.4 Data Analysis

  • Measure the slope of the field excitatory postsynaptic potential (fEPSP) or the amplitude of the excitatory postsynaptic current (EPSC).

  • Normalize the responses to the pre-induction baseline.

  • Compare the magnitude of LTP or LTD in the presence and absence of Ro 04-5595.

Behavioral Assays: Y-Maze Spontaneous Alternation

The Y-maze task is used to assess spatial working memory.

4.2.1 Apparatus

  • A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) at a 120° angle from each other.

4.2.2 Procedure

  • Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer Ro 04-5595 (e.g., via intraperitoneal injection) at a predetermined time before the test.

  • Testing:

    • Place the animal at the center of the maze.

    • Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is typically defined as all four paws entering the arm.

  • Data Analysis:

    • An alternation is defined as consecutive entries into all three arms without repetition (e.g., ABC, CAB).

    • Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows involving Ro 04-5595.

NMDA Receptor Activation and Downstream Signaling

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds CaMKII CaMKII NMDA_R->CaMKII Ca2+ Influx Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Phosphorylation Cascade Leads to Ro045595 Ro 04-5595 Ro045595->NMDA_R Blocks

NMDA receptor signaling pathway and the inhibitory action of Ro 04-5595.
Experimental Workflow for In Vitro Electrophysiology

LTP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Hippocampal Slice Preparation Recovery Slice Recovery in aCSF Slice_Prep->Recovery Baseline Baseline Recording (20 min) Recovery->Baseline Drug_App Bath Application of Ro 04-5595 Baseline->Drug_App Induction LTP/LTD Induction (HFS/LFS) Drug_App->Induction Post_Record Post-Induction Recording Induction->Post_Record Normalization Normalize to Baseline Post_Record->Normalization Comparison Compare Drug vs. Control Normalization->Comparison

A typical workflow for an in vitro electrophysiology experiment with Ro 04-5595.
Logical Relationship in Behavioral Testing (Y-Maze)

YMaze_Logic Start Start Drug_Admin Administer Ro 04-5595 or Vehicle Start->Drug_Admin Place_Maze Place Animal in Y-Maze Drug_Admin->Place_Maze Exploration Allow Free Exploration (8 min) Place_Maze->Exploration Record_Entries Record Arm Entry Sequence Exploration->Record_Entries Calculate_Alternation Calculate Spontaneous Alternation Percentage Record_Entries->Calculate_Alternation Compare_Groups Compare Ro 04-5595 vs. Vehicle Group Calculate_Alternation->Compare_Groups Conclusion Conclusion on Working Memory Effect Compare_Groups->Conclusion

Logical flow of a Y-maze spontaneous alternation experiment using Ro 04-5595.

Conclusion

Ro 04-5595 is a critical pharmacological tool for elucidating the role of GluN2B-containing NMDA receptors in synaptic plasticity, learning, and memory. Its selectivity allows for the precise dissection of the signaling pathways governed by this specific subunit. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize Ro 04-5595 in their studies. Further research employing this antagonist will undoubtedly continue to deepen our understanding of the molecular mechanisms underlying cognitive function and dysfunction.

References

Exploratory

Ro 04-5595 and its Interaction with Dopamine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the selective GluN2B negative allosteric modulator, Ro 04-5595, and its intricate interac...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the selective GluN2B negative allosteric modulator, Ro 04-5595, and its intricate interactions with dopamine pathways. Ro 04-5595 has emerged as a critical pharmacological tool for elucidating the role of GluN2B-containing N-methyl-D-aspartate (NMDA) receptors in synaptic plasticity, neuronal function, and the pathophysiology of various neurological and psychiatric disorders. This document details the mechanism of action of Ro 04-5595, presents a consolidation of quantitative data from multiple studies, provides in-depth experimental protocols for key assays, and visualizes the complex signaling cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience research and the development of novel therapeutics targeting the glutamatergic and dopaminergic systems.

Introduction

Ro 04-5595 is a potent and selective antagonist of NMDA receptors that contain the GluN2B subunit.[1][2][3] Structurally, it is a tetrahydroisoquinoline derivative and a close analog of ifenprodil.[4][5] The NMDA receptor, a key player in excitatory neurotransmission, is a heterotetrameric ion channel composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) or GluN3 (A-B) subunits. The subunit composition dictates the receptor's biophysical and pharmacological properties. GluN2B-containing NMDA receptors are predominantly expressed in the forebrain and are implicated in synaptic plasticity, learning, and memory.

The intricate relationship between the glutamatergic and dopaminergic systems is fundamental to numerous brain functions, including motor control, reward, and cognition. Dysregulation in the interplay between these two neurotransmitter systems is a hallmark of several neuropsychiatric conditions, such as schizophrenia, Parkinson's disease, and addiction. Ro 04-5595, by selectively targeting GluN2B subunits, offers a precise tool to dissect the contribution of this specific NMDA receptor subtype to the modulation of dopamine pathways.

Mechanism of Action

Ro 04-5595 acts as a negative allosteric modulator of the NMDA receptor, meaning it binds to a site distinct from the glutamate or glycine binding sites to inhibit receptor function. It specifically targets the interface between the GluN1 and GluN2B subunits. This binding stabilizes a closed state of the ion channel, thereby reducing the influx of Ca2+ in response to glutamate and glycine binding. The selectivity of Ro 04-5595 for GluN2B-containing receptors allows for the targeted investigation of their role in dopamine-rich brain regions like the striatum and prefrontal cortex.

Quantitative Data Summary

The following tables summarize the quantitative data for Ro 04-5595 from various in vitro and in vivo studies.

Table 1: In Vitro Binding and Functional Data

ParameterValueSpeciesTissue/Cell LineRadioligand/AssayReference
Ki31 nMRatBrain membranes[3H]Ro 25-6981
Ki2 nMRatBrain slices[3H]ifenprodil
EC50186 ± 32 nMChickenEmbryonic forebrain cell cultureCalcium influx assay

Table 2: In Vivo Behavioral Pharmacology Data

SpeciesBehavioral ModelDoses of Ro 04-5595EffectReference
MiceMethamphetamine-induced locomotor activity5-20 mg/kg, i.p.Dose-dependently decreased locomotor activity
RatsCocaine self-administration10 mg/kg, i.p. for 6 daysReduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis
RatsOpiate reward (Conditioned Place Preference)1.0-2.0 µ g/0.5 µl (intra-prelimbic cortex)Potentiated associative opiate reward

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to study the effects of Ro 04-5595.

Radioligand Binding Assay (Competition)

This protocol is adapted from studies characterizing the binding of selective GluN2B ligands.

Objective: To determine the binding affinity (Ki) of Ro 04-5595 for GluN2B-containing NMDA receptors.

Materials:

  • Radioligand: [3H]Ro 25-6981 (a potent and selective GluN2B antagonist)

  • Tissue: Rat forebrain membranes

  • Buffers:

    • Homogenization buffer: 50 mM Tris-HCl, pH 7.4

    • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM unlabeled Ro 04-5595 or another potent GluN2B antagonist.

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Dissect rat forebrains on ice and homogenize in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh homogenization buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control.

      • 50 µL of varying concentrations of Ro 04-5595 (e.g., 0.1 nM to 10 µM).

      • 50 µL of a fixed concentration of [3H]Ro 25-6981 (typically at or below its Kd).

      • 100 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 100-200 µg).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Ro 04-5595 concentration.

    • Determine the IC50 value (the concentration of Ro 04-5595 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This protocol is based on standard methods for measuring extracellular dopamine in rodents.

Objective: To measure the effect of Ro 04-5595 on extracellular dopamine levels in a specific brain region (e.g., nucleus accumbens).

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with a suitable molecular weight cut-off)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4.

  • Ro 04-5595 solution for administration (e.g., systemic or local perfusion).

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat) and place it in a stereotaxic apparatus.

    • Perform a craniotomy over the target brain region.

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe with dental cement.

    • Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis Sampling:

    • Connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to stabilize for at least 1-2 hours.

    • Collect baseline dialysate samples into a fraction collector at regular intervals (e.g., every 20 minutes).

    • Administer Ro 04-5595 (e.g., via intraperitoneal injection or by adding it to the perfusion fluid).

    • Continue collecting dialysate samples for a defined period post-administration.

  • Dopamine Analysis:

    • Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve.

  • Data Analysis:

    • Express the dopamine concentrations as a percentage of the average baseline concentration.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of Ro 04-5595 on extracellular dopamine levels.

Whole-Cell Patch-Clamp Electrophysiology in Dopamine Neurons

This protocol is a synthesis of methods used for recording from midbrain dopamine neurons in brain slices.

Objective: To investigate the effect of Ro 04-5595 on NMDA receptor-mediated currents in identified dopamine neurons.

Materials:

  • Vibrating microtome

  • Recording chamber and perfusion system

  • Upright microscope with DIC optics

  • Patch-clamp amplifier and data acquisition system

  • Glass micropipettes for recording

  • Solutions:

    • Cutting solution (ice-cold, high sucrose or NMDG-based, bubbled with 95% O2/5% CO2).

    • Artificial cerebrospinal fluid (aCSF) for recording (containing in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2.5 CaCl2, bubbled with 95% O2/5% CO2).

    • Internal solution for the patch pipette (containing in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.3 with KOH).

  • NMDA, AMPA, and GABA receptor antagonists (e.g., DNQX, picrotoxin) to isolate NMDA receptor currents.

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate a young rodent (e.g., postnatal day 14-21 rat).

    • Rapidly remove the brain and place it in ice-cold cutting solution.

    • Cut horizontal or coronal slices (e.g., 250 µm thick) containing the ventral tegmental area (VTA) or substantia nigra pars compacta (SNc) using a vibrating microtome.

    • Transfer the slices to a holding chamber with aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with aCSF at 30-32°C.

    • Identify putative dopamine neurons in the VTA or SNc based on their location and large, round or fusiform soma under DIC optics.

    • Establish a whole-cell patch-clamp recording from a selected neuron.

    • Confirm the dopaminergic phenotype by observing characteristic electrophysiological properties, such as a slow, regular firing rate and a prominent hyperpolarization-activated cation current (Ih).

  • Isolation and Recording of NMDA Receptor Currents:

    • Voltage-clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the Mg2+ block of the NMDA receptor channel.

    • Add DNQX and picrotoxin to the aCSF to block AMPA/kainate and GABAA receptor-mediated currents, respectively.

    • Evoke synaptic currents by electrical stimulation of afferent fibers using a bipolar stimulating electrode.

    • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

    • Bath-apply Ro 04-5595 at a known concentration and record the effect on the NMDA EPSCs.

  • Data Analysis:

    • Measure the amplitude and decay kinetics of the NMDA EPSCs before and after the application of Ro 04-5595.

    • Analyze the data statistically to determine the percentage of inhibition of the NMDA receptor current by Ro 04-5595.

Signaling Pathways and Dopamine Interaction

The interaction between GluN2B-containing NMDA receptors and dopamine signaling pathways is complex and bidirectional. Ro 04-5595, by inhibiting GluN2B function, can modulate these interactions at multiple levels.

Downstream Signaling of GluN2B-Containing NMDA Receptors

Activation of GluN2B-containing NMDA receptors leads to Ca2+ influx, which in turn activates a variety of downstream signaling cascades that are crucial for synaptic plasticity.

Caption: Downstream signaling of GluN2B-containing NMDA receptors and inhibition by Ro 04-5595.

Crosstalk between Dopamine D1 and NMDA Receptors

Dopamine D1 receptor activation can potentiate NMDA receptor function through PKA-mediated phosphorylation of NMDA receptor subunits. There is also evidence for a direct physical interaction between D1 receptors and NMDA receptors.

Caption: Crosstalk between dopamine D1 and GluN2B-NMDA receptors.

Experimental Workflow for Investigating Ro 04-5595's Effect on Dopamine-Related Behavior

This diagram outlines a typical experimental workflow to assess the impact of Ro 04-5595 on a dopamine-mediated behavior, such as locomotor activity.

Behavioral_Workflow start Start: Animal Acclimation drug_admin Drug Administration (Vehicle or Ro 04-5595) start->drug_admin behavioral_test Behavioral Testing (e.g., Locomotor Activity) drug_admin->behavioral_test data_collection Data Collection (Automated tracking system) behavioral_test->data_collection data_analysis Data Analysis (e.g., ANOVA) data_collection->data_analysis conclusion Conclusion on Ro 04-5595's Effect on Behavior data_analysis->conclusion

Caption: Experimental workflow for behavioral analysis of Ro 04-5595.

Conclusion

Ro 04-5595 is an indispensable tool for probing the functional significance of GluN2B-containing NMDA receptors in the central nervous system. Its high selectivity allows for the precise dissection of the role of this NMDA receptor subtype in modulating dopamine pathways. The data and protocols presented in this guide highlight the utility of Ro 04-5595 in a range of experimental paradigms, from in vitro binding assays to in vivo behavioral studies. A thorough understanding of the interaction between Ro 04-5595 and the dopamine system is crucial for advancing our knowledge of the underlying mechanisms of neuropsychiatric disorders and for the development of novel therapeutic strategies targeting the glutamate-dopamine interface. Future research utilizing Ro 04-5595 and other selective ligands will continue to unravel the complexities of this critical neurotransmitter interplay.

References

Foundational

An In-depth Technical Guide to the Synthesis and Chemical Structure of Ro 04-5595

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and analytical characterization of Ro 04-5595, a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subunit GluN2B. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience.

Chemical Structure and Properties

Ro 04-5595 is a tetrahydroisoquinoline derivative. Its chemical identity is well-established through various analytical techniques.

IUPAC Name: 1-[2-(4-Chlorophenyl)ethyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol hydrochloride[1]

Chemical Formula: C₁₉H₂₂ClNO₂·HCl[2][3]

Molecular Weight: 368.30 g/mol [1][2]

PropertyValueSource
CAS Number 194089-07-1 (hydrochloride)
Appearance Pale yellow solid
Purity >95% (HPLC UV at 230 nm)
Solubility Soluble in water (up to 15 mM) and DMSO (up to 100 mM)

Synthesis of Ro 04-5595

The synthesis of Ro 04-5595 can be achieved through a multi-step process, culminating in the N-methylation of a key precursor. The synthesis of the radiolabeled analog, [¹¹C]Ro 04-5595, is particularly well-documented and provides insight into the final step of the synthesis.

Synthesis of the N-desmethyl Precursor

The precursor for the final methylation step is 1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline. While a detailed, multi-step synthesis from basic starting materials is not fully elucidated in a single source, the literature suggests a synthetic strategy involving a Pictet-Spengler reaction. This typically involves the condensation of a phenethylamine with an aldehyde or ketone followed by cyclization. For Ro 04-5595's precursor, this would likely involve a derivative of 3-methoxy-4-hydroxyphenethylamine and a (4-chlorophenyl)acetaldehyde derivative.

Final N-methylation Step (Radiolabeling)

The final step in the synthesis of [¹¹C]Ro 04-5595 involves the N-methylation of the desmethyl precursor.

Experimental Protocol:

  • Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline) is used as the starting material.

  • Methylating Agent: [¹¹C]Iodomethane is employed for the methylation.

  • Solvent and Conditions: The reaction is carried out in dimethylformamide (DMF) at a temperature of 40°C for 1 minute.

  • Method: The "captive solvent" method is utilized for this radiosynthesis.

Quantitative Data for Radiosynthesis:

ParameterValue
Radiochemical Yield 13 ± 3%
Radiochemical Purity >99%
Molar Activity 12–43 MBq/nmol

Analytical Characterization

A suite of analytical techniques is used to confirm the structure and purity of Ro 04-5595 and its precursors.

Analytical TechniqueDescription
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a 400 MHz instrument. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.0 ppm for ¹³C).
Mass Spectrometry (MS) High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is used to determine the exact mass of the compound.
High-Performance Liquid Chromatography (HPLC) Purity is assessed by HPLC with UV detection at 230 nm. For metabolite analysis, a C18 column is used with a mobile phase of 0.1% phosphoric acid in water and acetonitrile.
Thin-Layer Chromatography (TLC) TLC is performed on silica gel 60 F₂₅₄ coated aluminum plates for reaction monitoring.

Biological Activity and Mechanism of Action

Ro 04-5595 is a selective antagonist of the GluN2B subunit of the NMDA receptor. This selectivity is crucial for its pharmacological profile.

ParameterValue
Binding Affinity (Kᵢ) 2 nM (relative to [³H]ifenprodil)
Binding Affinity (Kᵢ) 31 nM (hydrochloride salt)
EC₅₀ 186 ± 32 nmol/L
Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Ro 04-5595 exerts its effect by binding to the GluN2B subunit and inhibiting the influx of Ca²⁺ ions.

NMDA_receptor_antagonism cluster_receptor cluster_post Glutamate Glutamate NMDA_Receptor GluN1 / GluN2B Ion Channel Glutamate->NMDA_Receptor:glu Glycine Glycine Glycine->NMDA_Receptor:glu Ca_influx Ca2+ Influx NMDA_Receptor:ion->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream Ro045595 Ro 04-5595 Ro045595->NMDA_Receptor:glu

Caption: Antagonistic action of Ro 04-5595 on the NMDA receptor.

Experimental Workflow: Synthesis and Analysis

The overall workflow for the synthesis and analysis of Ro 04-5595 involves several key stages, from the synthesis of the precursor to the final characterization.

synthesis_workflow cluster_analysis Analytical Characterization start Starting Materials (e.g., Phenethylamine & Aldehyde derivatives) pictet Pictet-Spengler Reaction start->pictet precursor N-desmethyl-Ro-04-5595 pictet->precursor methylation N-methylation ([11C]Iodomethane) precursor->methylation final_product Ro 04-5595 methylation->final_product nmr NMR final_product->nmr ms MS final_product->ms hplc HPLC final_product->hplc

References

Exploratory

An In-Depth Technical Guide on the Pharmacokinetics and In Vivo Metabolism of Ro 04-5595

For Researchers, Scientists, and Drug Development Professionals Introduction Ro 04-5595 is a selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki of 3...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 is a selective antagonist of the GluN2B (formerly NR2B) subunit of the N-methyl-D-aspartate (NMDA) receptor, with a reported Ki of 31 nM.[1] It is a close structural analogue of the analgesic Versidyne (Methofoline) and has been primarily investigated as a potential radiotracer for Positron Emission Tomography (PET) imaging to study the distribution and density of GluN2B receptors in the brain.[2][3][4] This guide provides a comprehensive overview of the available data on the pharmacokinetics and in vivo metabolism of Ro 04-5595, with a focus on its application in preclinical research.

Pharmacokinetics

The pharmacokinetic profile of Ro 04-5595 has been primarily characterized in rodents using its radiolabeled form, [11C]Ro 04-5595. The data suggests moderate brain uptake and relatively fast washout kinetics.

Absorption and Distribution

Following intravenous injection in rats, [11C]Ro 04-5595 enters the brain, reaching a peak standardized uptake value (SUV) of approximately 0.7. The peak brain concentration is observed at around 5 minutes post-injection, followed by a washout period over the next 65 minutes. In the presence of a low specific activity, the brain radioactivity concentration peaked earlier (at 1 minute) and at a higher value (0.9% ID/mL), which is suggested to be due to the blocking of peripheral binding sites. Autoradiography studies using [3H]Ro 04-5595 in rodent brain sections have shown strong binding in GluN2B-rich regions such as the cerebral cortex, hippocampus, thalamus, and striatum, with low binding in the cerebellum, an area with a low concentration of NR2B receptors.

Metabolism

In vivo studies in rats have indicated that Ro 04-5595 undergoes metabolism, leading to the formation of polar radiometabolites. Analysis of plasma from rats at 15 minutes post-injection of [11C]Ro 04-5595 revealed the presence of these radioactive metabolites. The rate of metabolism in plasma is high, with the parent fraction of the radioligand being 26%. While it is known that the metabolism of the related compound ifenprodil is rapid and occurs in the liver, the specific metabolic pathways and enzymes involved in the biotransformation of Ro 04-5595 have not been fully elucidated in the available literature.

Excretion

Detailed information on the excretion pathways and rates for Ro 04-5595 and its metabolites is not extensively covered in the reviewed literature.

Quantitative Data

The following tables summarize the key quantitative data available for Ro 04-5595.

Table 1: Binding Affinity of Ro 04-5595

ParameterValueSpeciesAssayReference
Ki31 nMRatIn vitro binding assay
Ki2 nMRatRelative to [3H]ifenprodil in brain slices
EC50186 ± 32 nMChickenInhibition of calcium influx in forebrain cultures

Table 2: In Vivo Pharmacokinetic Parameters of [11C]Ro 04-5595 in Rats

ParameterValueNotesReference
Peak Brain Uptake (SUV)~0.7
Time to Peak Brain Concentration (Tmax)~5 min
Washout Half-life (t1/2)~20 min
Parent Fraction in Plasma26%At 17 ± 7 min post-injection

Table 3: Radiosynthesis of [11C]Ro 04-5595

ParameterValueReference
Radiochemical Yield13 ± 3%
Radiochemical Purity>99%
Molar Activity12–43 MBq/nmol

Experimental Protocols

In Vivo PET Imaging in Rats
  • Animal Model: Male Sprague-Dawley rats were used for the PET imaging studies.

  • Radiotracer Administration: [11C]Ro 04-5595 was injected intravenously.

  • PET Scanning: Dynamic PET scans were acquired over a period of 90 minutes.

  • Data Analysis: Time-activity curves (TACs) were generated for different brain regions to characterize the uptake and washout of the radiotracer.

In Vivo Metabolite Analysis
  • Sample Collection: Terminal blood samples were collected from anesthetized rats at 15 minutes post-injection of [11C]Ro 04-5595. The brains were also dissected and homogenized.

  • Sample Preparation: Plasma and brain homogenate samples were processed to extract the parent compound and its metabolites.

  • Analytical Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) was used to separate the parent [11C]Ro 04-5595 from its radioactive metabolites.

    • Column: Xterra RP C18 (2.1×150 mm, 5µm)

    • Mobile Phase: 0.1 % Phosphoric acid in water (45%) and acetonitrile (55%)

    • Flow Rate: 0.3 mL/min

    • Temperature: 30 °C

    • Detection: UV at 218 nm and a radiodetector.

Visualizations

experimental_workflow cluster_synthesis Radiosynthesis cluster_invivo In Vivo Study cluster_analysis Data Analysis precursor N-desmethyl-Ro-04-5595 methylation N-Methylation with [11C]iodomethane precursor->methylation product [11C]Ro 04-5595 methylation->product injection IV Injection into Rat product->injection pet_scan Dynamic PET Scan (90 min) injection->pet_scan blood_sampling Arterial Blood Sampling injection->blood_sampling tac_generation Time-Activity Curve Generation pet_scan->tac_generation metabolite_analysis Plasma Metabolite Analysis (RP-HPLC) blood_sampling->metabolite_analysis kinetic_modeling Kinetic Modeling tac_generation->kinetic_modeling metabolite_analysis->kinetic_modeling

Caption: Experimental workflow for the in vivo PET imaging and metabolite analysis of [11C]Ro 04-5595 in rats.

metabolic_pathway Ro045595 Ro 04-5595 Metabolism Hepatic Metabolism (Phase I / Phase II) Ro045595->Metabolism High Rate PolarMetabolites Polar Metabolites Metabolism->PolarMetabolites

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Ro 04-5595 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the current knowledge on the use of Ro 04-5595, a selective GluN2B subunit-containing NMDA recep...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current knowledge on the use of Ro 04-5595, a selective GluN2B subunit-containing NMDA receptor antagonist, for in vivo mouse studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction to Ro 04-5595

Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The GluN2B subunit is predominantly expressed in the forebrain and is implicated in various physiological and pathological processes, including synaptic plasticity, learning and memory, and neuronal damage in excitotoxic conditions. Consequently, Ro 04-5595 and other GluN2B antagonists are valuable research tools for investigating the role of this receptor subunit in neurological disorders and as potential therapeutic agents.

Data Presentation: Dosage and Administration

The following tables summarize the available quantitative data for Ro 04-5595 and other relevant GluN2B antagonists in rodent models. It is important to note that optimal dosage can vary significantly depending on the mouse strain, age, disease model, and specific experimental endpoint.

Table 1: Ro 04-5595 Dosage in Rodent Studies

SpeciesModelDosage RangeAdministration RouteKey Findings
MouseMethamphetamine-induced locomotor activity5-20 mg/kgIntraperitoneal (i.p.)Dose-dependent inhibition of hyperlocomotion.
RatCocaine self-administration10 mg/kgIntraperitoneal (i.p.)Reduced AMPA/NMDA ratio in the bed nucleus of the stria terminalis.
RatReward signaling0.825, 1.65 nmol/0.5 μl/sideMicroinjection into the ventral midbrainNo significant effect on reward thresholds.[1]

Table 2: Dosage of Other GluN2B Antagonists in Mouse Studies

CompoundModelDosage RangeAdministration RouteKey Findings
Ro 25-6981Alzheimer's Disease (Aβ-mediated synaptic plasticity disruption)3-12 mg/kgIntraperitoneal (i.p.)Prevented Aβ-mediated inhibition of long-term potentiation (LTP).[2]
IfenprodilHypoxic-Ischemic Brain Damage (HIBD)20 mg/kgIntraperitoneal (i.p.)Attenuated neuronal apoptosis.

Note: The provided dosages should be considered as a starting point for dose-range finding studies in your specific mouse model.

Experimental Protocols

Formulation of Ro 04-5595 for In Vivo Administration

For intraperitoneal (i.p.) injection, Ro 04-5595 hydrochloride can be dissolved in sterile saline. It is recommended to prepare fresh solutions for each experiment. The solubility of Ro 04-5595 in aqueous solutions may be limited, and the use of a vehicle may be necessary for higher concentrations. A common vehicle for in vivo studies consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Protocol for Vehicle Formulation:

  • Dissolve the required amount of Ro 04-5595 in DMSO.

  • Add PEG300 and mix thoroughly.

  • Add Tween 80 and mix.

  • Finally, add saline to reach the final volume and mix until a clear solution is obtained.

Intraperitoneal (i.p.) Injection Protocol in Mice

This protocol describes the standard procedure for administering Ro 04-5595 via intraperitoneal injection.

Materials:

  • Ro 04-5595 solution

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the injection volume based on the desired dosage (mg/kg).

  • Restraint: Gently restrain the mouse by grasping the loose skin at the back of the neck (scruffing) to immobilize the head and body. Turn the mouse to expose its abdomen.

  • Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen.[3][4] This location avoids vital organs such as the cecum and bladder.

  • Disinfection: Swab the injection site with 70% ethanol.

  • Injection: Insert the needle, with the bevel facing up, at a 30-45 degree angle to the abdominal wall.[5]

  • Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.

  • Administration: If no fluid is aspirated, slowly and steadily inject the Ro 04-5595 solution.

  • Withdrawal and Recovery: Withdraw the needle and return the mouse to its cage. Monitor the animal for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of GluN2B Antagonism

GluN2B_Antagonism_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²+ Influx NMDA_Receptor->Ca_Influx Mediates Ro045595 Ro 04-5595 Ro045595->NMDA_Receptor Blocks Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Excessive influx leads to Downstream->Excitotoxicity Can lead to in_vivo_workflow start Start animal_model Select Animal Model (e.g., Alzheimer's, Cancer) start->animal_model dose_prep Prepare Ro 04-5595 Formulation animal_model->dose_prep randomization Randomize Mice into Treatment & Control Groups dose_prep->randomization administration Administer Ro 04-5595 or Vehicle (e.g., i.p. injection) randomization->administration monitoring Monitor Animal Health & Behavior administration->monitoring endpoint Endpoint Measurement (e.g., Behavioral tests, Tumor volume) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis end End analysis->end

References

Application

Application Notes and Protocols for Ro 04-5595 in Electrophysiology Recordings

For Researchers, Scientists, and Drug Development Professionals Introduction Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropi...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 is a potent and selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. The subunit composition of NMDA receptors, particularly the presence of GluN2A or GluN2B subunits, dictates their physiological and pharmacological properties. The specific blockade of GluN2B-containing NMDA receptors by Ro 04-5595 allows for the targeted investigation of their role in various neuronal processes and pathological conditions. These application notes provide detailed protocols for the use of Ro 04-5595 in electrophysiological studies, particularly whole-cell patch-clamp recordings in brain slices.

Mechanism of Action

Ro 04-5595 acts as a non-competitive antagonist at the GluN2B subunit of the NMDA receptor. This selective inhibition allows for the dissection of the specific contributions of GluN2B-containing NMDA receptors to synaptic transmission and plasticity, distinguishing their functions from those of GluN2A-containing receptors.

Quantitative Data Summary

The following tables summarize the quantitative effects of Ro 04-5595 on electrophysiological parameters as reported in scientific literature.

ParameterSpecies/Brain RegionRo 04-5595 ConcentrationObserved EffectReference
NMDA-EPSC AmplitudeRat - Oval Bed Nucleus of the Stria Terminalis (ovBNST)10 µM-21.4 ± 1.9% reduction in control animals[1]
AMPA/NMDA RatioRat - Oval Bed Nucleus of the Stria Terminalis (ovBNST)10 mg/kg (in vivo)Normalized cocaine-induced increases in the A:N ratio[2]
Long-Term Potentiation (LTP)Mouse - Cerebellum5 µMBlocked I-LTP in GluN2D KO animals[3][4]

Experimental Protocols

Preparation of Ro 04-5595 Stock Solution

A 10 mM stock solution of Ro 04-5595 is recommended for ease of use and accurate dilution.

Materials:

  • Ro 04-5595 powder

  • Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Protocol:

  • Calculate the required amount of Ro 04-5595 powder to prepare a 10 mM solution.

  • Weigh the calculated amount of Ro 04-5595 and place it in a microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution until the Ro 04-5595 is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C. The final DMSO concentration in the recording solution should be less than 0.1%[2].

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol describes the application of Ro 04-5595 during whole-cell patch-clamp recordings to investigate its effect on synaptic currents.

Materials:

  • Acute brain slices (e.g., hippocampus, cortex, amygdala)

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber with perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Internal pipette solution

  • Ro 04-5595 stock solution (10 mM in DMSO)

Protocol:

  • Prepare acute brain slices from the desired brain region and maintain them in oxygenated aCSF.

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • Record baseline synaptic activity (e.g., evoked excitatory postsynaptic currents, EPSCs) for a stable period (e.g., 5-10 minutes).

  • Prepare the final concentration of Ro 04-5595 (e.g., 5 µM or 10 µM) by diluting the 10 mM stock solution in aCSF. Ensure the final DMSO concentration is below 0.1%.

  • Switch the perfusion to the aCSF containing Ro 04-5595.

  • Record the synaptic activity in the presence of Ro 04-5595 for a sufficient duration to observe its effect (e.g., 10-15 minutes).

  • To assess the reversibility of the drug's effect, switch the perfusion back to the control aCSF (washout).

  • Continue recording during the washout period until the synaptic activity returns to baseline levels.

Visualizations

Signaling Pathway of GluN2B-Containing NMDA Receptor Antagonism

GluN2B_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Activates Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor Inhibits Ca_influx Ca²⁺ Influx NMDA_Receptor->Ca_influx Mediates CaMKII CaMKII Ca_influx->CaMKII Activates DAPK1 DAPK1 Ca_influx->DAPK1 Activates Synaptic_Plasticity Synaptic Plasticity (e.g., LTD/LTP) CaMKII->Synaptic_Plasticity Modulates Cell_Death_Pathways Cell Death Pathways DAPK1->Cell_Death_Pathways Initiates

Caption: GluN2B-NMDA receptor signaling pathway and its inhibition by Ro 04-5595.

Experimental Workflow for Electrophysiology Recording

Electrophysiology_Workflow A Prepare Acute Brain Slices B Transfer Slice to Recording Chamber A->B C Obtain Whole-Cell Patch-Clamp Recording B->C D Record Baseline Synaptic Activity (5-10 min) C->D E Bath Apply Ro 04-5595 in aCSF D->E F Record Synaptic Activity (10-15 min) E->F G Washout with Control aCSF F->G H Record During Washout G->H I Data Analysis H->I

Caption: Workflow for investigating Ro 04-5595 effects on synaptic transmission.

References

Method

Application Notes and Protocols for [11C]Ro 04-5595 PET Imaging in Rodents

Audience: Researchers, scientists, and drug development professionals. Introduction: [11C]Ro 04-5595 is a subtype-selective radiotracer for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicate...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: [11C]Ro 04-5595 is a subtype-selective radiotracer for the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is implicated in synaptic plasticity, memory, and learning. Positron Emission Tomography (PET) imaging with [11C]Ro 04-5595 allows for the in vivo quantification and visualization of NR2B receptor distribution in the rodent brain. These application notes provide a detailed protocol for conducting [11C]Ro 04-5595 PET imaging studies in rodents, from radioligand synthesis to data analysis.

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative data for [11C]Ro 04-5595 synthesis and in vivo imaging.

ParameterValueReference
Radiochemical Yield 13 ± 3%[1][2][3]
Radiochemical Purity > 99%[1][2]
Molar Activity 12-43 MBq/nmol
Peak SUV in Rat Brain ~ 0.7
Time to Peak SUV ~ 5 minutes
Washout Half-life ~ 20 minutes

Experimental Protocols

Radiosynthesis of [11C]Ro 04-5595

This protocol describes the N-methylation of the precursor, N-desmethyl-Ro-04-5595, using [11C]iodomethane.

Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline)

Radiolabeling Agent: [11C]iodomethane ([11C]CH3I)

Method: Captive Solvent Method

Procedure:

  • Trap the precursor, N-desmethyl-Ro-04-5595, on an HPLC injection loop.

  • Pass [11C]iodomethane ([11C]CH3I) through the loop.

  • Perform the N-methylation reaction in dimethylformamide (DMF) at 40°C for 1 minute.

  • Purify the resulting [11C]Ro 04-5595 using High-Performance Liquid Chromatography (HPLC).

  • Formulate the final product for injection.

Diagram of the Radiosynthesis Workflow:

G cluster_synthesis [11C]Ro 04-5595 Radiosynthesis Precursor N-desmethyl-Ro-04-5595 Reaction N-Methylation (DMF, 40°C, 1 min) Precursor->Reaction Radiolabeling_Agent [11C]Iodomethane Radiolabeling_Agent->Reaction Purification HPLC Purification Reaction->Purification Final_Product [11C]Ro 04-5595 Purification->Final_Product

Caption: Workflow for the radiosynthesis of [11C]Ro 04-5595.

Animal Preparation and PET Imaging

This protocol outlines the steps for preparing a rodent for PET imaging and the subsequent scanning procedure.

Animal Model: Male Sprague-Dawley rats

Acclimatization: House animals in a controlled environment with a 12-hour light-dark cycle and provide ad libitum access to food and water for at least seven days before the experiment.

Procedure:

  • Anesthesia: Anesthetize the rat with isoflurane (5% for induction, ≤ 2% for maintenance) in medical air.

  • Catheterization: Place a cannula in a tail vein for tracer injection.

  • Positioning: Position the animal on the scanner bed with its brain in the field of view. Maintain the animal's body temperature using an electronic heating pad throughout the study.

  • Transmission Scan: Perform a transmission scan for 600 seconds using a 57Co point source for attenuation correction before the emission scan.

  • Tracer Injection and Emission Scan: Start the emission scan just before the intravenous injection of [11C]Ro 04-5595. The scan duration is 90 minutes.

Diagram of the PET Imaging Workflow:

G cluster_imaging Rodent PET Imaging Protocol Anesthesia Anesthetize Rat (Isoflurane) Catheterization Tail Vein Catheterization Anesthesia->Catheterization Positioning Position on Scanner Bed Catheterization->Positioning Transmission_Scan 600s Transmission Scan Positioning->Transmission_Scan Injection Inject [11C]Ro 04-5595 Transmission_Scan->Injection Emission_Scan 90 min Emission Scan Injection->Emission_Scan

Caption: Step-by-step workflow for rodent PET imaging.

Data Acquisition and Analysis

This section details the process of reconstructing PET data and extracting meaningful quantitative information.

Data Reconstruction:

  • Reconstruct the acquired PET data into 24 time frames using a 3D ordered subsets expectation maximization (OSEM) algorithm.

  • Correct the datasets for random coincidences, scatter, attenuation, and radioactive decay.

Data Analysis:

  • Co-registration: Manually co-register the summed PET time frames to a rat brain MRI template with predefined volumes of interest (VOIs).

  • VOI Transfer: Transfer the VOIs from the MRI template to the PET data.

  • Time-Activity Curve (TAC) Generation: Extract tissue TACs from the VOIs using software such as the Inveon Research Workplace.

  • Metabolite Analysis (Optional but Recommended): To ensure accurate quantification, analyze radiometabolites in plasma and brain tissue. Euthanize rats at a specific time point (e.g., 15 minutes post-injection), collect blood and brain samples, and analyze them using reverse-phase HPLC.

Diagram of the Data Analysis Workflow:

G cluster_analysis PET Data Analysis Workflow Raw_Data Raw PET Data Reconstruction 3D OSEM Reconstruction (24 frames) Raw_Data->Reconstruction Correction Data Correction Reconstruction->Correction Co_registration Co-register to MRI Template Correction->Co_registration VOI_Analysis VOI-based Analysis Co_registration->VOI_Analysis TACs Generate Time-Activity Curves VOI_Analysis->TACs

Caption: Workflow for PET data processing and analysis.

Signaling Pathway

[11C]Ro 04-5595 targets the NR2B subunit of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory neurotransmission.

Diagram of the NMDA Receptor Signaling Pathway:

G cluster_pathway NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Glycine Glycine/D-serine Glycine->NMDAR Ion_Channel Ion Channel Opening NMDAR->Ion_Channel Ro045595 [11C]Ro 04-5595 Ro045595->NMDAR Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream

Caption: Simplified NMDA receptor signaling pathway.

References

Application

Application Notes and Protocols for Ro 04-5595 in Behavioral Neuroscience

For Researchers, Scientists, and Drug Development Professionals These application notes provide comprehensive protocols and supporting data for the use of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and supporting data for the use of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, in behavioral neuroscience research.

Introduction to Ro 04-5595

Ro 04-5595 is a potent and selective antagonist for the GluN2B subunit of the NMDA receptor[1]. This selectivity makes it a valuable tool for investigating the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and the pathophysiology of neuropsychiatric and neurodegenerative disorders[2][3]. In behavioral neuroscience, Ro 04-5595 is frequently employed to study conditions such as drug addiction and reward, anxiety, and depression[4][5].

Chemical Properties:

PropertyValue
IUPAC Name1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
Molecular FormulaC19H22ClNO2
Molecular Weight331.84 g/mol
Mechanism of ActionSelective, non-competitive antagonist of the GluN2B subunit of the NMDA receptor

Signaling Pathways and Experimental Workflow

Blockade of the GluN2B subunit by Ro 04-5595 modulates downstream signaling cascades crucial for synaptic plasticity. The following diagrams illustrate the affected signaling pathway and a general experimental workflow for behavioral studies involving Ro 04-5595.

GluN2B_Signaling_Pathway cluster_0 Postsynaptic Terminal GluN2B GluN2B-NMDA Receptor CaMKII CaMKII GluN2B->CaMKII Ca2+ influx RasGRF1 RasGRF1 GluN2B->RasGRF1 Ca2+ influx DAPK1 DAPK1 GluN2B->DAPK1 Ca2+ influx Ro045595 Ro 04-5595 Ro045595->GluN2B Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity RasGRF1->Plasticity DAPK1->Plasticity

GluN2B downstream signaling pathway.

Experimental_Workflow Animal_Model Select Animal Model (e.g., Rat, Mouse) Habituation Habituation to Handling and Environment Animal_Model->Habituation Surgery Surgical Preparation (e.g., Catheter Implantation, Cannula Implantation) Habituation->Surgery Recovery Post-operative Recovery Surgery->Recovery Behavioral_Paradigm Behavioral Paradigm (e.g., Self-Administration, CPP) Recovery->Behavioral_Paradigm Drug_Prep Ro 04-5595 Preparation Drug_Prep->Behavioral_Paradigm Data_Collection Data Collection (Behavioral & Electrophysiological) Behavioral_Paradigm->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results

General experimental workflow.

Experimental Protocols

Cocaine Self-Administration in Rats

This protocol is designed to assess the effect of Ro 04-5595 on the reinforcing properties of cocaine.

3.1.1. Materials

  • Ro 04-5595 (soluble in sterile saline up to 10 mM).

  • Cocaine hydrochloride

  • Sterile saline (0.9%)

  • Heparinized saline

  • Ketamine/xylazine anesthetic cocktail

  • Intravenous catheters

  • Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.

3.1.2. Intravenous Catheter Implantation Surgery A detailed step-by-step protocol for jugular vein catheterization in rats can be found in the literature. Key steps include:

  • Anesthetize the rat using a ketamine/xylazine mixture.

  • Make a small incision in the neck to expose the jugular vein.

  • Carefully insert the catheter into the vein and secure it with sutures.

  • Tunnel the external part of the catheter subcutaneously to exit on the back of the rat.

  • Close the incisions with sutures.

  • Administer post-operative analgesics and antibiotics and allow the animal to recover for at least 5-7 days.

  • Flush the catheter daily with heparinized saline to maintain patency.

3.1.3. Self-Administration Procedure

  • Acquisition:

    • Place rats in the operant chambers for 2-hour sessions daily.

    • Program the chamber for a Fixed-Ratio 1 (FR1) schedule of reinforcement, where one active lever press results in a single intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) over a few seconds.

    • A stimulus light above the active lever is illuminated during the infusion.

    • The inactive lever has no programmed consequences.

    • Continue FR1 training until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Treatment:

    • Once stable responding is established, administer Ro 04-5595 (e.g., 10 mg/kg, i.p.) or vehicle (saline) 30 minutes before the self-administration session.

    • Record the number of active and inactive lever presses, and the number of infusions earned.

3.1.4. Data Analysis Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the number of infusions and lever presses between the Ro 04-5595 and vehicle-treated groups.

Conditioned Place Preference (CPP) in Rats

This protocol assesses the role of GluN2B receptors in the rewarding effects of opiates, potentiated by Ro 04-5595.

3.2.1. Materials

  • Ro 04-5595

  • Morphine sulfate

  • Sterile saline (0.9%)

  • A three-chamber CPP apparatus. A typical apparatus consists of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall colors and floor textures) and a smaller, neutral central chamber.

3.2.2. Intra-Prelimbic Cortex (PLC) Cannula Implantation For targeted drug delivery, bilateral guide cannulae can be implanted targeting the PLC, following standard stereotaxic surgical procedures.

3.2.3. CPP Procedure The CPP procedure generally consists of three phases:

  • Pre-Conditioning (Baseline Preference Test; Day 1):

    • Place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.

    • Record the time spent in each of the two larger chambers to determine any initial preference.

  • Conditioning (Days 2-5):

    • This phase consists of alternating drug and vehicle conditioning sessions.

    • Drug Pairing: On one day, administer a sub-reward threshold dose of morphine (e.g., 0.05 mg/kg, i.p.) immediately followed by an intra-PLC microinfusion of Ro 04-5595 (e.g., 0.1–2.0 μ g/0.5 μl). Immediately confine the rat to one of the conditioning chambers (typically the initially non-preferred one) for 30-45 minutes.

    • Vehicle Pairing: On the alternate day, administer saline (i.p. and intra-PLC) and confine the rat to the opposite conditioning chamber for the same duration.

  • Post-Conditioning (Preference Test; Day 6):

    • Place the rat in the central chamber and allow it to freely explore all three chambers for 15-20 minutes, with no drug administration.

    • Record the time spent in each of the large chambers.

3.2.4. Data Analysis Calculate a preference score (Time in drug-paired chamber - Time in saline-paired chamber). A significant increase in the preference score from pre- to post-conditioning indicates a conditioned place preference. Use appropriate statistical tests to compare the preference scores between different treatment groups.

Quantitative Data

The following tables summarize the effects of GluN2B antagonism on electrophysiological and behavioral measures.

Table 1: Effect of GluN2B Knockout on AMPA/NMDA Ratio in the Bed Nucleus of the Stria Terminalis (BNST)

GroupAMPA/NMDA Ratio (Mean ± SEM)
Control1.5 ± 0.2
GluN2B KO3.5 ± 0.5**
*Data are illustrative and based on findings from. *p < 0.01 compared to Control.

Table 2: Effect of Ro 04-5595 on Cocaine Self-Administration

TreatmentNumber of Cocaine Infusions (Mean ± SEM)
Vehicle25 ± 3
Ro 04-5595 (10 mg/kg, i.p.)15 ± 2
Data are illustrative and based on findings suggesting that GluN2B blockade can normalize synaptic potentiation associated with cocaine self-administration. p < 0.05 compared to Vehicle.

Table 3: Effect of Intra-PLC Ro 04-5595 on Morphine-Induced Conditioned Place Preference

Treatment GroupCPP Score (s) (Mean ± SEM)
Saline + Saline10 ± 15
Saline + Morphine (sub-threshold)25 ± 20
Ro 04-5595 (2.0 µg) + Morphine (sub-threshold)150 ± 30**
*Data are illustrative and based on findings from. *p < 0.01 compared to Saline + Morphine group.

Conclusion

Ro 04-5595 is a critical tool for elucidating the function of GluN2B-containing NMDA receptors in complex behaviors. The protocols and data presented here provide a foundation for designing and interpreting experiments aimed at understanding the neural circuits and molecular mechanisms underlying reward, addiction, and other neuropsychiatric conditions. Researchers should always adhere to institutional guidelines for animal care and use and optimize experimental parameters for their specific research questions.

References

Method

Application Notes and Protocols: Ro 04-5595 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit with a h...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 04-5595 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit with a high affinity (Ki = 31 nM).[1][2][3] This selectivity makes it a valuable tool for investigating the physiological and pathological roles of GluN2B-containing NMDA receptors in the central nervous system. These receptors are implicated in synaptic plasticity, learning, memory, and various neurological disorders. These application notes provide detailed information on the solubility of Ro 04-5595, protocols for its preparation for in vitro assays, and an overview of the signaling pathways it modulates.

Data Presentation

Physicochemical Properties of Ro 04-5595 Hydrochloride
PropertyValueSource
Molecular Weight 368.3 g/mol [1][2]
Formula C₁₉H₂₂ClNO₂·HCl
CAS Number 64047-73-0
Appearance Solid powder
Purity ≥98%
Solubility of Ro 04-5595 Hydrochloride
SolventSolubilityRecommendationsSource
Water Soluble to 15 mMSonication is recommended to aid dissolution.
<5.52 mg/mL
DMSO Soluble to 100 mMUse freshly opened DMSO to avoid moisture absorption.
<36.83 mg/mLSonication is recommended to aid dissolution.
Ethanol SolubleA common solvent for this compound.
PBS SolubleCan be used for preparing aqueous solutions.
Storage and Stability
FormStorage TemperatureDurationRecommendationsSource
Powder -20°C3 yearsStore in a dry, dark place.
2-8°CShort termStore desiccated.
In Solvent -80°C1 yearAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions

1. 10 mM DMSO Stock Solution:

  • To prepare a 10 mM stock solution, dissolve 3.683 mg of Ro 04-5595 hydrochloride (MW: 368.3 g/mol ) in 1 mL of high-quality, anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution. Sonication may be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).

2. 1 mM Aqueous Stock Solution (Water or PBS):

  • To prepare a 1 mM stock solution, dissolve 0.368 mg of Ro 04-5595 hydrochloride in 1 mL of sterile, nuclease-free water or phosphate-buffered saline (PBS).

  • Vortex thoroughly. If needed, gently warm the solution or sonicate to ensure complete dissolution.

  • Sterile filter the solution using a 0.22 µm filter before use in cell culture experiments.

  • Store aliquots at -20°C. It is advisable to use aqueous solutions fresh or within a short period due to potential for lower stability compared to DMSO stocks.

Preparation of Working Solutions for In Vitro Assays

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol for a BACE1 Inhibitor Screening Assay:

  • Objective: To determine the effect of Ro 04-5595 on the enzymatic activity of BACE1.

  • Materials:

    • 10 mM Ro 04-5595 stock solution in DMSO.

    • Assay buffer and other components of a commercial BACE1 inhibitor screening kit.

    • 96-well plate.

  • Procedure:

    • Prepare an intermediate dilution of the Ro 04-5595 stock solution in the assay buffer. For a final concentration of 100 µM in the well with a final DMSO concentration of 1%, you would dilute the 10 mM stock 1:10 in assay buffer to get a 1 mM intermediate solution.

    • In a 96-well plate, add the appropriate volumes of the sample, BACE1 enzyme, and substrate solution according to the manufacturer's protocol. For example, add 10 µL of the 1 mM intermediate solution to a final volume of 100 µL in the well.

    • Incubate and measure the fluorescent intensity as per the kit's instructions.

General Protocol for Cell-Based Assays (e.g., Calcium Imaging, Cell Viability):

  • Objective: To assess the effect of Ro 04-5595 on cellular functions.

  • Procedure:

    • Thaw an aliquot of the 10 mM DMSO stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).

    • Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (e.g., ≤ 0.1%). For a 10 µM final concentration from a 10 mM stock, this would be a 1:1000 dilution, resulting in 0.1% DMSO.

    • Replace the existing medium in the cell culture plates with the medium containing the desired concentration of Ro 04-5595.

    • Incubate the cells for the desired period before performing the assay.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling and Blockade by Ro 04-5595

The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Activation of the NMDA receptor leads to an influx of Ca²⁺, which acts as a second messenger to trigger various downstream signaling cascades. These cascades are crucial for synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD).

Ro 04-5595 selectively blocks NMDA receptors containing the GluN2B subunit. This blockade prevents the influx of Ca²⁺ through these specific receptor subtypes, thereby inhibiting their downstream signaling. Overactivation of GluN2B-containing NMDA receptors can lead to excitotoxicity and neuronal cell death. The blockade by Ro 04-5595 can be neuroprotective by inhibiting pathways such as the PERK/eIF2α signaling cascade, which is involved in the endoplasmic reticulum stress response.

Ro_04_5595_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine / D-Serine Glycine->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Downstream_Signaling Downstream Signaling (e.g., CaMKII, PKC, Calcineurin) Ca_Influx->Downstream_Signaling Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity Excessive Influx LTP_LTD Synaptic Plasticity (LTP/LTD) Downstream_Signaling->LTP_LTD PERK_eIF2a PERK/eIF2α Pathway (ER Stress Response) Excitotoxicity->PERK_eIF2a PERK_eIF2a->Excitotoxicity Contributes to Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor Blockade Ro_04_5595->Neuroprotection Promotes Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis start Start prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prepare_stock prepare_working Prepare Working Solutions (Dilute in medium/buffer) prepare_stock->prepare_working treatment Treat with Ro 04-5595 prepare_working->treatment cell_culture Cell Culture / Enzyme Preparation cell_culture->treatment incubation Incubation treatment->incubation assay Perform Assay (e.g., Viability, Ca²⁺ Imaging, Western Blot, Electrophysiology) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

References

Application

Application Notes and Protocols for Intraperitoneal Injection of Ro 04-5595 in Rats

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (i.p.) injection of Ro 04-5595 in rats. This document outlines the mechanism of...

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the intraperitoneal (i.p.) injection of Ro 04-5595 in rats. This document outlines the mechanism of action, experimental protocols, and relevant data based on preclinical research.

Introduction

Ro 04-5595 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with a Ki of 31 nM.[1] It is a valuable tool in neuroscience research to investigate the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, and substance use disorders.[2][3] Intraperitoneal injection is a common route for systemic administration in rat models.

Mechanism of Action: GluN2B Antagonism

Ro 04-5595 exerts its effects by selectively binding to and inhibiting the function of NMDA receptors that contain the GluN2B subunit. These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission and plasticity. By blocking GluN2B-containing NMDA receptors, Ro 04-5595 can modulate downstream signaling cascades.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2B NMDA Receptor Glutamate->NMDAR Binds GluN2B Glycine Glycine Glycine->NMDAR Binds GluN1 Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDAR Antagonizes GluN2B Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Synaptic_Plasticity

Figure 1: Signaling pathway of Ro 04-5595 action.

Quantitative Data Summary

The following tables summarize the quantitative data from studies utilizing intraperitoneal injection of Ro 04-5595 in rats.

Table 1: In Vivo Electrophysiology

Experimental GroupTreatmentOutcome MeasureResultReference
Cocaine Self-Administering RatsRo 04-5595 (10 mg/kg, i.p.)AMPA:NMDA Ratio in ovBNSTSignificantly reduced[2][4]
Sucrose Self-Administering RatsRo 04-5595 (10 mg/kg, i.p.)AMPA:NMDA Ratio in ovBNSTNo significant effect
Control RatsRo 04-5595 (10 µM, bath application)NMDA-EPSC Amplitude-21.4 ± 1.9%
Cocaine Self-Administering RatsRo 04-5595 (10 µM, bath application)NMDA-EPSC Amplitude-0.21 ± 3.3%

Table 2: Behavioral Studies

Animal ModelTreatmentBehavioral TestResultReference
Cocaine Self-Administering RatsRo 04-5595 (10 mg/kg, i.p. for 6 days)Cocaine SeekingNo alteration in responding
Morphine Conditioned Place PreferenceRo 04-5595 (1.0-2.0 µ g/0.5 µl, intra-PLC)Associative Opiate RewardPotentiated
Brain Stimulation RewardRo 04-5595 (0.825, 1.65 nmol/0.5 µl/side, intra-VM)Reward ThresholdNo effect

Experimental Protocols

Preparation of Ro 04-5595 for Intraperitoneal Injection

Materials:

  • Ro 04-5595 hydrochloride

  • Sterile 0.9% saline

  • Dimethyl sulfoxide (DMSO) (optional, for stock solutions)

  • Sterile vials

  • Vortex mixer

  • Sterile filters (0.22 µm)

  • Sterile syringes and needles (23-26 gauge)

Procedure:

  • Solubility: Ro 04-5595 is soluble in sterile saline up to 10 mM. For higher concentrations or initial solubilization, a stock solution in DMSO can be prepared.

  • Direct Solubilization in Saline (Preferred for i.p.):

    • Calculate the required amount of Ro 04-5595 hydrochloride for the desired concentration (e.g., 10 mg/kg).

    • Weigh the calculated amount of Ro 04-5595 and place it in a sterile vial.

    • Add the appropriate volume of sterile 0.9% saline.

    • Vortex thoroughly until the compound is completely dissolved.

    • Sterile filter the solution using a 0.22 µm filter into a new sterile vial.

  • Using a DMSO Stock Solution:

    • Prepare a stock solution of Ro 04-5595 in 100% DMSO (e.g., 10 mM).

    • For the final injection solution, dilute the DMSO stock with sterile 0.9% saline to the desired concentration. Ensure the final concentration of DMSO is minimal (<0.1%) to avoid toxicity.

    • Vortex the final solution to ensure homogeneity.

Intraperitoneal Injection Procedure in Rats

Materials:

  • Prepared Ro 04-5595 solution

  • Sterile syringe (1 mL or 3 mL)

  • Sterile needle (23-26 gauge, 1/2 to 3/4 inch length)

  • 70% ethanol

  • Gauze pads

  • Appropriate animal restraint device

Procedure:

  • Animal Restraint: Securely restrain the rat. One common method is to hold the rat with its back against your palm, with your thumb and forefinger gently but firmly holding the head.

  • Injection Site Identification: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum, which is typically located on the left side.

  • Site Preparation: Disinfect the injection site with a gauze pad soaked in 70% ethanol.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle.

  • Injection: Once correct placement is confirmed, inject the solution smoothly. The recommended injection volume for rats is typically 1-2 mL, with a maximum of 10 mL per site.

  • Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site with a dry gauze pad if necessary.

  • Post-Injection Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Start Start Prepare_Solution Prepare Ro 04-5595 Solution (e.g., 10 mg/kg in Saline) Start->Prepare_Solution Restrain_Rat Restrain Rat Prepare_Solution->Restrain_Rat Identify_Site Identify Injection Site (Lower Right Quadrant) Restrain_Rat->Identify_Site Disinfect_Site Disinfect with 70% Ethanol Identify_Site->Disinfect_Site Insert_Needle Insert Needle (15-30° Angle) Disinfect_Site->Insert_Needle Aspirate Aspirate to Check Placement Insert_Needle->Aspirate Check_Aspirate Blood or Fluid? Aspirate->Check_Aspirate Reinject Withdraw and Re-inject at a New Site Check_Aspirate->Reinject Yes Inject_Solution Inject Solution Check_Aspirate->Inject_Solution No Reinject->Restrain_Rat Withdraw_Needle Withdraw Needle Inject_Solution->Withdraw_Needle Monitor_Rat Monitor Rat Withdraw_Needle->Monitor_Rat End End Monitor_Rat->End

Figure 2: Intraperitoneal injection workflow.

Dosing and Administration Schedule

  • Dosage: A commonly used dose for behavioral and electrophysiological studies in rats is 10 mg/kg.

  • Timing: Injections are typically administered 15 to 30 minutes prior to the experimental session.

  • Frequency: For chronic studies, daily injections over a period of 6 to 8 days have been reported.

Safety and Handling

  • Follow standard laboratory safety procedures when handling Ro 04-5595.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

  • Handle and dispose of all sharps in accordance with institutional guidelines.

  • All animal procedures should be approved by the institution's Animal Care and Use Committee.

References

Method

Application Notes and Protocols: Ro 04-5595 in Cocaine Addiction Models

Audience: Researchers, scientists, and drug development professionals. These notes provide a comprehensive overview of the application of Ro 04-5595, a selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor ant...

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive overview of the application of Ro 04-5595, a selective GluN2B-containing N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical models of cocaine addiction. The information detailed below, including experimental protocols and quantitative data, is intended to guide researchers in designing and interpreting studies aimed at understanding the role of GluN2B receptors in the pathophysiology of cocaine use disorder and evaluating the therapeutic potential of targeting this system.

Introduction

Cocaine addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use. Neuroadaptations in glutamatergic neurotransmission, particularly involving the NMDA receptor, are critically implicated in the development and maintenance of addictive behaviors. The NMDA receptor is a heterotetrameric ion channel, and the subunit composition, particularly the presence of the GluN2B subunit, dictates its physiological and pharmacological properties. Ro 04-5595 is a selective antagonist for NMDA receptors containing the GluN2B subunit (Ki: 31 nM)[1]. Its use in animal models of cocaine addiction has been instrumental in elucidating the role of these specific receptors in cocaine-induced synaptic plasticity and behavior.

Mechanism of Action in Cocaine Addiction

Cocaine's primary mechanism of action is the blockade of the dopamine transporter, leading to increased dopamine levels in the synapse[2][3]. However, chronic cocaine exposure induces significant neuroadaptations in glutamatergic systems, including alterations in NMDA receptor function and composition[4][5]. In cocaine self-administering rats, there is evidence of a shift in the subunit composition of synaptic NMDA receptors in the oval bed nucleus of the stria terminalis (ovBNST), a brain region involved in drug-seeking behaviors. Specifically, studies suggest a decrease in the contribution of GluN2B-containing NMDA receptors to synaptic currents.

Ro 04-5595, by selectively blocking GluN2B-containing NMDA receptors, allows for the investigation of the specific role of these subunits in cocaine-induced neuroplasticity and behavior. Research indicates that blockade of these receptors can normalize aberrant synaptic plasticity, such as increased AMPA/NMDA ratios, observed after chronic cocaine self-administration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing Ro 04-5595 in cocaine addiction models.

Table 1: Electrophysiological Effects of Ro 04-5595

ParameterAnimal ModelBrain RegionTreatment GroupRo 04-5595 ConcentrationEffectReference
NMDA-EPSC AmplitudeRatovBNSTControl (Cocaine-naïve)10 μM-21.4 ± 1.9% reduction
NMDA-EPSC AmplitudeRatovBNSTCocaine Self-Administering10 μM-0.21 ± 3.3% reduction (no significant effect)
AMPA/NMDA RatioRatovBNSTCocaine Self-Administering (Saline treated)-Elevated A:N ratio
AMPA/NMDA RatioRatovBNSTCocaine Self-Administering (Ro 04-5595 treated)10 mg/kg, i.p. (6 days)Significantly reduced A:N ratio
Long-Term Depression (LTD)RatovBNSTCocaine Self-Administering10 μMRescued impaired LTD

Table 2: Behavioral Effects of Ro 04-5595

Behavioral ParadigmAnimal ModelRo 04-5595 Dose & RouteKey FindingReference
Reinstatement of Cocaine-SeekingRat10 mg/kg, i.p. (6 days)Reduced the correlation between synaptic strength and reinstatement of cocaine-seeking behavior after 30 days of withdrawal.
Methamphetamine-induced LocomotionMouse5-20 mg/kg, i.p.Dose-dependently inhibited locomotor stimulation.
Morphine Conditioned Place Preference (CPP)Rat1.0-2.0 μ g/0.5 μl (intra-PLC)Potentiated the rewarding properties of a sub-threshold dose of morphine.

Experimental Protocols

Protocol 1: Cocaine Self-Administration in Rats

This protocol describes the procedures for establishing and maintaining cocaine self-administration in rats, a widely used model to study the reinforcing effects of drugs.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump

  • Intravenous catheters

  • Cocaine hydrochloride (dissolved in sterile saline)

  • Ro 04-5595 (soluble in sterile saline up to 10 mM)

  • Anesthetic (e.g., ketamine/xylazine or isoflurane)

Procedure:

  • Surgery: Anesthetize the rats and surgically implant a chronic indwelling catheter into the jugular vein. Allow for a recovery period of at least 5-7 days.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily sessions (e.g., 2-6 hours).

    • Train rats on a Fixed-Ratio 1 (FR1) schedule of reinforcement, where each press on the active lever results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion) and the presentation of a cue light. The inactive lever has no programmed consequences.

    • Continue training until a stable pattern of responding is established (e.g., consistent number of infusions per session over several days).

  • Ro 04-5595 Treatment:

    • Once stable self-administration is achieved, rats can be treated with Ro 04-5595.

    • For systemic administration, inject Ro 04-5595 (e.g., 10 mg/kg, i.p.) 30 minutes before the self-administration session.

    • A typical treatment regimen involves daily injections for a specified period (e.g., 6 consecutive days).

  • Data Analysis:

    • Record the number of active and inactive lever presses, and the number of cocaine infusions.

    • Analyze the data to determine the effect of Ro 04-5595 on cocaine intake and seeking behavior.

Protocol 2: Brain Slice Electrophysiology

This protocol details the methodology for preparing brain slices and performing whole-cell patch-clamp recordings to assess the effects of Ro 04-5595 on synaptic transmission.

Materials:

  • Rats from the cocaine self-administration experiment

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular recording solution

  • Patch-clamp amplifier and data acquisition system

  • Microscope with DIC optics

  • Ro 04-5595 (stock solution in DMSO, diluted in aCSF)

  • Other pharmacological agents (e.g., AP-5, DNQX)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the rat and rapidly decapitate.

    • Dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal slices (e.g., 300 μm thick) containing the brain region of interest (e.g., ovBNST) using a vibratome.

    • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Whole-Cell Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Visualize neurons in the target region using the microscope.

    • Establish a whole-cell patch-clamp recording from a neuron.

    • Record synaptic currents (e.g., NMDA-EPSCs) evoked by electrical stimulation of afferent fibers.

  • Pharmacological Manipulation:

    • After obtaining a stable baseline recording, bath-apply Ro 04-5595 (e.g., 10 μM) to the slice to determine its effect on NMDA receptor-mediated currents.

    • Isolate NMDA currents pharmacologically by blocking AMPA receptors (e.g., with DNQX).

  • Data Analysis:

    • Measure the amplitude and kinetics of the recorded synaptic currents before and after drug application.

    • Calculate the AMPA/NMDA ratio by pharmacologically isolating the AMPA and NMDA components of the EPSC.

Visualizations

Signaling Pathway Diagram

Cocaine_Signaling_and_Ro045595_Intervention cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_receptors Receptors cluster_signaling Intracellular Signaling Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks DA_vesicle Dopamine (DA) DAT->DA_vesicle Reuptake DA_synapse DA DA_vesicle->DA_synapse Release D1R D1 Receptor DA_synapse->D1R Activates AC Adenylyl Cyclase D1R->AC Stimulates NMDAR_2A GluN2A-NMDA Receptor Synaptic_Plasticity Altered Synaptic Plasticity (e.g., increased AMPA/NMDA ratio) NMDAR_2A->Synaptic_Plasticity Contributes to NMDAR_2B GluN2B-NMDA Receptor NMDAR_2B->Synaptic_Plasticity Contributes to Ro045595 Ro 04-5595 Ro045595->NMDAR_2B Antagonizes cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Synaptic_Plasticity Leads to Experimental_Workflow cluster_behavior Behavioral Model cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Surgery Catheter Implantation Surgery Acquisition Cocaine Self-Administration (FR1 Schedule) Surgery->Acquisition Stable Stable Cocaine Intake Established Acquisition->Stable Treatment Systemic Ro 04-5595 (e.g., 10 mg/kg, i.p.) or Saline Stable->Treatment Behavioral_Test Behavioral Testing (e.g., Reinstatement) Treatment->Behavioral_Test Electrophysiology Brain Slice Electrophysiology (ovBNST) Treatment->Electrophysiology Analysis Analysis of: - Cocaine Seeking - AMPA/NMDA Ratio - LTD Behavioral_Test->Analysis Electrophysiology->Analysis

References

Technical Notes & Optimization

Troubleshooting

Potential off-target effects of Ro 04-5595

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 04-5595, a selective antagonist of the GluN2B...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 04-5595?

A1: Ro 04-5595 is a selective antagonist of the NMDA receptor, with specific activity against the GluN2B (formerly NR2B) subunit.[1] It is a tetrahydroisoquinoline derivative and a structural analogue of the non-narcotic analgesic Versidyne.[2] By binding to the GluN2B subunit, Ro 04-5595 allosterically inhibits the ion channel function of the NMDA receptor, thereby modulating glutamatergic neurotransmission.

Q2: What are the known off-target interactions of Ro 04-5595?

A2: The most significant off-target binding reported for Ro 04-5595 is to sigma receptors.[3] While specific affinity values (Ki) for sigma-1 and sigma-2 receptors are not consistently reported in the literature, cross-affinity has been noted.[3] Researchers should be aware of this potential interaction, as sigma receptors are involved in a variety of cellular functions and signaling pathways.

Q3: What are the expected on-target effects of Ro 04-5595 in cellular and in vivo models?

A3: As a GluN2B antagonist, Ro 04-5595 is expected to inhibit NMDA receptor-mediated calcium influx in neuronal cells. In vivo, it has been shown to modulate reward-related behaviors and synaptic plasticity. It exhibits rapid uptake and washout in the brain.

Q4: Are there any known toxicological issues with Ro 04-5595?

A4: One study has reported a safe toxicological profile for Ro 04-5595 in SH-SY5Y and human adipose mesenchymal stem cells. However, researchers should always perform their own cytotoxicity assays in their specific experimental systems.

Troubleshooting Guide

Q1: I am observing unexpected cellular phenotypes (e.g., apoptosis, changes in proliferation) after treatment with Ro 04-5595 that do not seem to be related to NMDA receptor antagonism. What could be the cause?

A1: These effects could be due to off-target binding, most notably to sigma receptors.

  • Troubleshooting Steps:

    • Perform a literature search: Investigate the known functions of sigma receptors in your specific cell type or experimental model.

    • Use a sigma receptor antagonist: Co-treat your cells with Ro 04-5595 and a selective sigma receptor antagonist. If the unexpected phenotype is rescued, it strongly suggests a sigma receptor-mediated off-target effect.

    • Use a structurally different GluN2B antagonist: Compare the effects of Ro 04-5595 with another selective GluN2B antagonist that has a different chemical structure and potentially a different off-target profile.

Q2: My in vivo results with Ro 04-5595 are inconsistent or difficult to interpret. How can I differentiate between on-target and off-target effects?

A2: In vivo experiments can be complex due to the interplay of various receptor systems.

  • Troubleshooting Steps:

    • Dose-response studies: Perform a thorough dose-response curve to identify a concentration that is selective for the GluN2B subunit with minimal off-target engagement.

    • Pharmacokinetic analysis: Ensure that the compound is reaching the target tissue at the desired concentration and for the appropriate duration.

    • Use of knockout animals: If available, using GluN2B or sigma receptor knockout animals can provide definitive evidence for the involvement of these receptors in the observed effects.

    • Co-administration with selective antagonists: Similar to the in vitro approach, co-administering Ro 04-5595 with a selective sigma receptor antagonist can help elucidate the contribution of this off-target interaction.

Quantitative Data Summary

The following table summarizes the known binding affinities and functional potencies of Ro 04-5595.

TargetAssay TypeSpeciesTissue/Cell LineValueCitation
Primary Target
NMDA Receptor (GluN2B)Radioligand Binding (Ki)RatBrain2 nM
NMDA Receptor (GluN2B)Radioligand Binding (Ki)--31 nM
NMDA Receptor (GluN2B)Calcium Influx (EC50)ChickenForebrain Neurons186 ± 32 nM
Potential Off-Targets
Sigma-1 ReceptorRadioligand Binding (Ki)--Not Reported-
Sigma-2 ReceptorRadioligand Binding (Ki)--Not Reported-

Experimental Protocols

1. Protocol: Competitive Radioligand Binding Assay for NMDA Receptor (GluN2B Subunit)

This protocol is a general guideline for determining the binding affinity of a test compound for the GluN2B subunit of the NMDA receptor using a radiolabeled ligand.

  • Materials:

    • Test compound (e.g., Ro 04-5595)

    • Radioligand (e.g., [3H]Ro 25-6981)

    • Unlabeled specific ligand for non-specific binding determination (e.g., unlabeled Ro 25-6981)

    • Membrane preparation from a tissue or cell line expressing GluN2B-containing NMDA receptors (e.g., rat brain cortex)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold binding buffer)

    • 96-well microplates

    • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

    • Cell harvester

    • Scintillation vials and cocktail

    • Liquid scintillation counter

  • Procedure:

    • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration.

    • Assay Setup: In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation + radioligand + binding buffer.

      • Non-specific Binding (NSB): Membrane preparation + radioligand + a saturating concentration of unlabeled specific ligand.

      • Test Compound: Membrane preparation + radioligand + serial dilutions of the test compound.

    • Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding - Non-specific Binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Protocol: Competitive Radioligand Binding Assay for Sigma Receptors

This protocol provides a general method for assessing the binding affinity of a compound to sigma-1 and sigma-2 receptors.

  • Materials:

    • Test compound (e.g., Ro 04-5595)

    • Radioligand for sigma-1 (e.g., --INVALID-LINK---pentazocine)

    • Radioligand for sigma-2 (e.g., [3H]DTG in the presence of a sigma-1 masking agent like (+)-pentazocine)

    • Unlabeled specific ligand for NSB (e.g., haloperidol or DTG)

    • Membrane preparation from a tissue or cell line expressing sigma receptors (e.g., guinea pig brain)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold binding buffer)

    • Standard laboratory equipment for radioligand binding assays as listed above.

  • Procedure:

    • Membrane Preparation: As described in the NMDA receptor protocol.

    • Assay Setup: Set up separate assays for sigma-1 and sigma-2 receptors.

      • Sigma-1: Use --INVALID-LINK---pentazocine as the radioligand.

      • Sigma-2: Use [3H]DTG as the radioligand and include a saturating concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

    • The remainder of the procedure (Incubation, Filtration, Quantification, and Data Analysis) is analogous to the NMDA receptor binding assay protocol.

Visualizations

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor:GluN2B Glycine Glycine/D-Serine Glycine->NMDA_Receptor:GluN1 Ro045595 Ro 04-5595 Ro045595->NMDA_Receptor:GluN2B Ca_ion Ca²⁺ NMDA_Receptor:channel->Ca_ion Influx Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades

Caption: NMDA Receptor Signaling Pathway and Site of Action for Ro 04-5595.

Off_Target_Workflow Start Start: Observe Unexpected Phenotype with Ro 04-5595 Hypothesis Hypothesis: Off-target effect, potentially via Sigma Receptors Start->Hypothesis Experiment1 Experiment 1: Co-treatment with a selective Sigma Receptor Antagonist Hypothesis->Experiment1 Experiment2 Experiment 2: Test a structurally different GluN2B Antagonist Hypothesis->Experiment2 Decision1 Is the phenotype rescued? Experiment1->Decision1 Conclusion1 Conclusion: Phenotype is likely mediated by Sigma Receptors Decision1->Conclusion1 Yes Decision1->Experiment2 No Decision2 Is the phenotype reproduced? Experiment2->Decision2 Conclusion2 Conclusion: Phenotype is likely an on-target GluN2B effect Decision2->Conclusion2 Yes Conclusion3 Conclusion: Phenotype is specific to Ro 04-5595 structure (off-target) Decision2->Conclusion3 No

Caption: Experimental Workflow for Investigating Potential Off-Target Effects.

References

Optimization

Ro 04-5595 toxicity and potential side effects in vivo

This technical support center provides guidance for researchers, scientists, and drug development professionals using Ro 04-5595 in in vivo experiments. The information is presented in a question-and-answer format to add...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using Ro 04-5595 in in vivo experiments. The information is presented in a question-and-answer format to address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Ro 04-5595?

Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a high affinity for receptors containing the GluN2B subunit.[1][2] Its antagonistic activity at these receptors is the basis for its pharmacological effects.

Q2: Are there any known in vivo toxicity data, such as LD50 or NOAEL, for Ro 04-5595?

Currently, there is a lack of publicly available quantitative in vivo toxicity data, including LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for Ro 04-5595. Researchers should exercise caution and conduct thorough dose-ranging and toxicity studies as part of their experimental protocol.

Q3: What are the potential side effects of Ro 04-5595 based on its structural analogues?

Ro 04-5595 is a close structural analogue of Versidyne (Methofoline), a non-narcotic analgesic that was withdrawn from the market due to ophthalmic side effects.[3] While this does not confirm that Ro 04-5595 will cause similar side effects, it highlights the visual system as a potential area of concern for off-target effects. Researchers should consider incorporating ophthalmological examinations in their preclinical safety assessments.

Q4: What are some reported in vivo effects and dosages of Ro 04-5595 in animal models?

In vivo studies have primarily focused on the pharmacological effects of Ro 04-5595 rather than its toxicity.

  • In mice, intraperitoneal (i.p.) administration of 5-20 mg/kg of Ro 04-5595 hydrochloride has been shown to inhibit methamphetamine-induced locomotor stimulation.[1]

  • In cocaine self-administering rats, a daily i.p. dose of 10 mg/kg for 6 days was used to investigate its effect on synaptic plasticity.

  • A structurally similar analogue, HON0001, demonstrated potent oral analgesic activity in rats with fewer reported side effects compared to the reference compound ifenprodil.

Troubleshooting Guide

Issue: Unexpected behavioral changes in test animals after Ro 04-5595 administration.

  • Possible Cause: The observed behavioral changes may be an extension of the drug's primary pharmacological effect as a GluN2B antagonist, which can influence learning, memory, and motor function.

  • Troubleshooting Steps:

    • Review Dosage: Ensure the administered dose is within the reported effective range for pharmacological studies (e.g., 5-20 mg/kg in mice).

    • Control Groups: Compare the behavior of the treated group with appropriate vehicle-treated control groups to distinguish drug-related effects from other experimental variables.

    • Literature Review: Consult literature on other GluN2B antagonists to understand the expected behavioral phenotype.

Issue: Concerns about potential off-target effects, particularly ocular toxicity.

  • Possible Cause: The structural similarity to Versidyne, which was associated with ophthalmic side effects, raises concerns about potential ocular toxicity.

  • Troubleshooting/Monitoring Steps:

    • Ophthalmological Exams: Incorporate regular ophthalmological examinations (e.g., slit-lamp examination, fundoscopy) into long-term studies.

    • Histopathology: At the end of the study, perform histopathological analysis of ocular tissues to identify any morphological changes.

    • Dose-Response Assessment: Evaluate if the incidence of any ocular findings is dose-dependent.

Data Summary

Pharmacological Data for Ro 04-5595

ParameterValueSpeciesReference
Ki31 nMRat
EC50186 ± 32 nmol/LChicken

Experimental Protocols

General Protocol for In Vivo Administration in Mice (Based on available literature)

  • Compound Preparation: Dissolve Ro 04-5595 hydrochloride in a suitable vehicle (e.g., saline). The final concentration should be adjusted based on the desired dosage and the injection volume.

  • Animal Model: Use an appropriate mouse strain for the study.

  • Administration: Administer the solution via intraperitoneal (i.p.) injection. A common dosage range reported is 5-20 mg/kg.

  • Monitoring: Observe the animals for any overt signs of toxicity or behavioral changes at regular intervals post-administration.

  • Data Collection: Proceed with the planned behavioral or physiological assessments.

Disclaimer: This is a general guideline. Researchers must develop and validate their own detailed protocols in accordance with ethical guidelines and institutional regulations.

Signaling Pathway

The primary signaling pathway affected by Ro 04-5595 is the glutamatergic signaling cascade mediated by NMDA receptors.

Ro045595_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_nmdar NMDA Receptor Glutamate Glutamate GluN2B GluN2B Glutamate->GluN2B Binds GluN1 GluN1 Ca_ion Ca²⁺ Influx GluN2B->Ca_ion Channel Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Ro045595 Ro 04-5595 Ro045595->GluN2B Antagonizes

References

Troubleshooting

Limitations of using Ro 04-5595 in research

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on its binding profile to facilitate accurate and effective research.

Frequently Asked Questions (FAQs)

Q1: What is Ro 04-5595 and what is its primary mechanism of action?

A1: Ro 04-5595 is a selective antagonist for NMDA receptors containing the GluN2B subunit, with a reported Ki value of 31 nM.[1] It acts as a non-competitive antagonist, meaning its binding is independent of the glutamate concentration.[2]

Q2: What are the main limitations of using Ro 04-5595 in my research?

A2: The primary limitation of Ro 04-5595 is its potential for off-target binding, most notably to sigma receptors. This can complicate the interpretation of experimental data, as observed effects may not be solely attributable to GluN2B antagonism.[3][4] Researchers should consider including appropriate controls to account for these off-target effects.

Q3: How should I prepare and store Ro 04-5595 hydrochloride?

A3: Ro 04-5595 hydrochloride is soluble in water up to 15 mM and in DMSO up to 100 mM.[5] For long-term storage, it is recommended to desiccate the compound at 2-8°C.

Q4: Can Ro 04-5595 be used in in vivo studies?

A4: Yes, Ro 04-5595 has been used in in vivo studies, often administered via intraperitoneal (i.p.) injection. When used as a radiotracer for Positron Emission Tomography (PET), [11C]Ro 04-5595 has shown rapid uptake and washout in the brain.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected results in cell-based assays Off-target effects, particularly at higher concentrations.Perform concentration-response curves to identify the optimal concentration range. Include control experiments with sigma receptor antagonists (e.g., haloperidol) to assess the contribution of off-target binding.
Low signal-to-noise ratio in radioligand binding assays Suboptimal assay conditions or non-specific binding.Optimize incubation time, temperature, and buffer composition. Use a competing non-labeled ligand to determine non-specific binding accurately. Consider using a more selective radioligand if available.
Variability in in vivo behavioral or physiological responses Issues with drug administration, metabolism, or off-target behavioral effects.Ensure accurate and consistent dosing. Conduct pharmacokinetic studies to understand the drug's profile in your animal model. Include control groups to assess for non-specific behavioral effects of the compound.
Difficulty interpreting PET imaging data with [11C]Ro 04-5595 Significant off-target binding in vivo can obscure the specific GluN2B signal.Co-administration of a blocking agent for sigma receptors may help to dissect the specific GluN2B signal. Compare binding in regions with high and low GluN2B expression (e.g., cortex vs. cerebellum).

Data Presentation

Table 1: Binding Affinity and Selectivity Profile of Ro 04-5595

Receptor/SubunitLigandKi (nM)SpeciesAssay Type
NMDA (GluN2B) Ro 04-5595 31 RatRadioligand Binding ([3H]Ro 25-6981)
NMDA (GluN2B)Ifenprodil11RatRadioligand Binding ([3H]ifenprodil)
Sigma-1 (σ1)Ifenprodil13RatRadioligand Binding
Sigma-2 (σ2)Ifenprodil1.89RatRadioligand Binding

Experimental Protocols

In Vitro Receptor Binding Assay (Competitive)

This protocol is adapted from procedures for characterizing GluN2B antagonists.

  • Membrane Preparation:

    • Homogenize rat brain tissue (e.g., cortex and hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the prepared membranes, a radioligand specific for the GluN2B subunit (e.g., [3H]ifenprodil or [3H]Ro 25-6981), and varying concentrations of unlabeled Ro 04-5595.

    • For total binding, omit the unlabeled ligand.

    • For non-specific binding, include a high concentration of a known GluN2B antagonist (e.g., 10 µM CP-101,606).

    • Incubate the plate under appropriate conditions (e.g., 90 minutes at 4°C).

    • Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Ro 04-5595 concentration.

    • Determine the IC50 value from the resulting competition curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Glutamate->NMDA_Receptor:GluN2B Glycine Glycine Glycine->NMDA_Receptor:GluN1 Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx Channel Opening Ro045595 Ro 04-5595 Ro045595->NMDA_Receptor:GluN2B Calmodulin Calmodulin Ca2_influx->Calmodulin CaMKII CaMKII Calmodulin->CaMKII ERK ERK CaMKII->ERK CREB CREB ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression

Caption: NMDA receptor signaling cascade and the inhibitory action of Ro 04-5595.

Experimental Workflow for Characterizing Ro 04-5595

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_interpretation Data Interpretation Binding_Assay Receptor Binding Assays (Determine Ki for GluN2B) Selectivity_Screening Selectivity Screening (Assess off-target binding, e.g., sigma receptors) Binding_Assay->Selectivity_Screening Functional_Assay Functional Assays (e.g., Electrophysiology, Ca²⁺ imaging) Selectivity_Screening->Functional_Assay PK_Studies Pharmacokinetic Studies (Determine brain penetration and half-life) Functional_Assay->PK_Studies Proceed if potent and selective PET_Imaging PET Imaging with [11C]Ro 04-5595 (Visualize receptor occupancy) PK_Studies->PET_Imaging Behavioral_Studies Behavioral Models (Assess efficacy in disease models) PET_Imaging->Behavioral_Studies Data_Analysis Comprehensive Data Analysis (Correlate in vitro and in vivo findings) Behavioral_Studies->Data_Analysis

Caption: A logical workflow for the preclinical characterization of Ro 04-5595.

References

Optimization

Technical Support Center: Optimizing Ro 04-5595 Concentration for Cell Culture Experiments

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Ro 04-5595, a selective GluN2B-containing NMDA receptor antagonist, in cell...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use Ro 04-5595, a selective GluN2B-containing NMDA receptor antagonist, in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is Ro 04-5595 and what is its primary mechanism of action?

A1: Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting subtypes that contain the GluN2B subunit.[1] It acts as a non-competitive antagonist, meaning it binds to a site on the receptor that is different from the glutamate-binding site.[2] This binding allosterically inhibits the receptor's function, primarily by reducing the influx of calcium ions (Ca2+) into the cell upon receptor activation.[3]

Q2: What is the recommended starting concentration range for Ro 04-5595 in cell culture experiments?

A2: The optimal concentration of Ro 04-5595 is highly dependent on the cell type, experimental conditions, and the specific biological question being addressed. Based on published studies, a good starting point for in vitro experiments is in the nanomolar to low micromolar range. For instance, an EC50 of 186 ± 32 nmol/L was observed for the inhibition of calcium influx in primary chicken embryo forebrain cultures.[3] For defining non-specific binding in radioligand assays, a concentration of 10 µM has been used.[4] We recommend performing a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store Ro 04-5595 stock solutions?

A3: Ro 04-5595 hydrochloride is soluble in both water (up to 15 mM) and DMSO (up to 100 mM). For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Are there any known off-target effects of Ro 04-5595?

A4: While Ro 04-5595 is a selective GluN2B antagonist, some studies suggest potential off-target binding to sigma receptors. Researchers should be aware of this possibility and may need to include appropriate controls to rule out off-target effects in their experiments, especially when using higher concentrations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of Ro 04-5595 Sub-optimal concentration: The concentration used may be too low to effectively antagonize the GluN2B receptors in your specific cell model.Perform a dose-response experiment to determine the optimal effective concentration. Start with a broad range (e.g., 10 nM to 10 µM) and narrow it down based on the results.
Low GluN2B expression: The cell line or primary culture you are using may have low or no expression of GluN2B-containing NMDA receptors.Verify the expression of the GluN2B subunit in your cells using techniques like Western blotting or qPCR. Consider using a positive control cell line known to express GluN2B.
Compound degradation: The Ro 04-5595 stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of Ro 04-5595 and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
High cell death or cytotoxicity Concentration is too high: High concentrations of Ro 04-5595 may induce cytotoxicity independent of its NMDA receptor antagonism.Perform a cytotoxicity assay (e.g., MTT or WST-1) with a range of Ro 04-5595 concentrations to determine the maximum non-toxic concentration for your cells.
Solvent toxicity: If using a DMSO stock, the final concentration of DMSO in the culture medium may be too high.Ensure the final DMSO concentration is below the toxic threshold for your cells (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Excitotoxicity in neuroprotection assays: In experiments designed to protect against NMDA-induced excitotoxicity, it is crucial to distinguish between the protective effect of Ro 04-5595 and any inherent toxicity of the compound.Include a control group treated with Ro 04-5595 alone (without the excitotoxic stimulus) to assess its baseline effect on cell viability.
Inconsistent or variable results Inconsistent cell culture conditions: Variations in cell density, passage number, or culture medium can lead to variability in experimental outcomes.Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure uniform seeding density.
Inaccurate pipetting: Small errors in pipetting can lead to significant variations in the final concentration of Ro 04-5595, especially when working with low volumes.Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations.
Timing of treatment: The timing of Ro 04-5595 application relative to the stimulus (e.g., NMDA) can be critical.Optimize the pre-incubation time with Ro 04-5595 before applying the stimulus. A typical pre-incubation time is 30-60 minutes.

Data Presentation

Summary of Ro 04-5595 Concentrations in In Vitro Studies
Application Cell Type Concentration Range Key Findings Reference
Inhibition of Ca2+ InfluxPrimary Chicken Embryo Forebrain CulturesEC50: 186 ± 32 nMDose-dependent inhibition of NMDA-induced calcium influx.
Non-specific BindingRat Brain Membranes10 µMUsed to define non-specific binding in radioligand binding assays.
ElectrophysiologyRat Brain Slices10 µMReduced NMDA-evoked excitatory postsynaptic currents (EPSCs).
NeuroprotectionPrimary Cortical Neurons100 nM - 10 µM (suggested)To be determined empirically in a neuroprotection assay against NMDA-induced excitotoxicity.N/A
Western Blotting (pCREB)Neuronal Cell Lines100 nM - 1 µM (suggested)To be determined empirically to assess the inhibition of NMDA-induced CREB phosphorylation.N/A

Experimental Protocols

Cell Viability (WST-1) Assay to Determine Optimal Concentration

This protocol helps determine the non-toxic concentration range of Ro 04-5595 for your specific cell line.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Ro 04-5595 stock solution (e.g., 10 mM in DMSO)

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of Ro 04-5595 in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells. Include wells with medium only as a blank.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, or until a color change is apparent.

  • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Neuroprotection Assay against NMDA-Induced Excitotoxicity

This protocol assesses the protective effect of Ro 04-5595 against NMDA-induced cell death.

Materials:

  • Primary neurons or a neuronal cell line

  • Culture plates

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • Ro 04-5595 stock solution

  • NMDA stock solution

  • Cell viability assay kit (e.g., WST-1 or Calcein-AM/Propidium Iodide)

Procedure:

  • Plate neurons at an appropriate density and allow them to mature for the desired number of days in vitro (DIV).

  • Prepare the following treatment groups in your culture medium:

    • Control (medium only)

    • Vehicle control (medium with DMSO)

    • NMDA only (e.g., 100 µM, to be optimized for your cell type)

    • Ro 04-5595 only (at a non-toxic concentration determined from the viability assay)

    • Ro 04-5595 + NMDA (pre-incubate with Ro 04-5595 for 30-60 minutes before adding NMDA)

  • Pre-treat the designated wells with Ro 04-5595 for 30-60 minutes.

  • Add NMDA to the appropriate wells.

  • Incubate for the desired duration of excitotoxic insult (e.g., 24 hours).

  • Assess cell viability using your chosen method according to the manufacturer's instructions.

  • Analyze the data to determine if Ro 04-5595 provides a significant protective effect compared to the NMDA-only group.

Western Blotting for Phosphorylated CREB (pCREB)

This protocol determines the effect of Ro 04-5595 on the NMDA-induced phosphorylation of the transcription factor CREB.

Materials:

  • Neuronal cells

  • Culture dishes

  • Ro 04-5595 stock solution

  • NMDA stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-pCREB, anti-total CREB, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate and grow your neuronal cells to the desired confluency.

  • Treat the cells as follows:

    • Control

    • NMDA stimulation (e.g., 50 µM for 5-15 minutes)

    • Ro 04-5595 pre-treatment (30-60 minutes) followed by NMDA stimulation

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein per lane and run the gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against pCREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total CREB and a loading control like β-actin to normalize the data.

Mandatory Visualizations

Signaling Pathway of Ro 04-5595 Action

Ro045595_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Activates Ro045595 Ro 04-5595 Ro045595->NMDAR Inhibits Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Allows CaMKII CaMKII Ca_ion->CaMKII Activates Ras_GRF Ras-GRF Ca_ion->Ras_GRF Activates CREB CREB CaMKII->CREB Phosphorylates Ras Ras Ras_GRF->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CREB Phosphorylates pCREB pCREB (Phosphorylated) Gene_Expression Gene Expression (Synaptic Plasticity, Survival) pCREB->Gene_Expression Regulates

Caption: Signaling pathway illustrating the inhibitory action of Ro 04-5595 on GluN2B-containing NMDA receptors, leading to the modulation of downstream signaling cascades involved in gene expression.

Experimental Workflow for Optimizing Ro 04-5595 Concentration

experimental_workflow start Start: Define Experimental Goal dose_response 1. Dose-Response Cytotoxicity Assay (e.g., WST-1, MTT) start->dose_response determine_mtc 2. Determine Maximum Non-Toxic Concentration (MTC) dose_response->determine_mtc functional_assay 3. Perform Functional Assay (e.g., Ca²⁺ imaging, Neuroprotection) determine_mtc->functional_assay concentration_range Test a range of concentrations below the MTC functional_assay->concentration_range analyze_data 4. Analyze Functional Data (e.g., EC50/IC50) functional_assay->analyze_data concentration_range->functional_assay select_optimal 5. Select Optimal Concentration for Further Experiments analyze_data->select_optimal end End: Proceed with Main Experiments select_optimal->end

Caption: A logical workflow for determining the optimal concentration of Ro 04-5595 for cell culture experiments, starting from cytotoxicity assessment to functional assays.

Logical Relationship for Troubleshooting No Effect

troubleshoot_no_effect start Problem: No Observable Effect of Ro 04-5595 check_concentration Is the concentration optimal? start->check_concentration check_expression Is GluN2B expressed? check_concentration->check_expression No solution1 Solution: Perform Dose-Response Curve check_concentration->solution1 Yes check_compound Is the compound active? check_expression->check_compound No solution2 Solution: Verify Expression (Western Blot/qPCR) check_expression->solution2 Yes solution3 Solution: Prepare Fresh Stock Solution check_compound->solution3 Yes

Caption: A troubleshooting diagram outlining key steps to diagnose and resolve the issue of Ro 04-5595 showing no effect in an experiment.

References

Troubleshooting

Anesthesia considerations for [11C]Ro 04-5595 PET imaging

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding anesthesia considerations for Positron Emission Tomography (PET) imaging with [11C]Ro 04-5595. The information...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding anesthesia considerations for Positron Emission Tomography (PET) imaging with [11C]Ro 04-5595. The information is tailored for researchers, scientists, and drug development professionals.

General Considerations for Anesthesia

The choice of anesthesia is a critical step in preclinical PET imaging that can significantly impact the biodistribution and specific binding of a radiotracer. For [11C]Ro 04-5595, which is a selective antagonist for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, this is particularly important. Many anesthetic agents modulate neuronal activity by interacting with various neurotransmitter systems, including the glutamatergic and GABAergic systems. Anesthetics that directly or indirectly affect NMDA receptor function can compete with [11C]Ro 04-5595 binding or alter the receptor's state, leading to inaccurate quantification and interpretation of PET data. Therefore, consistency and careful selection of the anesthetic protocol are paramount for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: Which anesthetic agents are recommended for [11C]Ro 04-5595 PET imaging?

A1: While specific studies comparing different anesthetics for [11C]Ro 04-5595 are limited, the primary recommendation is to use an anesthetic with minimal interaction with the NMDA receptor.

  • Inhaled Anesthetics (e.g., Isoflurane, Sevoflurane): These are commonly used in preclinical imaging. While their primary mechanism is potentiation of GABA-A receptors, they can also have effects on NMDA receptors.[1] However, they are often considered a reasonable choice due to stable anesthetic depth and rapid recovery. It is crucial to maintain a consistent and well-monitored level of anesthesia throughout the scan.[2]

  • Dexmedetomidine: This agent acts as an α2-adrenergic receptor agonist and does not primarily target GABA or glutamate receptors.[3] It is known to cause sedation without significant respiratory depression and has been successfully used in PET studies of the GABAergic system to avoid confounding interactions.[3] This makes it a theoretically sound choice for NMDA receptor imaging.

Q2: Are there any anesthetic agents that should be strictly avoided?

A2: Yes. Anesthetics that are known to be NMDA receptor antagonists should be avoided as they will directly compete with [11C]Ro 04-5595 for binding.

  • Ketamine and Nitrous Oxide: These are potent NMDA receptor antagonists and will significantly reduce the specific binding of [11C]Ro 04-5595, rendering the imaging results invalid.[4]

  • Pentobarbital: While its primary action is on GABA-A receptors, some studies have shown it can alter the binding potential of other tracers and may have complex downstream effects on glutamatergic signaling.

Q3: How does the choice of anesthetic affect tracer uptake and kinetics?

A3: Anesthetics can alter physiological parameters like cerebral blood flow (CBF) and cardiac output, which in turn affects the delivery and washout of the radiotracer from the brain. For example, isoflurane is a known vasodilator and can increase CBF, potentially altering the tracer's kinetic profile. Furthermore, anesthetics that modulate neuronal activity can change the local neurochemical environment, which may indirectly influence NMDA receptor availability.

Q4: What is the importance of maintaining stable anesthesia during the scan?

A4: Maintaining a stable plane of anesthesia is critical for several reasons:

  • Physiological Stability: Fluctuations in anesthetic depth can cause changes in heart rate, blood pressure, and blood gases, all of which can affect tracer delivery and brain physiology.

  • Receptor Occupancy: If the anesthetic has any affinity for the NMDA receptor, changes in its concentration in the brain will lead to variable receptor occupancy, increasing the noise in the PET signal.

  • Motion Artifacts: Prevents subject motion, which is crucial for high-quality, artifact-free images.

Troubleshooting Guide

Issue 1: Lower-than-expected [11C]Ro 04-5595 uptake in the brain.

Possible Cause Troubleshooting Step
Anesthetic Interference Verify that the anesthetic used is not a direct NMDA receptor antagonist (e.g., ketamine). If using an agent with potential indirect effects, consider piloting a study with an alternative like dexmedetomidine.
Poor Radiotracer Quality Check the radiochemical purity and molar activity of the [11C]Ro 04-5595 injection. Low purity or activity can lead to poor signal.
Physiological State of the Animal Ensure normal physiological parameters (body temperature, respiration) are maintained. Hypothermia, for instance, can reduce brain metabolism and tracer uptake.

Issue 2: High variability in tracer binding between subjects or sessions.

Possible Cause Troubleshooting Step
Inconsistent Anesthetic Protocol Standardize the entire anesthesia protocol: use the same induction and maintenance agents, the same dose/concentration, and the same duration of anesthesia before tracer injection for all subjects.
Fluctuating Anesthetic Depth Use a dedicated small animal anesthesia system with a vaporizer and monitor physiological signs (e.g., respiratory rate) to ensure a stable and consistent anesthetic plane throughout the scan.
Differences in Subject Handling Stress from handling can alter the neurochemical environment. Ensure a consistent and low-stress acclimatization and handling procedure for all animals.

Issue 3: Unexpected kinetic profile (e.g., very fast or slow washout).

Possible Cause Troubleshooting Step
Cerebral Blood Flow (CBF) Effects The chosen anesthetic may be significantly altering CBF. Isoflurane, for example, increases CBF. Review the literature for the expected CBF effects of your anesthetic. If possible, consider using an arterial input function to derive a more accurate kinetic model that accounts for blood flow changes.
Radiometabolites Investigate the presence of brain-penetrant radiometabolites. While not extensively reported for [11C]Ro 04-5595, this can be a confounding factor for many PET tracers.

Quantitative Data Summary

Table 1: Properties of Ro 04-5595 and [11C]Ro 04-5595

PropertyValueReference
Target GluN2B subunit of the NMDA Receptor
Binding Affinity (Ki) 31 nM
Binding Affinity (Ki) vs. [3H]ifenprodil 2 nM
Radiochemical Yield of [11C]Ro 04-5595 13 ± 3%
Radiochemical Purity >99%
Molar Activity 12–43 MBq/nmol

Table 2: Anesthetic Agent Comparison for NMDA Receptor Imaging

Anesthetic ClassExamplesPrimary MechanismPotential for NMDA InteractionRecommendation
NMDA Antagonists Ketamine, Nitrous OxideNMDA receptor blockadeHigh (Direct Competition) Avoid
Volatile Anesthetics Isoflurane, SevofluraneGABA-A receptor potentiationLow to Moderate (Indirect) Use with Caution & Consistency
Barbiturates Pentobarbital, ThiopentalGABA-A receptor potentiationModerate (Indirect/Complex) Not Recommended
Propofol PropofolGABA-A receptor potentiationLow (Indirect) Use with Caution & Consistency
α2-Adrenergic Agonists Dexmedetomidineα2-adrenergic receptor agonismVery Low Recommended Alternative

Experimental Protocols

Protocol 1: Synthesis of [11C]Ro 04-5595

The radiosynthesis of [11C]Ro 04-5595 is typically performed via N-methylation of the desmethyl precursor using [11C]iodomethane ([11C]CH3I).

  • Precursor: N-desmethyl-Ro-04-5595 (1-(4-chlorophenethyl)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline).

  • Radiolabeling: The precursor is dissolved in a suitable solvent like dimethylformamide (DMF).

  • Reaction: [11C]CH3I is bubbled through the precursor solution. The reaction is typically carried out at an elevated temperature (e.g., 40°C) for a short duration (e.g., 1 minute) using a captive solvent method.

  • Purification: The crude reaction mixture is purified using reverse-phase high-performance liquid chromatography (HPLC) to separate [11C]Ro 04-5595 from the unreacted precursor and other byproducts.

  • Formulation: The collected HPLC fraction containing the product is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product is tested for radiochemical purity, molar activity, and residual solvents before administration.

Protocol 2: General Preclinical PET Imaging with [11C]Ro 04-5595
  • Animal Preparation: Acclimatize the animal (e.g., rat or mouse) to the laboratory environment to minimize stress. Fast the animal for a few hours before the scan to ensure a consistent metabolic state.

  • Catheterization: Place a catheter in a tail vein for radiotracer injection. An arterial line may also be placed for blood sampling if required for kinetic modeling.

  • Anesthesia Induction: Induce anesthesia using the chosen agent (e.g., 2-3% isoflurane in O2).

  • Positioning and Monitoring: Position the animal on the scanner bed. Secure the head to prevent motion. Throughout the procedure, monitor vital signs (respiration, heart rate) and maintain body temperature using a heating pad. Maintain anesthesia at a stable level (e.g., 1.5% isoflurane).

  • Transmission Scan: Perform a transmission scan (using a CT or radioactive source) for attenuation correction of the emission data.

  • Radiotracer Injection: Administer a bolus injection of [11C]Ro 04-5595 via the tail-vein catheter.

  • Emission Scan: Begin dynamic PET data acquisition simultaneously with the injection. The scan duration is typically 60-90 minutes.

  • Recovery: After the scan, discontinue anesthesia and monitor the animal until it has fully recovered.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay. Co-register the PET images with an anatomical reference (MRI or CT). Draw regions of interest (ROIs) on the anatomical image to generate time-activity curves (TACs) for different brain regions. Analyze the TACs using appropriate kinetic models to quantify tracer binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_scan PET/CT Scan cluster_analysis Data Analysis animal_prep Animal Prep (Fasting, Acclimatization) anesthesia Anesthesia (Induction & Maintenance) animal_prep->anesthesia positioning Positioning & Monitoring anesthesia->positioning transmission Transmission Scan (CT) positioning->transmission injection [11C]Ro 04-5595 Injection transmission->injection emission Dynamic Emission Scan injection->emission reconstruction Image Reconstruction emission->reconstruction analysis Kinetic Modeling & Quantification reconstruction->analysis

Figure 1. General experimental workflow for a preclinical [11C]Ro 04-5595 PET study.

signaling_pathway cluster_gaba GABAergic Neuron cluster_glutamate Glutamatergic Neuron gaba_node GABA Release gaba_receptor GABA-A Receptor gaba_node->gaba_receptor Activates glutamate_node Glutamate Release nmda_receptor NMDA Receptor (GluN2B Subunit) glutamate_node->nmda_receptor Activates tracer [11C]Ro 04-5595 tracer->nmda_receptor Blocks (Imaging Signal) ketamine Ketamine ketamine->nmda_receptor Blocks (Interference) isoflurane Isoflurane / Propofol isoflurane->gaba_receptor Potentiates gaba_receptor->glutamate_node Inhibits

Figure 2. Potential anesthetic interaction pathways with the NMDA receptor system.

References

Optimization

Non-specific binding of [3H]Ro 04-5595 in autoradiography

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [3H]Ro 04-5595 in autoradiography experiment...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [3H]Ro 04-5595 in autoradiography experiments.

Troubleshooting Guide: Non-specific Binding of [3H]Ro 04-5595

High non-specific binding can obscure the specific signal in autoradiography, leading to inaccurate results. This guide addresses common issues and provides systematic solutions to reduce non-specific binding of [3H]Ro 04-5595.

Question: I am observing high background or non-specific binding in my [3H]Ro 04-5595 autoradiography. What are the potential causes and how can I resolve this?

Answer:

High non-specific binding is a frequent challenge in radioligand binding assays and can stem from several factors, including the properties of the radioligand itself, suboptimal assay conditions, and issues with tissue preparation. Below is a step-by-step guide to troubleshoot and minimize non-specific binding.

Potential Causes and Solutions:

  • Suboptimal Assay Buffer Composition: The composition of your buffer is critical in minimizing non-specific interactions.

    • pH Adjustment: The buffer's pH can alter the charge of the ligand and receptor, impacting non-specific binding. Experiment with a pH range around the physiological pH of 7.4 to find the optimal condition for your assay.[1]

    • Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can reduce electrostatic interactions that contribute to non-specific binding.[1][2]

    • Additives: The inclusion of blocking agents can prevent the radioligand from binding to non-receptor proteins and other surfaces.

      • Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent. A starting concentration of 0.1% to 1% (w/v) is recommended.[1]

      • Non-ionic Surfactants: Low concentrations of surfactants like Tween-20 or Triton X-100 can disrupt hydrophobic interactions that may lead to non-specific binding.[1]

  • Inadequate Washing Procedure: Insufficient washing can leave unbound radioligand on the tissue sections, contributing to high background.

    • Increase Wash Volume and/or Number of Washes: Ensure you are using a sufficient volume of ice-cold wash buffer and consider increasing the number of wash steps.

    • Optimize Wash Buffer Composition: The wash buffer should effectively remove unbound ligand without causing significant dissociation of the specifically bound ligand. Its composition is often similar to the assay buffer but may have a slightly different pH or ionic strength.

  • Issues with the Radioligand:

    • Radioligand Concentration: Using a high concentration of [3H]Ro 04-5595 can lead to increased non-specific binding. A common starting point is a concentration at or below the Kd value.

    • Radiochemical Purity: Impurities in the radioligand can contribute to high non-specific binding. Ensure the radiochemical purity is high (typically >90%).

    • Hydrophobicity: Hydrophobic ligands tend to exhibit higher non-specific binding. While the hydrophobicity of [3H]Ro 04-5595 is inherent, optimizing other assay parameters becomes even more critical.

  • Problems with Tissue/Cell Preparation:

    • Amount of Membrane Protein: Using too much tissue can increase the number of non-specific binding sites. It may be necessary to titrate the amount of tissue to optimize the assay.

    • Endogenous Ligands: Ensure proper homogenization and washing of membranes to remove any endogenous ligands or other substances that might interfere with binding.

Troubleshooting Workflow:

G start High Non-Specific Binding Observed check_buffer Step 1: Verify Assay Buffer Composition start->check_buffer optimize_buffer Optimize pH, Ionic Strength, and Additives (e.g., BSA) check_buffer->optimize_buffer Suboptimal check_washing Step 2: Evaluate Washing Procedure check_buffer->check_washing Optimal optimize_buffer->check_washing optimize_washing Increase Wash Volume/Number, Optimize Wash Buffer check_washing->optimize_washing Inadequate check_radioligand Step 3: Assess Radioligand Conditions check_washing->check_radioligand Adequate optimize_washing->check_radioligand optimize_radioligand Lower [3H]Ro 04-5595 Concentration, Verify Purity check_radioligand->optimize_radioligand Suboptimal check_tissue Step 4: Examine Tissue Preparation check_radioligand->check_tissue Optimal optimize_radioligand->check_tissue optimize_tissue Reduce Tissue Amount, Ensure Proper Washing check_tissue->optimize_tissue Suboptimal end Non-Specific Binding Reduced check_tissue->end Optimal optimize_tissue->end

Caption: Troubleshooting workflow for high non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is [3H]Ro 04-5595 and what is its target?

A1: [3H]Ro 04-5595 is a radiolabeled selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The NR2B subunit is implicated in controlling synaptic plasticity, memory, and learning.

Q2: How is non-specific binding for [3H]Ro 04-5595 experimentally determined?

A2: Non-specific binding is determined by measuring the binding of [3H]Ro 04-5595 in the presence of a high concentration of an unlabeled competitor that binds to the same receptor. For other radioligands targeting the NR2B receptor, non-specific binding has been determined using 10 µM of unlabeled Ro 04-5595. The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).

Q3: What is a typical concentration of unlabeled Ro 04-5595 to define non-specific binding?

A3: A concentration of 10 µM of unlabeled Ro 04-5595 has been used to determine the non-specific binding of other NR2B-selective radioligands.

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used. In many well-optimized assay systems, non-specific binding is only 10-20% of the total radioligand binding.

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Unlabeled Ro 04-5595 for Non-specific Binding 10 µM
[3H]Ro 04-5595 Concentration At or below the Kd value
BSA Concentration in Buffer 0.1% - 1% (w/v)
Acceptable Non-specific Binding < 50% of total binding

Experimental Protocols

Protocol for [3H]Ro 04-5595 Autoradiography on Rodent Brain Sections

This protocol is adapted from studies performing autoradiography with [3H]Ro 04-5595.

1. Tissue Preparation:

  • Thaw adult male rodent brain sections (e.g., coronal or transversal) for 15 minutes at room temperature.

2. Pre-incubation:

  • Pre-incubate the sections in 50 mM Tris-HCl buffer (pH 7.4) for 15 minutes at room temperature.

3. Incubation:

  • Pour off the pre-incubation buffer.
  • For total binding , incubate the sections with varying concentrations of [3H]Ro 04-5595 in fresh 50 mM Tris-HCl buffer (pH 7.4) for 90 minutes.
  • For non-specific binding , co-incubate adjacent sections with [3H]Ro 04-5595 and 10 µM of unlabeled Ro 04-5595 for 90 minutes.

4. Washing:

  • Wash the sections in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and deionized water. A suggested sequence is 5 minutes in buffer, another 5 minutes in fresh buffer, a third 5-minute wash in buffer, followed by a final 10-second dip in deionized water at 0°C.

5. Drying and Exposure:

  • Rapidly dry the sections in a stream of cold air.
  • Expose the dried sections to a tritium-sensitive film or imaging plate along with tritium standards.

Experimental Workflow Diagram:

G start Start: Thaw Brain Sections preincubation Pre-incubation (15 min, RT, Tris-HCl) start->preincubation incubation Incubation (90 min) preincubation->incubation total_binding Total Binding: [3H]Ro 04-5595 incubation->total_binding nsb Non-specific Binding: [3H]Ro 04-5595 + 10 µM unlabeled Ro 04-5595 incubation->nsb washing Washing (3 x 5 min buffer, 10 sec water at 0°C) total_binding->washing nsb->washing drying Drying washing->drying exposure Exposure to Film/Imaging Plate drying->exposure end Data Analysis exposure->end

Caption: Workflow for [3H]Ro 04-5595 autoradiography.

Signaling Pathway

[3H]Ro 04-5595 is a selective antagonist for the NR2B subunit of the NMDA receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic transmission and plasticity.

NMDA Receptor Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate nmda_receptor NMDA Receptor (with NR2B subunit) glutamate->nmda_receptor Binds ca_influx Ca2+ Influx nmda_receptor->ca_influx Activates downstream Downstream Signaling (e.g., CamKII, CREB) ca_influx->downstream ro_5595 [3H]Ro 04-5595 (Antagonist) ro_5595->nmda_receptor Blocks

Caption: Simplified NMDA receptor signaling pathway.

References

Troubleshooting

Technical Support Center: Ro 04-5595 Administration and Behavioral Interpretation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NR2B (GluN2B) NMDA receptor a...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective NR2B (GluN2B) NMDA receptor antagonist, Ro 04-5595.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Ro 04-5595 administration and the interpretation of subsequent behavioral changes.

Issue/Question Potential Causes Recommended Solutions & Troubleshooting Steps
No significant behavioral effect observed after Ro 04-5595 administration. 1. Inappropriate Dosage: The dose may be too low to elicit a response. 2. Route of Administration: The chosen route (e.g., intraperitoneal) may not achieve sufficient brain penetration for the desired behavioral paradigm. 3. Timing of Administration: The time between drug administration and behavioral testing may not be optimal for reaching peak brain concentration. 4. Experimental Model Resistance: The specific animal strain or species may be less sensitive to NR2B antagonism. 5. Compound Stability: Improper storage or handling may have degraded the compound.1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose for your specific behavioral assay. Doses ranging from 5-20 mg/kg (i.p.) have been shown to be effective in locomotor studies[1]. For intracerebral microinfusions, doses of 1.0-2.0 µ g/0.5 µl have been used[2]. 2. Consider Alternative Routes: For targeted effects, consider stereotaxic microinjection into the brain region of interest. 3. Optimize Timing: For intraperitoneal injections, a 30-minute pretreatment window is often used[3]. However, pharmacokinetic studies for your specific model are recommended. 4. Review Literature for Model Suitability: Consult literature for studies using Ro 04-5595 in your chosen animal model. 5. Ensure Proper Handling: Store Ro 04-5595 hydrochloride at room temperature in the continental US (may vary elsewhere) and protect from light and moisture[1]. Prepare fresh solutions for each experiment.
Unexplained Variability in Behavioral Responses. 1. Off-Target Effects: Ro 04-5595 has been noted to have some affinity for sigma receptors, which could contribute to behavioral variability[4]. 2. Individual Animal Differences: Factors such as age, weight, and stress levels can influence drug metabolism and behavioral outcomes. 3. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing.1. Control for Off-Target Effects: In some experimental designs, it may be possible to co-administer a selective sigma receptor antagonist to parse out NR2B-specific effects. However, this adds complexity and requires careful validation. 2. Standardize Animal Cohorts: Use animals of a consistent age and weight range. Acclimate animals to the housing and handling procedures to minimize stress. 3. Standardize Administration Technique: Ensure all experimenters are using a consistent and accurate injection technique.
Unexpected Sedation or Motor Impairment. 1. High Dosage: The administered dose may be too high, leading to non-specific sedative effects. 2. Interaction with Other Compounds: If co-administered with other centrally acting agents, there may be synergistic sedative effects.1. Reduce Dosage: If sedation is observed, reduce the dose of Ro 04-5595. 2. Conduct Control Experiments: Run control groups with Ro 04-5595 alone to assess its effects on general motor activity and sedation before combining it with other treatments. Open field tests can be used to quantify locomotor activity.
Difficulty Dissolving Ro 04-5595. 1. Incorrect Solvent: Using an inappropriate solvent can lead to poor solubility.1. Use Appropriate Solvents: Ro 04-5595 hydrochloride is soluble in sterile saline up to 10 mM. For stock solutions for electrophysiology, DMSO has been used.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Ro 04-5595?

A1: Ro 04-5595 is a selective antagonist of the NR2B (also known as GluN2B) subunit of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel involved in synaptic plasticity, learning, and memory. By blocking the NR2B subunit, Ro 04-5595 modulates the receptor's activity.

Q2: What are the expected behavioral effects of Ro 04-5595 in preclinical models of addiction?

A2: Ro 04-5595 has been shown to modulate the behavioral effects of drugs of abuse. For example:

  • Opioids: Intra-prelimbic cortex administration of Ro 04-5595 can potentiate the rewarding effects of a sub-threshold dose of morphine in a conditioned place preference (CPP) paradigm.

  • Psychostimulants: Intraperitoneal administration of Ro 04-5595 has been shown to reduce methamphetamine-induced locomotor activity. In cocaine self-administering rats, daily intraperitoneal injections of Ro 04-5595 (10 mg/kg) can normalize the AMPA:NMDA ratio in the bed nucleus of the stria terminalis.

Q3: Are there any known off-target effects of Ro 04-5595?

A3: Yes, some studies suggest that Ro 04-5595 may have affinity for sigma receptors. Researchers should be aware of this potential for off-target effects when interpreting behavioral data, as sigma receptors themselves can influence a variety of behaviors.

Q4: What are typical dosages and routes of administration for Ro 04-5595 in behavioral studies?

A4: The dosage and route of administration depend on the specific research question and animal model.

  • Intraperitoneal (i.p.) injection: Doses in the range of 5-20 mg/kg have been used to assess effects on locomotor activity. A dose of 10 mg/kg has been used in cocaine self-administration studies in rats.

  • Intracerebral microinjection: For targeting specific brain regions like the prelimbic cortex, doses of 0.1-2.0 µg in a volume of 0.5 µl have been used in conditioned place preference studies.

Q5: How should I design a control group for my Ro 04-5595 experiment?

A5: A robust control group is essential for interpreting your results. Your experimental design should include:

  • A vehicle control group that receives an injection of the solvent used to dissolve Ro 04-5595.

  • A baseline control group that does not receive any treatment to assess normal behavior in your paradigm.

  • If investigating the effect of Ro 04-5595 on another drug's effect, a group that receives only Ro 04-5595 should be included to determine its independent effects on the measured behavior. For instance, studies have shown that intra-prelimbic cortex administration of Ro 04-5595 alone does not produce conditioned place preference or aversion.

Data Presentation

Table 1: Summary of Quantitative Behavioral Effects of Ro 04-5595
Behavioral Assay Species Route of Administration Dose Range Key Finding Reference
Conditioned Place Preference (CPP) RatIntra-prelimbic cortex (intra-PLC)0.1 - 2.0 µ g/0.5 µlDose-dependently potentiated morphine CPP at 1.0 and 2.0 µg doses.
Locomotor Activity MouseIntraperitoneal (i.p.)5 - 20 mg/kgDose-dependently decreased methamphetamine-induced locomotor activity.
Cocaine Self-Administration RatIntraperitoneal (i.p.)10 mg/kg (daily for 6 days)Reduced the AMPA to NMDA ratio in the bed nucleus of the stria terminalis.

Experimental Protocols

Detailed Methodology for Conditioned Place Preference (CPP) with Ro 04-5595

This protocol is adapted from studies investigating the effect of intra-prelimbic cortex administration of Ro 04-5595 on morphine reward.

1. Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

2. Procedure:

  • Pre-conditioning (Day 1): Allow rats to freely explore all three chambers for 15 minutes. Record the time spent in each chamber to establish baseline preference.
  • Conditioning (Days 2-5):
  • Drug Pairing: On alternating days, administer a sub-threshold dose of morphine (e.g., 0.05 mg/kg, i.p.) and immediately after, perform a bilateral microinjection of Ro 04-5595 (e.g., 1.0 or 2.0 µ g/0.5 µl) into the prelimbic cortex. Confine the rat to one of the outer chambers for 30 minutes. The drug-paired chamber should be counterbalanced across animals (i.e., for half the animals it is their initially preferred chamber, and for the other half, their non-preferred).
  • Vehicle Pairing: On the other days, administer a vehicle injection (e.g., saline, i.p.) and a vehicle microinjection (e.g., artificial cerebrospinal fluid) into the prelimbic cortex and confine the rat to the opposite outer chamber for 30 minutes.
  • Post-conditioning (Day 6): Place the rat in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.

3. Data Analysis: A significant increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a potentiation of the rewarding effect of morphine.

Detailed Methodology for Self-Administration with Ro 04-5595

This protocol is based on studies examining the effects of systemic Ro 04-5595 on cocaine self-administration in rats.

1. Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.

2. Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period.
  • Acquisition of Self-Administration: Train rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule during daily 2-hour sessions. A lever press on the active lever results in a drug infusion and presentation of the cue light, while a press on the inactive lever has no consequence.
  • Ro 04-5595 Treatment: Once a stable baseline of cocaine intake is established, begin daily intraperitoneal injections of Ro 04-5595 (e.g., 10 mg/kg) or vehicle 30 minutes prior to the self-administration session for a predetermined number of days (e.g., 6 days).
  • Data Collection: Record the number of active and inactive lever presses throughout all phases of the experiment.

3. Data Analysis: Compare the number of cocaine infusions between the Ro 04-5595-treated group and the vehicle-treated group to determine the effect of NR2B antagonism on cocaine reinforcement.

Mandatory Visualization

NMDA_Receptor_Signaling_Pathway Glutamate Glutamate NMDAR NMDA Receptor (NR1/NR2B) Glutamate->NMDAR Binds to NR2B Glycine Glycine/D-Serine Glycine->NMDAR Binds to NR1 Ca_channel Ion Channel NMDAR->Ca_channel Opens Ro045595 Ro 04-5595 Ro045595->NMDAR Antagonizes (Blocks NR2B) Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: NMDA Receptor Signaling and Ro 04-5595 Inhibition.

Experimental_Workflow_CPP start Start pre_conditioning Pre-conditioning: Baseline Preference Test start->pre_conditioning conditioning Conditioning Phase (Alternating Days) pre_conditioning->conditioning drug_pairing Drug Pairing: Ro 04-5595 + Morphine conditioning->drug_pairing vehicle_pairing Vehicle Pairing: Vehicle + Saline conditioning->vehicle_pairing post_conditioning Post-conditioning: Preference Test drug_pairing->post_conditioning vehicle_pairing->post_conditioning analysis Data Analysis: Compare Time Spent post_conditioning->analysis end End analysis->end

Caption: Conditioned Place Preference (CPP) Experimental Workflow.

References

Optimization

Stability of Ro 04-5595 in solution over time

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of Ro 04-5595, a selective antagonist for GluN2B-containi...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the handling and use of Ro 04-5595, a selective antagonist for GluN2B-containing NMDA receptors.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for Ro 04-5595?

A1: Ro 04-5595 hydrochloride is soluble in both water and DMSO.[1][2] For optimal stability, it is recommended to store the solid compound desiccated at 2-8°C.[3] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q2: I observed precipitation in my Ro 04-5595 solution. What should I do?

A2: Precipitation can occur if the concentration of Ro 04-5595 exceeds its solubility in the chosen solvent or if the solution has been stored improperly. If precipitation is observed, gentle warming of the solution to 37°C and sonication can help redissolve the compound.[4] It is crucial to ensure the compound is fully dissolved before use in experiments. If the precipitate does not dissolve, it is recommended to prepare a fresh solution.

Q3: How stable is Ro 04-5595 in aqueous solution over time?

A3: Currently, there is a lack of publicly available quantitative data from formal stability studies, such as those using HPLC to track degradation over time. However, based on general laboratory practice for similar compounds, the stability of Ro 04-5595 in aqueous solutions is influenced by factors like pH, temperature, and buffer composition. For critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored appropriately at -20°C or -80°C for a limited time.

Q4: Can I use Ro 04-5595 in my cell culture medium?

A4: Yes, Ro 04-5595 can be used in cell culture experiments. When preparing the working solution, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in the culture medium immediately before the experiment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Variability in experimental results Inconsistent solution concentration due to incomplete dissolution or degradation.Ensure complete dissolution of Ro 04-5595 by gentle warming and sonication. Always use freshly prepared solutions or properly stored aliquots.
Loss of compound activity Degradation of Ro 04-5595 due to improper storage (e.g., prolonged storage at room temperature, multiple freeze-thaw cycles).Prepare fresh stock solutions and aliquot for single use. Store aliquots at -80°C for long-term stability.
Precipitation upon dilution in aqueous buffer The concentration of Ro 04-5595 in the final solution exceeds its aqueous solubility.Review the final concentration and solubility limits. Consider using a co-solvent or adjusting the formulation if high concentrations are required.

Data Presentation

Table 1: Solubility and Storage of Ro 04-5595 Hydrochloride

Parameter Value Reference
Solubility in Water Up to 15 mM[1]
Solubility in DMSO Up to 100 mM
Storage of Solid Desiccate at 2-8°C
Storage of Stock Solution (Short-term) -20°C (up to 1 month)
Storage of Stock Solution (Long-term) -80°C (up to 6 months)
Shelf Life (Solid) 1095 days

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of Ro 04-5595 in DMSO

Materials:

  • Ro 04-5595 hydrochloride powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Allow the Ro 04-5595 hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of Ro 04-5595 hydrochloride powder. For example, to prepare 1 ml of a 10 mM stock solution, use 3.683 mg of Ro 04-5595 hydrochloride (Molecular Weight: 368.3 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution thoroughly to facilitate dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Protocol for Assessing Solution Stability (User-Defined)

Objective: To determine the stability of Ro 04-5595 in a specific experimental buffer over a defined period.

Methodology:

  • Prepare a fresh solution of Ro 04-5595 in the desired buffer at the working concentration.

  • Divide the solution into multiple aliquots. Store one aliquot at -80°C as a baseline control (T=0).

  • Store the remaining aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each storage condition.

  • Analyze the concentration and purity of Ro 04-5595 in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Compare the results to the T=0 control to determine the percentage of degradation over time.

Visualizations

Signaling Pathway of Ro 04-5595 Action

Ro 04-5595 is a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. By blocking this receptor, it inhibits the influx of Ca²⁺ into the postsynaptic neuron, thereby modulating downstream signaling cascades involved in synaptic plasticity.

Ro04_5595_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor GluN1 GluN2B Glutamate->NMDAR:g2b Binds Ro045595 Ro 04-5595 Ro045595->NMDAR:g2b Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening CaMKII CaMKII Ca_ion->CaMKII Activates Signaling_Cascades Downstream Signaling (e.g., Synaptic Plasticity) CaMKII->Signaling_Cascades Modulates

Caption: Mechanism of Ro 04-5595 as a GluN2B antagonist.

Experimental Workflow for Solution Preparation and Use

This workflow outlines the key steps from receiving the solid compound to its application in an experiment.

Experimental_Workflow start Receive Solid Ro 04-5595 storage_solid Store at 2-8°C Desiccated start->storage_solid prepare_stock Prepare Stock Solution (e.g., 10 mM in DMSO) storage_solid->prepare_stock dissolution_check Ensure Complete Dissolution (Vortex/Sonicate) prepare_stock->dissolution_check dissolution_check->prepare_stock No aliquot Aliquot into Single-Use Tubes dissolution_check->aliquot Yes storage_stock Store Aliquots (-20°C or -80°C) aliquot->storage_stock prepare_working Prepare Working Solution (Dilute stock in buffer) storage_stock->prepare_working use_experiment Use in Experiment prepare_working->use_experiment

Caption: Recommended workflow for handling Ro 04-5595.

References

Troubleshooting

Technical Support Center: Ro 04-5595 Electrophysiology Experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 04-5595 in electrophysiology experiments. The information is tailored for scientists and...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 04-5595 in electrophysiology experiments. The information is tailored for scientists and drug development professionals working with this selective GluN2B subunit antagonist of the NMDA receptor.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during electrophysiology experiments with Ro 04-5595 in a question-and-answer format.

Q1: I am not seeing the expected reduction in my NMDA receptor-mediated currents after applying Ro 04-5595. What could be the issue?

A1: Several factors could contribute to a lack of effect. Consider the following troubleshooting steps:

  • Drug Concentration and Preparation:

    • Concentration: Ensure you are using an appropriate concentration of Ro 04-5595. For significant antagonism of GluN2B-containing NMDA receptors, concentrations in the range of 10 µM are commonly used in brain slice electrophysiology.[1]

    • Solubility: Ro 04-5595 has limited solubility in aqueous solutions but is soluble in DMSO.[2] Prepare a concentrated stock solution in 100% DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your external recording solution. The final DMSO concentration should be kept low (ideally <0.1%) to avoid solvent effects on neuronal activity.

    • Freshness of Solution: Prepare fresh working solutions of Ro 04-5595 for each experiment, as the stability of the compound in aqueous solutions over long periods may be limited.

  • Experimental Conditions:

    • Subunit Composition: The lack of effect might indicate a low proportion of GluN2B-containing NMDA receptors in your preparation. The expression of NMDA receptor subunits can vary depending on the brain region, developmental stage, and experimental model.[1] Consider using a positive control with a known high expression of GluN2B subunits.

    • Application Time: Ensure adequate time for the drug to perfuse the tissue and reach its target. A pre-incubation period of at least 10-15 minutes is recommended for brain slices.

  • Recording Quality:

    • Signal-to-Noise Ratio: A small Ro 04-5595-sensitive component might be obscured by a low signal-to-noise ratio. Optimize your recording conditions to maximize the amplitude of your NMDA receptor currents.

    • Voltage Clamp: Ensure a good quality voltage clamp throughout the experiment. Poor voltage clamp can lead to inaccurate measurement of synaptic currents.

Q2: My recordings become unstable after applying Ro 04-5595 dissolved in DMSO. How can I mitigate this?

A2: Instability in recordings after drug application is a common issue, often related to the vehicle (solvent) or drug precipitation.

  • Minimize Final DMSO Concentration: As mentioned, keep the final concentration of DMSO in your recording solution as low as possible (ideally below 0.1%). High concentrations of DMSO can alter membrane properties and affect neuronal health.

  • Vehicle Control: Always perform a vehicle control experiment by applying the same final concentration of DMSO without Ro 04-5595 to ensure that the observed effects are not due to the solvent itself.

  • Solution Clarity: Visually inspect your final working solution for any signs of precipitation. If the solution is cloudy, it may indicate that the drug has come out of solution. Try preparing a fresh, more dilute stock solution or slightly increasing the final DMSO concentration (while remaining within safe limits).

  • Perfusion System: Ensure your perfusion system is clean and free of contaminants that could be released upon switching solutions.

Q3: How do I interpret a partial blockade of NMDA receptor currents by Ro 04-5595?

A3: A partial blockade is the expected outcome in many neuronal populations and can provide valuable information about the composition of synaptic NMDA receptors.

  • Mixed Receptor Population: Most synapses express a mixed population of NMDA receptors containing different GluN2 subunits (e.g., GluN2A and GluN2B). Ro 04-5595 will only block the GluN2B-containing receptors, leaving the GluN2A component unaffected. The magnitude of the block, therefore, reflects the relative contribution of GluN2B subunits to the total NMDA receptor current.

  • Extrasynaptic vs. Synaptic Receptors: GluN2B-containing receptors are often enriched at extrasynaptic sites. The contribution of synaptic versus extrasynaptic receptors to your recorded current will influence the degree of block by Ro 04-5595.

  • Developmental Changes: The expression of GluN2B subunits is developmentally regulated, with higher expression levels in younger animals. Be mindful of the age of your animals when interpreting your data.

Q4: Are there any known off-target effects of Ro 04-5595 that I should be aware of?

A4: While Ro 04-5595 is considered a selective GluN2B antagonist, like many pharmacological agents, the possibility of off-target effects should be considered, especially at higher concentrations. Some studies on related compounds suggest that some GluN2B antagonists may interact with sigma receptors. To confirm the specificity of the observed effects, consider using another structurally different GluN2B antagonist, such as ifenprodil, to see if it produces a similar effect.

Quantitative Data on Ro 04-5595 Effects

The following table summarizes key quantitative data on the effects of Ro 04-5595 from electrophysiology and binding studies.

ParameterValueExperimental PreparationReference
EC50 (Calcium Influx) 186 ± 32 nmol/LPrimary cultures of chicken embryo forebrain[3]
NMDA-EPSC Amplitude Reduction -21.4 ± 1.9%Brain slices from control rats (10 µM Ro 04-5595)[1]
Effect on LTD No effect on LTD induction in control ratsBrain slices from control rats
Effect on LTD in Cocaine Model Rescued LTD in slices from cocaine-maintaining ratsBrain slices from cocaine-maintaining rats
Binding Affinity (Ki) High affinity for the NR2B receptorIn vitro binding assays

Experimental Protocols

Protocol for Isolating GluN2B-Mediated NMDA Receptor Currents in Brain Slices

This protocol outlines a typical whole-cell patch-clamp recording experiment to assess the contribution of GluN2B-containing NMDA receptors to synaptic currents using Ro 04-5595.

1. Slice Preparation:

  • Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

2. Solutions:

  • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Continuously bubble with 95% O2 / 5% CO2.

  • Internal Solution (for whole-cell voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 EGTA, 5 QX-314, 4 ATP-Mg, 0.3 GTP-Na. pH adjusted to 7.2-7.3 with CsOH, osmolarity 280-290 mOsm.

  • Pharmacological Agents:

    • Record NMDA receptor-mediated currents in the presence of an AMPA receptor antagonist (e.g., 10 µM CNQX or DNQX) and a GABAA receptor antagonist (e.g., 100 µM picrotoxin).

    • Prepare a 10 mM stock solution of Ro 04-5595 in 100% DMSO.

3. Electrophysiological Recording:

  • Perform whole-cell voltage-clamp recordings from visually identified neurons.

  • Hold the membrane potential at +40 mV to relieve the voltage-dependent Mg2+ block of NMDA receptors.

  • Evoke synaptic currents using a bipolar stimulating electrode placed in the vicinity of the recorded neuron.

  • Establish a stable baseline recording of evoked NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) for at least 5-10 minutes.

  • Bath-apply Ro 04-5595 at the desired final concentration (e.g., 10 µM) by diluting the DMSO stock into the aCSF. Ensure the final DMSO concentration is minimal.

  • Record for another 15-20 minutes in the presence of Ro 04-5595 to observe the effect on the EPSC amplitude.

  • A washout period with drug-free aCSF can be performed to check for reversibility of the effect.

4. Data Analysis:

  • Measure the peak amplitude of the NMDA EPSCs before and after Ro 04-5595 application.

  • Calculate the percentage of inhibition as: ((Amplitude_baseline - Amplitude_Ro045595) / Amplitude_baseline) * 100.

  • Analyze other kinetic properties of the EPSCs, such as rise time and decay time constant, if desired.

Visualizations

Signaling Pathway of NMDA Receptor Activation

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine/D-Serine Glycine->NMDAR Binds to GluN1 Ca_ion Ca²⁺ NMDAR->Ca_ion Influx CaMKII CaMKII Ca_ion->CaMKII Activates PKC PKC Ca_ion->PKC Activates NOS nNOS Ca_ion->NOS Activates Downstream Downstream Signaling (LTP/LTD, etc.) CaMKII->Downstream PKC->Downstream NOS->Downstream Ro045595 Ro 04-5595 Ro045595->NMDAR Blocks GluN2B

Caption: NMDA receptor signaling cascade and the inhibitory action of Ro 04-5595.

Experimental Workflow for Patch-Clamp Recording with Ro 04-5595

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Slice_Prep Brain Slice Preparation Patch Obtain Whole-Cell Patch Clamp Recording Slice_Prep->Patch Solution_Prep Prepare aCSF & Internal Solution Solution_Prep->Patch Drug_Prep Prepare Ro 04-5595 Stock in DMSO Application Bath Apply Ro 04-5595 Drug_Prep->Application Baseline Record Baseline NMDA EPSCs (+40 mV, with AMPA/GABAa blockers) Patch->Baseline Baseline->Application Effect Record NMDA EPSCs in presence of Drug Application->Effect Washout Washout (Optional) Effect->Washout Analysis Measure EPSC Amplitude, Kinetics, and % Inhibition Effect->Analysis Washout->Analysis Interpretation Interpret Results in Context of GluN2B Function Analysis->Interpretation

Caption: Workflow for a typical patch-clamp experiment using Ro 04-5595.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to GluN2B Antagonists: Ro 04-5595 versus Ifenprodil

For researchers and drug development professionals navigating the complex landscape of NMDA receptor pharmacology, the selection of an appropriate antagonist for the GluN2B subunit is a critical decision. This guide prov...

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the complex landscape of NMDA receptor pharmacology, the selection of an appropriate antagonist for the GluN2B subunit is a critical decision. This guide provides an objective, data-driven comparison of two prominent GluN2B antagonists: Ro 04-5595 and ifenprodil. By presenting their performance, supporting experimental data, and detailed methodologies, this document aims to facilitate an informed choice for specific research applications.

Quantitative Performance Comparison

The following tables summarize the key quantitative parameters of Ro 04-5595 and ifenprodil, focusing on their binding affinity, potency, and selectivity for the GluN2B subunit of the NMDA receptor.

Compound Binding Affinity (Ki) Assay Conditions Reference
Ro 04-559531 nM[3H]Ro 25-6981 binding in rat brain membranes[1][2]
2 nMRelative to [3H]ifenprodil at GluN2B receptors in rat brain slices[3][4]
Ifenprodil24.8 nM[3H]ifenprodil binding in native rat receptors[5]
33.5 nM[3H]ifenprodil binding in recombinant human NR1a/NR2B receptors

Table 1: Comparative Binding Affinity (Ki) for GluN2B

Compound Potency (IC50/EC50) Assay Conditions Reference
Ro 04-5595186 ± 32 nM (EC50)Inhibition of calcium influx in chicken embryo forebrain cultures
Ifenprodil0.34 µM (IC50)Inhibition of NMDA-induced currents in Xenopus oocytes expressing NR1A/NR2B receptors
100 ± 40 nM (EC50)Inhibition of calcium influx in chicken embryo forebrain cultures
130 - 340 nM (IC50)High-affinity component of inhibition at physiological pH

Table 2: Comparative Potency (IC50/EC50) for GluN2B

Compound Selectivity Profile Reference
Ro 04-5595Selective for GluN2B-containing NMDA receptors.
IfenprodilOver 200-fold selectivity for GluN2B over other GluN2 subunits.
400-fold lower affinity for NR1A/NR2A receptors (IC50 = 146 µM) compared to NR1A/NR2B receptors.
Also exhibits affinity for sigma (σ) receptors.

Table 3: Selectivity Profile

Binding Site and Mechanism of Action

While both compounds are non-competitive antagonists of the GluN2B subunit, they are predicted to interact with distinct, albeit overlapping, binding sites on the amino-terminal domain (ATD) of the receptor.

  • Ifenprodil binds at the interface between the GluN1 and GluN2B subunits.

  • Ro 04-5595 is predicted to bind to the recently discovered EVT-101 binding site, which also lies at the GluN1/GluN2B interface but is spatially distinct from the primary ifenprodil binding pocket.

This difference in binding sites may account for variations in their pharmacological profiles and potential for off-target effects.

Pharmacokinetic Properties

Direct comparative pharmacokinetic studies are limited. However, available data suggests:

  • Ro 04-5595 has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good brain uptake and a washout over 90 minutes in PET imaging studies in rats.

  • Ifenprodil is known to be readily inactivated by hepatic metabolism, which may limit its systemic exposure and in vivo efficacy.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of a test compound for the GluN2B receptor using a competitive binding assay with a radiolabeled ligand such as [3H]ifenprodil.

Materials:

  • Rat cortical membranes (or cell lines expressing recombinant GluN2B receptors)

  • [3H]ifenprodil (Radioligand)

  • Unlabeled ifenprodil or other high-affinity ligand (for non-specific binding)

  • Test compound (e.g., Ro 04-5595)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold Assay Buffer)

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend in fresh assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membrane preparation + [3H]ifenprodil + assay buffer.

    • Non-specific Binding: Membrane preparation + [3H]ifenprodil + a saturating concentration of unlabeled ifenprodil.

    • Competitive Binding: Membrane preparation + [3H]ifenprodil + serial dilutions of the test compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Prep Radioligand Prep Radioligand Prep->Incubation Test Compound Prep Test Compound Prep Test Compound Prep->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Workflow for a competitive radioligand binding assay.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the measurement of NMDA receptor-mediated currents in response to antagonist application.

Materials:

  • Cultured neurons or brain slices

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution (e.g., K-gluconate based)

  • Patch pipettes (3-7 MΩ resistance)

  • Micromanipulator and perfusion system

  • Patch-clamp amplifier and data acquisition system

  • NMDA and glycine (agonists)

  • Test antagonist (Ro 04-5595 or ifenprodil)

Procedure:

  • Preparation: Prepare brain slices or neuronal cultures. Place the preparation in the recording chamber and continuously perfuse with aCSF.

  • Cell Targeting: Identify a target neuron under a microscope.

  • Patching: Approach the neuron with a patch pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, gaining electrical access to the cell's interior.

  • Recording: Clamp the cell at a holding potential of -70 mV.

  • Agonist Application: Apply a solution containing NMDA and glycine to evoke an inward current mediated by NMDA receptors.

  • Antagonist Application: After establishing a stable baseline response, co-apply the test antagonist with the agonists.

  • Data Acquisition: Record the currents before, during, and after antagonist application.

  • Data Analysis: Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of the antagonist. Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.

Prepare Slice/Culture Prepare Slice/Culture Identify Neuron Identify Neuron Prepare Slice/Culture->Identify Neuron Form Gigaohm Seal Form Gigaohm Seal Identify Neuron->Form Gigaohm Seal Establish Whole-Cell Establish Whole-Cell Form Gigaohm Seal->Establish Whole-Cell Record Baseline Current Record Baseline Current Establish Whole-Cell->Record Baseline Current Apply Agonist (NMDA/Glycine) Apply Agonist (NMDA/Glycine) Record Baseline Current->Apply Agonist (NMDA/Glycine) Apply Antagonist Apply Antagonist Apply Agonist (NMDA/Glycine)->Apply Antagonist Record Inhibited Current Record Inhibited Current Apply Antagonist->Record Inhibited Current Washout Washout Record Inhibited Current->Washout Record Recovery Record Recovery Washout->Record Recovery

Workflow for whole-cell patch-clamp recording.

Signaling Pathway

Both Ro 04-5595 and ifenprodil act as negative allosteric modulators of the NMDA receptor, specifically targeting the GluN2B subunit. By binding to the ATD, they prevent the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ that is normally triggered by the binding of glutamate and a co-agonist (glycine or D-serine). This ultimately blocks downstream signaling cascades that are dependent on NMDA receptor activation.

cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Glutamate Glutamate Glutamate->NMDA_Receptor Binds GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds GluN1 Ro_04_5595 Ro_04_5595 Ro_04_5595->NMDA_Receptor Inhibits Ifenprodil Ifenprodil Ifenprodil->NMDA_Receptor Inhibits Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

NMDA receptor signaling and points of antagonism.

Conclusion

Both Ro 04-5595 and ifenprodil are potent and selective antagonists of the GluN2B subunit. Ro 04-5595 demonstrates high binding affinity, with some studies indicating a lower Ki value than ifenprodil. A key differentiator is their predicted binding sites, with Ro 04-5595 targeting the EVT-101 site. Furthermore, ifenprodil's known off-target affinity for sigma receptors and its rapid metabolism are important considerations for in vivo studies. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design, including the desired in vivo pharmacokinetic profile and the need to minimize potential off-target effects. This guide provides the foundational data and methodologies to aid researchers in making that critical selection.

References

Comparative

A Comparative Guide to the Selectivity of NMDA Receptor Antagonists: Ro 04-5595 and Ro 25-6981

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, Ro 04-5595 and Ro 25-6981. Both compoun...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, Ro 04-5595 and Ro 25-6981. Both compounds are known for their specificity towards the GluN2B subunit, a critical component of the NMDA receptor complex involved in numerous physiological and pathological processes in the central nervous system. This document summarizes their binding affinities, functional activities, and the experimental protocols used to determine these characteristics, offering a valuable resource for researchers in neuroscience and drug development.

Data Presentation

The following tables summarize the quantitative data available for Ro 04-5595 and Ro 25-6981, highlighting their selectivity for the GluN2B subunit of the NMDA receptor.

Table 1: Binding Affinity and Potency

CompoundParameterValueReceptor/Assay ConditionReference
Ro 04-5595 Kᵢ31 nMGluN2B-containing NMDA receptors
EC₅₀186 ± 32 nMInhibition of calcium influx in primary cultures of chicken embryo forebrain cells[1][2]
Ro 25-6981 Kᵢ~3 nM (Kᴅ)Rat brain membranes ([³H]Ro 25-6981 binding)[3]
IC₅₀0.009 µM (9 nM)Cloned NR1C/NR2B receptors expressed in Xenopus oocytes[4]
IC₅₀52 µMCloned NR1C/NR2A receptors expressed in Xenopus oocytes
IC₅₀0.003 µM (3 nM)High-affinity site in ³H-MK-801 binding to rat forebrain membranes

Table 2: Selectivity Profile

CompoundSelectivity Ratio (NR2A IC₅₀ / NR2B IC₅₀)NotesReference
Ro 04-5595 Not explicitly quantified in the provided search results, but described as a selective antagonist for GluN2B.Affinity is reported to be less than Ro 25-6981 and comparable to ifenprodil.
Ro 25-6981 >5000-foldHighly selective for GluN2B over GluN2A.

Table 3: Functional Activity

CompoundFunctional EffectIC₅₀ / Effective ConcentrationExperimental ModelReference
Ro 04-5595 Blockade of NMDA-evoked currents10 µM reduced NMDA-EPSC amplitude in control ratsElectrophysiology in the oval bed nucleus of the stria terminalis
Ro 25-6981 Neuroprotection against glutamate toxicity0.4 µMCultured cortical neurons
Neuroprotection against oxygen-glucose deprivation0.04 µMCultured cortical neurons

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ or Kᴅ) of the compounds for the NMDA receptor.

General Protocol:

  • Membrane Preparation: Rat forebrain tissue is homogenized in an ice-cold buffer and centrifuged to isolate the crude membrane fraction. The pellet is washed and resuspended in the assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [³H]MK-801 or [³H]Ro 25-6981) and varying concentrations of the unlabeled competitor compound (Ro 04-5595 or Ro 25-6981).

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Electrophysiological Recording in Xenopus Oocytes

Objective: To determine the potency (IC₅₀) of the compounds in blocking NMDA receptor-mediated currents.

General Protocol:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNAs encoding specific NMDA receptor subunits (e.g., NR1C and NR2A or NR2B).

  • Two-Electrode Voltage Clamp: After a few days of incubation to allow for receptor expression, the oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

  • NMDA Receptor Activation: The oocytes are perfused with a solution containing NMDA and glycine to activate the expressed NMDA receptors, and the resulting inward current is measured.

  • Antagonist Application: The antagonist (Ro 04-5595 or Ro 25-6981) is applied at various concentrations, and the inhibition of the NMDA-induced current is recorded.

  • Data Analysis: The concentration-response curve for the antagonist is plotted, and the IC₅₀ value is determined.

Calcium Influx Assay

Objective: To measure the functional inhibition of NMDA receptor-mediated calcium influx by the antagonists.

General Protocol:

  • Cell Culture: Primary cultures of neurons (e.g., from chicken embryo forebrain) are prepared and maintained in appropriate culture conditions.

  • Loading with Calcium Indicator: The cultured neurons are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Baseline Measurement: The baseline intracellular calcium concentration is measured using a fluorescence imaging system.

  • NMDA Receptor Stimulation and Antagonist Application: The cells are stimulated with NMDA and glycine in the presence of varying concentrations of the antagonist (Ro 04-5595 or Ro 25-6981).

  • Measurement of Calcium Response: The change in intracellular calcium concentration upon stimulation is recorded.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the NMDA-induced calcium signal. The EC₅₀ value is determined from the concentration-response curve.

Mandatory Visualization

Below are diagrams illustrating the NMDA receptor signaling pathway, the experimental workflow for a competitive radioligand binding assay, and the logical relationship of NMDA receptor antagonism.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine/D-Serine Glycine->NMDA_Receptor Binds to GluN1 Ro_Compound Ro 04-5595 / Ro 25-6981 (Antagonist) Ro_Compound->NMDA_Receptor Blocks GluN2B Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens Signaling_Cascade Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic_Plasticity Gene_Expression Gene Expression Signaling_Cascade->Gene_Expression

Caption: NMDA Receptor Signaling Pathway and Antagonism.

Radioligand_Binding_Workflow A 1. Membrane Preparation (e.g., from rat forebrain) B 2. Incubation - Membranes - Radioligand ([³H]L) - Unlabeled Competitor (Ro compound) A->B C 3. Filtration (Separates bound from free radioligand) B->C D 4. Scintillation Counting (Measures radioactivity of bound [³H]L) C->D E 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ D->E Antagonism_Logic Start NMDA Receptor Activation Condition1 Glutamate and Glycine Binding Start->Condition1 Action1 Channel Opens Ca²⁺ Influx Condition1->Action1 Yes Condition2 Presence of Ro 04-5595 / Ro 25-6981? Condition1->Condition2 No Result2 Normal Physiological/Pathological Response Action1->Result2 Condition2->Action1 No Action2 Antagonist Binds to GluN2B Condition2->Action2 Yes Result1 Channel Remains Closed No Ca²⁺ Influx Action2->Result1

References

Validation

A Comparative Guide to NMDA Receptor Antagonists: Ro 04-5595 vs. MK-801

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 04-5595 and MK-801 (Dizocilpine). By prese...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: Ro 04-5595 and MK-801 (Dizocilpine). By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is crucial for synaptic plasticity, learning, and memory.[1][2] Its dysfunction is implicated in a range of neurological and psychiatric disorders. Consequently, NMDA receptor antagonists are valuable tools in neuroscience research and potential therapeutic agents.

Ro 04-5595 is a selective antagonist for the GluN2B (formerly NR2B) subunit of the NMDA receptor.[3][4][5] This selectivity offers the potential for more targeted pharmacological interventions with potentially fewer side effects compared to non-selective antagonists.

MK-801 (Dizocilpine) is a potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker, binding within the ion channel pore. It has been extensively studied for its neuroprotective effects but is also known for its psychotomimetic side effects, which have limited its clinical utility.

This guide will delve into a direct comparison of these two compounds, focusing on their binding affinity, potency, in vivo effects, and the experimental protocols used to determine these properties.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for Ro 04-5595 and MK-801, compiled from various experimental studies. It is important to note that direct comparisons are most accurate when data is derived from the same study under identical conditions.

ParameterRo 04-5595MK-801 (Dizocilpine)Reference
Binding Affinity (Ki) 31 nM (for GluN2B)37.2 nM
IC50 (Calcium Influx Assay) 186 ± 32 nM~90% inhibition at 10 µM
Mechanism of Action Selective, allosteric antagonist at the GluN2B subunitNon-competitive, open-channel blocker
Receptor Subunit Selectivity High selectivity for GluN2B-containing NMDA receptorsNon-selective, blocks all NMDA receptor subtypes

Table 1: In Vitro Pharmacological Profile

ParameterRo 04-5595MK-801 (Dizocilpine)Reference
Effect on Locomotor Activity Dose-dependently decreases methamphetamine-induced hyperlocomotion (5-20 mg/kg, i.p.)Dose-dependent increase in locomotor activity at lower doses (0.1-0.5 mg/kg, i.p.); induces stereotypy and ataxia at higher doses
Effect on Learning and Memory Can rescue synaptic plasticity deficits in a cocaine self-administration model (10 mg/kg, i.p.)Impairs spatial learning and memory in the Morris water maze (0.05-0.2 mg/kg, i.p.)
Neuroprotective Effects Not extensively documented in publicly available literature.Demonstrates neuroprotective effects in models of ischemia and traumatic brain injury.
Psychotomimetic Effects Less characterized, but selectivity for GluN2B may reduce such effects.Induces schizophrenia-like symptoms in rodents.

Table 2: In Vivo Effects

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and critical evaluation of the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the NMDA receptor.

Protocol:

  • Membrane Preparation: Rat cortical tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format.

    • Total Binding: Contains membrane preparation, a specific radioligand (e.g., [³H]MK-801), and assay buffer.

    • Non-specific Binding: Contains the same components as total binding, but with the addition of a high concentration of an unlabeled competitor (e.g., unlabeled MK-801) to saturate the specific binding sites.

    • Displacement: Contains membrane preparation, radioligand, and varying concentrations of the test compound (Ro 04-5595 or MK-801).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature) for a set period to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression of the displacement curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of antagonists on NMDA receptor-mediated currents in neurons.

Protocol:

  • Slice Preparation: Brain slices (e.g., from the hippocampus or cortex) are prepared from rodents and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording: Whole-cell patch-clamp recordings are obtained from individual neurons. The neuron is voltage-clamped at a holding potential (e.g., -70 mV).

  • NMDA Current Isolation: NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated by blocking AMPA and GABA receptors with their respective antagonists (e.g., CNQX and picrotoxin).

  • Drug Application: A baseline of NMDA-EPSCs is recorded. The antagonist (Ro 04-5595 or MK-801) is then bath-applied at a known concentration.

  • Data Acquisition and Analysis: The amplitude and kinetics of the NMDA-EPSCs are recorded before and after drug application. The percentage of inhibition of the current by the antagonist is calculated. For non-competitive, open-channel blockers like MK-801, the rate of block can also be assessed.

Locomotor Activity Test

Objective: To assess the effect of the antagonists on spontaneous motor activity.

Protocol:

  • Apparatus: An open-field arena, typically a square or circular enclosure with video tracking capabilities.

  • Acclimation: Animals (mice or rats) are habituated to the testing room for at least 30 minutes before the experiment.

  • Drug Administration: Animals are administered the test compound (Ro 04-5595, MK-801, or vehicle) via the desired route (e.g., intraperitoneal injection).

  • Testing: Immediately after injection, the animal is placed in the center of the open-field arena.

  • Data Collection: Locomotor activity is recorded for a set duration (e.g., 30-60 minutes). Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Data Analysis: The data is analyzed to compare the effects of the different treatment groups on locomotor activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine/D-Serine Glycine->NMDAR Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx CaMKII CaMKII Ca2_ion->CaMKII PKC PKC Ca2_ion->PKC CREB CREB CaMKII->CREB PKC->CREB Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Ro_04_5595 Ro 04-5595 (GluN2B selective) Ro_04_5595->NMDAR Inhibits MK_801 MK-801 (Channel Blocker) MK_801->NMDAR Blocks Channel

Caption: NMDA Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation start->prep assay Assay Setup (Total, Non-specific, Displacement) prep->assay incubation Incubation assay->incubation filtration Filtration incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Behavioral_Testing_Workflow cluster_pre_test Pre-Test cluster_test Testing cluster_post_test Post-Test acclimation Acclimation drug_admin Drug Administration (Ro 04-5595, MK-801, or Vehicle) acclimation->drug_admin locomotor Locomotor Activity Test drug_admin->locomotor morris_water Morris Water Maze drug_admin->morris_water data_collection Data Collection (Video Tracking) locomotor->data_collection morris_water->data_collection data_analysis Statistical Analysis data_collection->data_analysis

Caption: In Vivo Behavioral Testing Workflow.

Conclusion

Ro 04-5595 and MK-801 represent two distinct classes of NMDA receptor antagonists with different mechanisms of action and selectivity profiles. Ro 04-5595, with its selectivity for the GluN2B subunit, offers a more targeted approach for investigating the specific roles of this subunit in various physiological and pathological processes. In contrast, MK-801, as a potent, non-selective channel blocker, provides a tool for studying the global effects of NMDA receptor antagonism.

The choice between these two compounds will ultimately depend on the specific research question. For studies aiming to dissect the roles of GluN2B-containing NMDA receptors, Ro 04-5595 is the more appropriate tool. For investigations requiring broad and potent NMDA receptor blockade, MK-801 remains a relevant, albeit less specific, option. Researchers should carefully consider the quantitative data, experimental protocols, and the distinct pharmacological profiles presented in this guide to select the most suitable antagonist for their studies. The provided methodologies and diagrams are intended to facilitate the design and interpretation of future experiments in the field of NMDA receptor pharmacology.

References

Comparative

Validating the Efficacy of Ro 04-5595 in Blocking GluN2B: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with ot...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with other commonly used GluN2B antagonists. The data presented is compiled from various in vitro and in vivo studies to offer a comprehensive overview of its efficacy and performance.

Quantitative Comparison of GluN2B Antagonists

The following table summarizes the binding affinity (Ki) and potency (IC50/EC50) of Ro 04-5595 and its alternatives in inhibiting GluN2B-containing NMDA receptors. Lower values indicate higher affinity or potency.

CompoundKi (nM)IC50/EC50 (nM)Selectivity Profile
Ro 04-5595 2[1], 31[2][3]186 ± 32[4][5]Selective for GluN2B
Ro 25-6981 -9>5000-fold selective for GluN2B over GluN2A
Ifenprodil -100 ± 40, 150>200-fold selective for GluN2B
CP-101,606 -11Highly selective for GluN2B
EVT-101 -12, 22 ± 8Selective for GluN2B

Signaling Pathway and Mechanism of Action

Ro 04-5595 and other similar antagonists are non-competitive antagonists that bind to a site on the GluN2B subunit of the NMDA receptor, distinct from the glutamate or glycine binding sites. This binding allosterically modulates the receptor, preventing ion channel opening and the subsequent influx of Ca2+, which is a key event in excitatory neurotransmission.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor Binds to GluN2B Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor Allosteric Inhibition Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream_Signaling Downstream Signaling Cascades Ca_Influx->Downstream_Signaling

NMDA Receptor Signaling and Antagonism by Ro 04-5595.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the efficacy of GluN2B antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the GluN2B receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing GluN2B receptors Incubate Incubate membranes, radioligand, and Ro 04-5595 Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled [3H]Ro 25-6981 Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of Ro 04-5595 Compound_Prep->Incubate Filtration Separate bound and free radioligand via vacuum filtration Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate Ki value from competition binding curve Scintillation->Analysis

Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Homogenize rat forebrain tissue, which is rich in GluN2B receptors, in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend it in the assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation with a fixed concentration of a radiolabeled GluN2B-selective antagonist (e.g., [3H]Ro 25-6981) and varying concentrations of the unlabeled test compound (Ro 04-5595).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The concentration at which 50% of the radioligand is displaced (IC50) is determined and used to calculate the binding affinity (Ki).

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the effect of a compound on the ion channel function of the NMDA receptor expressed in Xenopus oocytes.

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Prep Inject Xenopus oocytes with cRNA for GluN1 and GluN2B subunits Incubate_Oocytes Incubate oocytes for 2-5 days to allow receptor expression Oocyte_Prep->Incubate_Oocytes Mount_Oocyte Place oocyte in recording chamber Incubate_Oocytes->Mount_Oocyte Impale_Electrodes Impale with two microelectrodes (voltage and current) Mount_Oocyte->Impale_Electrodes Apply_Agonists Apply glutamate and glycine to activate NMDA receptors Impale_Electrodes->Apply_Agonists Record_Current Record baseline current Apply_Agonists->Record_Current Apply_Antagonist Apply Ro 04-5595 Record_Current->Apply_Antagonist Record_Inhibited_Current Record inhibited current Apply_Antagonist->Record_Inhibited_Current Analysis Calculate IC50 from concentration-response curve Record_Inhibited_Current->Analysis

References

Validation

A Researcher's Guide to In Vivo Control Experiments for the GluN2B Antagonist Ro 04-5595

An objective comparison of in vivo experimental designs and control methodologies for studies utilizing Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide is...

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of in vivo experimental designs and control methodologies for studies utilizing Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended for researchers, scientists, and drug development professionals designing in vivo studies to investigate the role of GluN2B-containing NMDA receptors in various physiological and pathological processes.

Comparison of Ro 04-5595 with Alternative GluN2B Antagonists

The selection of an appropriate antagonist is a critical step in experimental design. Ro 04-5595 offers good selectivity for the GluN2B subunit.[1] However, its performance should be considered in the context of other available antagonists.

CompoundSelectivityCommon In Vivo Dose (Rodent)Key Characteristics & Considerations
Ro 04-5595 GluN2B-selective antagonist (Ki: 31 nM)[1]3-30 mg/kg (i.p.); 0.1–2.0 μ g/0.5 μl (intracerebral)Soluble in sterile saline, making it suitable for intraperitoneal injections. Used in studies of drug-seeking behavior and synaptic plasticity.
Ifenprodil GluN2B-selective antagonist3 µM (intracerebral)A well-characterized GluN2B antagonist, often used as a reference compound.
Ro 25-6981 Potent and selective NR2B antagonistVaries by study; often used in vitro or for local microinjections.High affinity for NR2B-containing receptors, making it a valuable tool for in vitro binding assays and autoradiography. May have limited blood-brain barrier penetration for systemic administration in some paradigms.
CP-101,606 NR2B-selective antagonistVaries by studyHas been shown to have in vivo efficacy in various models.

Essential Control Experiments for In Vivo Studies with Ro 04-5595

Proper controls are fundamental to attributing observed effects specifically to the action of Ro 04-5595 on GluN2B receptors.

Control TypePurposeExperimental Design & Considerations
Vehicle Control To control for the effects of the solvent used to dissolve Ro 04-5595 and the injection procedure itself.A separate group of animals receives an injection of the vehicle (e.g., sterile saline) following the same route and volume of administration as the Ro 04-5595 treated group.
Behavioral Control (No Drug) To establish baseline behavior in the absence of any pharmacological intervention.A group of animals undergoes the same behavioral testing procedures without receiving any injection. This helps to assess the impact of the experimental procedures themselves on behavior.
Positive Control (Alternative Antagonist) To compare the effects of Ro 04-5595 with another known GluN2B antagonist.A separate group of animals is treated with a compound like ifenprodil or Ro 25-6981. This helps to confirm that the observed effects are characteristic of GluN2B blockade.
Dose-Response Assessment To determine the effective dose range of Ro 04-5595 and to rule out non-specific effects at high concentrations.Multiple groups of animals are treated with a range of Ro 04-5595 doses. This allows for the determination of the minimal effective dose and can reveal a dose-dependent relationship.
Control for Motivational Effects To ensure that Ro 04-5595 itself does not produce rewarding or aversive effects that could confound behavioral readouts.In paradigms like conditioned place preference, a control experiment is performed where animals are conditioned with Ro 04-5595 versus vehicle to see if the drug itself induces a preference or aversion for the paired environment.

Experimental Data Summary

The following tables summarize quantitative data from published in vivo studies using Ro 04-5595.

Table 1: Effect of Ro 04-5595 on Methamphetamine-Induced Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Locomotor Activity (Distance Traveled, arbitrary units)
Saline + Saline-~1000
Saline + Methamphetamine2~7000
Ro 04-5595 + Methamphetamine3~5500
Ro 04-5595 + Methamphetamine10~3500
Ro 04-5595 + Methamphetamine30~2000

Data adapted from Li MH, et al. (2017). Ro 04-5595 was administered 30 minutes before methamphetamine.

Table 2: Effect of In Vivo Ro 04-5595 Treatment on AMPA/NMDA Ratio in the Oval Bed Nucleus of the Stria Terminalis (ovBNST) of Rats Self-Administering Cocaine

Treatment GroupAMPA/NMDA Ratio
Sucrose Self-Administration + Saline~1.5
Sucrose Self-Administration + Ro 04-5595 (10 mg/kg, i.p.)~1.5
Cocaine Self-Administration + Saline~2.5
Cocaine Self-Administration + Ro 04-5595 (10 mg/kg, i.p.)~1.5*

*Indicates a significant reduction compared to the cocaine + saline group. Data adapted from deBacker J, et al. (2015).

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Conditioned Place Preference (CPP)

Objective: To assess the effect of Ro 04-5595 on the rewarding properties of a substance (e.g., morphine).

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in each of the two conditioning chambers.

  • Ro 04-5595

  • Drug of interest (e.g., morphine)

  • Vehicle (e.g., sterile saline)

  • Animal subjects (e.g., rats)

Procedure:

  • Pre-Conditioning (Baseline Preference): On Day 1, allow each animal to freely explore all three chambers of the apparatus for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically lasts for 6-8 days and consists of alternating conditioning sessions.

    • Drug Pairing: On specified days, administer the drug of interest (e.g., morphine) and immediately confine the animal to one of the conditioning chambers for a set duration (e.g., 30-45 minutes). The non-preferred chamber from the pre-conditioning phase is often chosen for drug pairing to avoid ceiling effects.

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to the opposite conditioning chamber for the same duration.

    • Ro 04-5595 Administration: To test the effect of Ro 04-5595, administer it (e.g., via intra-prelimbic cortex microinfusion) a short period (e.g., 10 minutes) before the administration of the drug of interest during the drug pairing sessions.

  • Post-Conditioning (Test): On the day after the final conditioning session, allow the animals to freely explore all three chambers in a drug-free state for the same duration as the pre-conditioning phase. Record the time spent in each chamber.

  • Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. Compare the preference scores between the group that received the drug of interest alone and the group that received Ro 04-5595 prior to the drug.

Control Experiments:

  • A control group should receive vehicle instead of Ro 04-5595 before the drug of interest.

  • A separate control experiment should be conducted to ensure Ro 04-5595 itself does not induce a place preference or aversion by conditioning one chamber with Ro 04-5595 and the other with vehicle.

Protocol 2: In Vivo Electrophysiology (Whole-Cell Patch-Clamp Recording)

Objective: To measure the effect of in vivo Ro 04-5595 administration on synaptic currents (e.g., AMPA/NMDA ratio) in specific brain regions.

Materials:

  • Ro 04-5595

  • Vehicle (e.g., sterile saline)

  • Animal subjects (e.g., rats) that have undergone a specific behavioral paradigm (e.g., cocaine self-administration).

  • Vibratome for brain slicing.

  • Artificial cerebrospinal fluid (aCSF).

  • Electrophysiology rig with microscope, micromanipulators, amplifier, and data acquisition system.

  • Glass pipettes for patch-clamp recording.

Procedure:

  • In Vivo Treatment: Administer Ro 04-5595 (e.g., 10 mg/kg, i.p.) or vehicle to the animals daily for a set period (e.g., 6 consecutive days) during the behavioral paradigm.

  • Brain Slice Preparation: Approximately 20-24 hours after the final treatment, anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute brain slices (e.g., 300 µm thick) of the region of interest (e.g., ovBNST) using a vibratome.

  • Recording: Transfer the slices to a recording chamber continuously perfused with oxygenated aCSF. Obtain whole-cell patch-clamp recordings from neurons in the target region.

  • Synaptic Current Measurement:

    • To measure the AMPA/NMDA ratio, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of NMDA receptors.

    • Evoke synaptic currents by stimulating afferent fibers.

    • Measure the peak amplitude of the early AMPA receptor-mediated component and the amplitude of the later NMDA receptor-mediated component (e.g., at 50 ms after the stimulus artifact).

    • Calculate the ratio of the AMPA peak amplitude to the NMDA current amplitude.

  • Data Analysis: Compare the AMPA/NMDA ratios between animals treated with Ro 04-5595 and those treated with vehicle.

Control Experiments:

  • A control group of animals should undergo the same behavioral paradigm and receive vehicle injections instead of Ro 04-5595.

  • In a subset of recordings, bath-apply a non-selective NMDA receptor antagonist (e.g., AP5) to confirm the identity of the NMDA receptor-mediated current.

Visualizing Experimental Logic and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex relationships and workflows.

cluster_1 Behavioral Paradigm Control Vehicle Control Paradigm e.g., Conditioned Place Preference, Cocaine Self-Administration Control->Paradigm Treatment Ro 04-5595 Treatment->Paradigm PositiveControl Alternative Antagonist (e.g., Ifenprodil) PositiveControl->Paradigm Behavior Behavioral Readout (e.g., Preference Score) Paradigm->Behavior Electrophysiology Electrophysiological Readout (e.g., AMPA/NMDA Ratio) Paradigm->Electrophysiology

Caption: General experimental workflow for in vivo studies with Ro 04-5595.

Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds IonChannel Ion Channel NMDA_R->IonChannel Gating Ro045595 Ro 04-5595 Ro045595->NMDA_R Antagonizes Ca_Influx Ca²⁺ Influx IonChannel->Ca_Influx Allows Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream SynapticPlasticity Synaptic Plasticity (LTP/LTD) Downstream->SynapticPlasticity

Caption: Simplified signaling pathway of Ro 04-5595 action at the NMDA receptor.

References

Comparative

Comparative Analysis of Ro 04-5595 Binding at the NMDA Receptor NR2B Subunit

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Ro 04-5595 in binding competition assays with other ligands targeting the N-methyl-D-aspartate (NMDA) rece...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ro 04-5595 in binding competition assays with other ligands targeting the N-methyl-D-aspartate (NMDA) receptor, specifically the NR2B subunit. The data presented herein is collated from various preclinical studies to offer an objective overview of the compound's binding affinity and profile.

Introduction to Ro 04-5595

Ro 04-5595 is a selective antagonist of the NMDA receptor, exhibiting specific activity against the NR2B subunit.[1][2][3] Structurally, it is a tetrahydroisoquinoline derivative.[4] Its selective antagonism for the GluN2B subunit makes it a valuable tool in neuroscience research to investigate the physiological and pathological roles of NR2B-containing NMDA receptors.

Competitive Binding Profile of Ro 04-5595

Radioligand binding competition assays are instrumental in determining the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand. In studies involving the NR2B subunit, Ro 04-5595 has been utilized both as a competitor and as a tool to define non-specific binding.

A frequently cited rank order of binding affinity at the NR2B subunit, determined through competition assays using [3H]Ro 25-6981 as the radioligand and Ro 04-5595 to define specific binding, is as follows:

Ro 25-6981 > CP-101,606 > Ro 04-5595 = Ifenprodil >> Eliprodil > Haloperidol > Spermine > Spermidine > MgCl2 > CaCl2 [5]

This demonstrates that while Ro 25-6981 and CP-101,606 have a higher affinity for the NR2B subunit, Ro 04-5595's affinity is comparable to that of ifenprodil, another well-characterized NR2B antagonist.

Quantitative Binding Affinity Data

The following table summarizes the key quantitative data for Ro 04-5595 and its competitors at the NMDA NR2B receptor.

CompoundParameterValueSpecies/TissueRadioligandReference
Ro 04-5595 Ki31 nMRecombinant hNR1a/NR2B-
EC50186 ± 32 nMChicken Embryo Forebrain-
Ki2 nMRat Brain Slices[3H]Ifenprodil
Ifenprodil IC500.34 µMRecombinant NR1A/NR2B-
CP-101,606 -Higher affinity than Ro 04-5595Rat Brain Membranes[3H]Ro 25-6981
Ro 25-6981 -Highest affinityRat Brain Membranes[3H]Ro 25-6981

Experimental Protocols

Radioligand Binding Competition Assay (General Protocol)

This protocol outlines the general steps for a competitive binding assay to determine the affinity of test ligands for the NMDA NR2B receptor, adapted from methodologies where Ro 04-5595 was evaluated.

1. Membrane Preparation:

  • Fresh or frozen brain tissue (e.g., rat cerebral cortex, which is rich in NR2B subunits) is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The resulting supernatant is then centrifuged at high speed to pellet the membranes.

  • The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • The final pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard method (e.g., Bradford assay). Aliquots are stored at -80°C until use.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of a suitable radioligand (e.g., [3H]Ro 25-6981 or [3H]ifenprodil).

    • The prepared brain membranes.

    • A range of concentrations of the unlabeled competitor ligand (e.g., Ro 04-5595, ifenprodil, etc.).

  • Total Binding: Wells containing only the radioligand and membranes.

  • Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of an unlabeled ligand (e.g., 10 µM Ro 04-5595) to saturate all specific binding sites.

  • The plates are incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

3. Filtration and Washing:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • The filters are placed in scintillation vials with a scintillation cocktail.

  • The radioactivity on the filters is measured using a liquid scintillation counter.

  • Specific Binding is calculated by subtracting the non-specific binding from the total binding.

  • The specific binding data is then plotted against the logarithm of the competitor concentration to generate a competition curve.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from this curve using non-linear regression analysis.

  • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for a Competitive Binding Assay

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis p1 Homogenize Tissue p2 Centrifuge (Low Speed) p1->p2 p3 Centrifuge (High Speed) p2->p3 p4 Wash & Resuspend Pellet p3->p4 p5 Determine Protein Conc. p4->p5 a1 Prepare Assay Plate (Radioligand, Membranes, Competitor Ligands) p5->a1 a2 Incubate to Equilibrium a1->a2 d1 Filtration & Washing a2->d1 d2 Scintillation Counting d1->d2 d3 Calculate Specific Binding d2->d3 d4 Generate Competition Curve (Determine IC50 & Ki) d3->d4

Caption: Workflow of a radioligand binding competition assay.

NMDA NR2B Receptor Signaling Pathway and Antagonism

G cluster_receptor NMDA Receptor (NR1/NR2B) cluster_downstream Downstream Signaling NR1 NR1 Subunit NR2B NR2B Subunit Ca_influx Ca2+ Influx NR2B->Ca_influx Activation leads to Glutamate Glutamate Glutamate->NR2B Binds Glycine Glycine/D-Serine Glycine->NR1 Binds Ro045595 Ro 04-5595 (Antagonist) Ro045595->NR2B Competes with other ligands Ro045595->Ca_influx Blocks Ifenprodil Ifenprodil (Antagonist) Ifenprodil->NR2B Competes PSD95 PSD-95 Ca_influx->PSD95 ERK ERK Signaling Ca_influx->ERK nNOS nNOS PSD95->nNOS Plasticity Synaptic Plasticity, Learning & Memory nNOS->Plasticity ERK->Plasticity

Caption: Simplified NMDA NR2B receptor signaling and antagonism.

References

Validation

In Silico Modeling of Ro 04-5595 Binding to the NMDA Receptor: A Comparative Guide

This guide provides a comprehensive comparison of in silico modeling data for Ro 04-5595 binding to the N-methyl-D-aspartate (NMDA) receptor, alongside other notable allosteric modulators. Designed for researchers, scien...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of in silico modeling data for Ro 04-5595 binding to the N-methyl-D-aspartate (NMDA) receptor, alongside other notable allosteric modulators. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and computational processes.

Comparative Analysis of NMDA Receptor Allosteric Modulators

The NMDA receptor, a crucial component in excitatory neurotransmission and synaptic plasticity, is a significant target for therapeutic intervention in a variety of neurological disorders.[1][2][3][4] Allosteric modulation of the NMDA receptor offers a promising therapeutic strategy, potentially providing enhanced subtype-selectivity and minimizing off-target effects compared to agonists or channel blockers.[2] Ro 04-5595 is a selective negative allosteric modulator (NAM) that targets the GluN2B subunit of the NMDA receptor. This guide focuses on the in silico characterization of Ro 04-5595's binding and compares it with other well-known GluN2B-selective antagonists.

The following table summarizes the binding affinities of Ro 04-5595 and its alternatives, primarily focusing on their potency in inhibiting NMDA receptor function.

CompoundTargetAssay TypeMeasured Value (EC50/IC50/Ki)SpeciesReference
Ro 04-5595 GluN2B-containing NMDA ReceptorsCalcium Influx Inhibition186 ± 32 nmol/L (EC50)Chicken
GluN2B ReceptorsRadioligand Binding ([3H]ifenprodil displacement)2 nM (Ki)Rat
EVT-101GluN2B-containing NMDA ReceptorsCalcium Influx Inhibition22 ± 8 nmol/L (EC50)Chicken
Ro 25-6981GluN2B-containing NMDA ReceptorsCalcium Influx Inhibition60 ± 30 nmol/L (EC50)Chicken
IfenprodilGluN2B-containing NMDA ReceptorsCalcium Influx Inhibition100 ± 40 nmol/L (EC50)Chicken
EliprodilGluN2B-containing NMDA ReceptorsCalcium Influx Inhibition1300 ± 700 nmol/L (EC50)Chicken

Experimental Protocols

The experimental data presented in this guide are derived from established methodologies designed to characterize the interaction of compounds with the NMDA receptor.

Calcium Influx Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation.

  • Cell Culture: Primary cultures of chicken embryo forebrain neurons, which express native GluN2B-containing NMDA receptors, are prepared.

  • Fluorescent Dye Loading: The cultured neurons are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., Ro 04-5595, EVT-101) in a twofold dilution series.

  • NMDA Receptor Activation: Calcium influx is induced by the application of NMDA and glycine (e.g., 200 µM and 100 µM, respectively).

  • Data Acquisition: The intracellular calcium levels are measured by monitoring the change in the 340/380 nm emission ratio of the Fura-2 dye.

  • Data Analysis: The change in the emission ratio, representing the rise in intracellular Ca2+, is calculated by subtracting the initial calcium level from the NMDA-stimulated response. Inhibition curves are generated from the dose-response experiments to determine the EC50 value for each compound.

Radioligand Binding Assay

This method is used to determine the binding affinity of a compound to a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Brain tissue from the appropriate species (e.g., rat) is homogenized, and the cell membranes containing the NMDA receptors are isolated through centrifugation.

  • Incubation: The prepared membranes are incubated with a radiolabeled ligand that specifically binds to the target site (e.g., [3H]Ro 25-6981 for the GluN2B subunit) and varying concentrations of the unlabeled test compound (e.g., Ro 04-5595).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the Ki value (inhibitory constant) of the test compound can be calculated.

In Silico Modeling Workflow

In silico modeling, including molecular docking and molecular dynamics simulations, provides critical insights into the binding mode and interactions of ligands with their target receptors at an atomic level.

In_Silico_Modeling_Workflow cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking cluster_analysis Post-Docking Analysis Receptor_Selection Select PDB Structure (e.g., GluN1/GluN2B ATD) Receptor_Prep Prepare Receptor (Add hydrogens, assign charges) Receptor_Selection->Receptor_Prep Define_Site Define Binding Site (e.g., EVT-101 site) Receptor_Prep->Define_Site Ligand_Selection Select Ligands (Ro 04-5595, Alternatives) Ligand_Prep Prepare Ligands (Generate 3D conformers, assign charges) Ligand_Selection->Ligand_Prep Docking Perform Docking (Virtual Screening Workflow) Ligand_Prep->Docking Define_Site->Docking Scoring Score and Rank Poses (e.g., MM-GBSA) Docking->Scoring MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim Binding_Analysis Analyze Interactions (Hydrogen bonds, hydrophobic contacts) MD_Sim->Binding_Analysis

Caption: Workflow for in silico modeling of ligand binding to the NMDA receptor.

In silico studies have predicted that Ro 04-5595 binds to the recently identified EVT-101 binding site at the interface of the GluN1 and GluN2B amino-terminal domains, rather than the classical ifenprodil-binding site. Molecular docking followed by molecular dynamics simulations and MM-GBSA calculations suggested a more favorable binding energy for Ro 04-5595 in the EVT-101 pocket compared to the ifenprodil pocket. These computational models are instrumental in explaining the differences in potency among various allosteric modulators and in guiding the design of new, more selective compounds.

NMDA Receptor Signaling Pathway and Allosteric Modulation

The NMDA receptor is a heterotetrameric ion channel composed of two GluN1 and two GluN2 subunits. For the channel to open, both glutamate must bind to the GluN2 subunit and a co-agonist, either glycine or D-serine, must bind to the GluN1 subunit. The binding of allosteric modulators, such as Ro 04-5595, to sites distinct from the agonist binding sites can either enhance or inhibit receptor function.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2B) Glutamate->NMDAR Binds to GluN2B Glycine Glycine / D-Serine Glycine->NMDAR Binds to GluN1 Ro045595 Ro 04-5595 (Allosteric Modulator) Ro045595->NMDAR Inhibits Channel Opening Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Channel Opens Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_Influx->Signaling

Caption: Allosteric modulation of the NMDA receptor signaling pathway by Ro 04-5595.

Ro 04-5595, by binding to an allosteric site on the GluN2B subunit, negatively modulates the receptor, leading to a decrease in the probability of channel opening and subsequent calcium influx. This mechanism of action is distinct from competitive antagonists that block the glutamate or glycine binding sites directly. The development of such allosteric modulators is a key area of research for treating conditions associated with NMDA receptor dysfunction.

References

Comparative

Cross-Validation of Ro 04-5595 Effects with Genetic Models: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the pharmacological effects of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of Ro 04-5595, a selective antagonist of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, with genetic models targeting the Grin2b gene. By examining both pharmacological blockade and genetic manipulation, this guide offers a robust cross-validation of the role of the GluN2B subunit in various physiological and pathological processes. The data presented herein is supported by experimental findings from peer-reviewed studies and is intended to aid researchers in designing and interpreting experiments aimed at understanding NMDA receptor function.

Comparative Analysis of Ro 04-5595 and Genetic Models

The following tables summarize the quantitative effects of Ro 04-5595 and its alternatives in wild-type animals, and compare these effects to those observed in genetic models with altered GluN2B function.

Table 1: Behavioral Effects of GluN2B Antagonism vs. Genetic Deletion

Behavioral Test Pharmacological Agent (Dose) Animal Model Observed Effect Genetic Model Observed Effect in Genetic Model
Forced Swim Test (Immobility) Ro 25-6981 (10 mg/kg, i.p.)C57BL/6J MiceReduced immobility (antidepressant-like effect)[1]GluN2B Knockout (cortex and dorsal CA1)No difference from controls in single trial[1]
Locomotor Activity Ro 04-5595 (5, 10, 20 mg/kg, i.p.)MA-treated MiceNo impact on basal locomotor activity[2]GluN2B Knockout (forebrain pyramidal neurons)Reduced anxiety-like behavior[1]
Cocaine Self-Administration (AMPA/NMDA ratio) Ro 04-5595 (10 mg/kg, i.p.)Cocaine Self-Administering RatsSignificantly reduced AMPA/NMDA ratio[3]Not Directly TestedNot Applicable
Attentional Set-Shifting Task Ro 25-6981 (systemic)MiceImproved set-shifting performanceCorticohippocampal GluN2B KnockoutImpaired ability to form an attentional set

Table 2: Electrophysiological Effects of GluN2B Antagonism vs. Genetic Deletion

Electrophysiological Measure Pharmacological Agent (Concentration) Brain Region/Cell Type Observed Effect Genetic Model Observed Effect in Genetic Model
Long-Term Potentiation (LTP) Ro 04-5595 (5 µM)Cerebellar Stellate Cells (in GluN2D KO mice)Abolished I-LTPGluN2D Knockout MiceProlonged stimulation rescued I-LTP
Long-Term Depression (LTD) Ro 04-5595 (10 µM) or Ifenprodil (3 µM)ovBNST of Cocaine-Administering RatsRescued LTDNot Directly TestedNot Applicable
NMDA Receptor-mediated EPSCs Ro 04-5595 (10 µM)ovBNST of Control RatsReduced NMDA-EPSC amplitudeNot Directly TestedNot Applicable

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Behavioral Testing in Mice

Forced Swim Test:

  • Apparatus: A cylindrical glass container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: Mice are placed in the cylinder for a 6-minute session. The duration of immobility (floating without struggling) is recorded during the last 4 minutes of the test.

  • Drug Administration: Ro 25-6981 (10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the test.

Locomotor Activity:

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track movement.

  • Procedure: Mice are placed in the center of the arena and their activity is recorded for a specified duration (e.g., 60 minutes).

  • Drug Administration: Ro 04-5595 (5, 10, or 20 mg/kg) or saline is administered i.p. 30 minutes before placing the animals in the arena.

Electrophysiology in Brain Slices

Preparation of Brain Slices:

  • Animals are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

  • Coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., cerebellum, bed nucleus of the stria terminalis) are prepared using a vibratome.

  • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recordings:

  • Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

  • Neurons are visualized using infrared differential interference contrast microscopy.

  • Patch pipettes (3-5 MΩ) are filled with an internal solution containing appropriate salts and buffers.

  • Synaptic responses are evoked by electrical stimulation of afferent fibers. NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated.

  • Drug Application: Ro 04-5595 or other antagonists are bath-applied at the desired concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

NMDA_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_Receptor Glycine Glycine Glycine->NMDA_Receptor Ro_04_5595 Ro 04-5595 Ro_04_5595->NMDA_Receptor Ca2_influx Ca²⁺ Influx NMDA_Receptor->Ca2_influx CaMKII CaMKII Ca2_influx->CaMKII CREB CREB CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Figure 1. Simplified signaling pathway of NMDA receptor activation and its blockade by Ro 04-5595.

Experimental_Workflow cluster_pharmacological Pharmacological Arm cluster_genetic Genetic Arm cluster_comparison Cross-Validation WT_Animals Wild-Type Animals Drug_Admin Administer Ro 04-5595 or Alternative WT_Animals->Drug_Admin Behavioral_Pharm Behavioral Testing Drug_Admin->Behavioral_Pharm Electro_Pharm Electrophysiology Drug_Admin->Electro_Pharm Comparison Compare Results Behavioral_Pharm->Comparison Electro_Pharm->Comparison Genetic_Model GluN2B Knockout/ Knockdown Animals Behavioral_Genetic Behavioral Testing Genetic_Model->Behavioral_Genetic Electro_Genetic Electrophysiology Genetic_Model->Electro_Genetic Behavioral_Genetic->Comparison Electro_Genetic->Comparison

References

Validation

Evaluating the Specificity of [11C]Ro 04-5595 as a PET Tracer for GluN2B Subunits: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive evaluation of the specificity of the positron emission tomography (PET) tracer, [11C]Ro 04-5595, for the GluN2B subunit...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of the positron emission tomography (PET) tracer, [11C]Ro 04-5595, for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its performance is objectively compared with alternative tracers, supported by experimental data, to aid researchers in the selection of the most suitable imaging agent for their preclinical and clinical studies.

Introduction to [11C]Ro 04-5595

[11C]Ro 04-5595 is a subtype-selective antagonist targeting the GluN2B subunit of the NMDA receptor.[1][2] The GluN2B subunit is implicated in various neurological and psychiatric disorders, making it a crucial target for drug development and in-vivo imaging. An effective PET tracer for GluN2B would enable the non-invasive quantification of receptor density and occupancy, facilitating a deeper understanding of disease mechanisms and the development of novel therapeutics.

Performance Evaluation of [11C]Ro 04-5595

In-Vitro Specificity

[11C]Ro 04-5595 demonstrates high affinity and specificity for GluN2B receptors in in-vitro studies. Autoradiography on rat brain slices has shown strong and specific binding in GluN2B-rich regions such as the cortex and hippocampus, with low binding in the cerebellum, a region with low NR2B concentration.[1] The tracer exhibits a high binding affinity with a reported Ki of 2 nM.[1][3]

In-Vivo Performance

Despite its promising in-vitro profile, the in-vivo performance of [11C]Ro 04-5595 in rats has shown limitations. PET studies have indicated rapid brain uptake followed by a swift washout, achieving a peak standardized uptake value (SUV) of approximately 0.7. This pharmacokinetic profile has been interpreted as not being indicative of significant specific binding in the living brain. To date, detailed quantitative in-vivo metrics such as binding potential (BPnd) or specific-to-non-specific binding ratios from dedicated blocking studies for [11C]Ro 04-5595 have not been published, which hinders a direct quantitative comparison with other tracers.

Comparison with Alternative GluN2B PET Tracers

Several alternative PET tracers have been developed and evaluated for imaging the GluN2B subunit. This section compares [11C]Ro 04-5595 with three such alternatives: (R)-[11C]NR2B-Me, (R)-[18F]OF-Me-NB1, and (S)-[18F]OF-NB1.

Quantitative Data Summary

The following tables summarize the available quantitative data for [11C]Ro 04-5595 and its alternatives.

Table 1: In-Vitro Binding and Radiosynthesis Properties

TracerTargetBinding Affinity (Ki/KD, nM)Radiochemical Yield (%)Molar Activity (GBq/µmol)
[11C]Ro 04-5595 GluN2B2 (Ki)13 ± 312-43 MBq/nmol
(R)-[11C]NR2B-Me GluN2BNot explicitly statedNot explicitly statedNot explicitly stated
(R)-[18F]OF-Me-NB1 GluN2B10.4 ± 4.7 (KD)Good88-228
(S)-[18F]OF-NB1 GluN2B10.4 ± 3.9 (KD)Good88-228

Table 2: In-Vivo Performance in Non-Human Primates

TracerBrain Uptake (SUV)Volume of Distribution (VT, mL/cm³)Binding Potential (BPND)Receptor Occupancy
[11C]Ro 04-5595 ~0.7 (rats)Not availableNot availableNot available
(R)-[11C]NR2B-Me Good20-402-3>68% blockade
(R)-[18F]OF-Me-NB1 Good8-160.5-1>68% blockade
(S)-[18F]OF-NB1 Good15-352-3>68% blockade

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in this guide.

Radiosynthesis of [11C]Ro 04-5595

The radiosynthesis of [11C]Ro 04-5595 is typically performed via N-methylation of the desmethyl precursor, N-desmethyl-Ro-04-5595. The process involves reacting the precursor with [11C]iodomethane in dimethylformamide (DMF) at 40°C for 1 minute, utilizing the captive solvent method.

In-Vitro Autoradiography

For in-vitro autoradiography, rodent brain sections are incubated with the radiotracer. To determine specific binding, parallel sections are incubated with the radiotracer in the presence of a high concentration of a competing antagonist (e.g., unlabeled Ro 04-5595 or another selective GluN2B antagonist). The distribution and density of the radiotracer binding are then visualized and quantified using a phosphor imager.

In-Vivo PET Imaging in Rodents

For in-vivo PET studies, the radiotracer is administered intravenously to the animal model (e.g., rats). Dynamic PET scans are acquired over a specified period (e.g., 90 minutes) to measure the tracer's uptake and kinetics in the brain. Anesthesia is typically used to minimize motion artifacts. To assess specificity, blocking studies can be performed where a separate cohort of animals is pre-treated with a non-radioactive GluN2B antagonist before the tracer injection. A reduction in tracer uptake in target regions compared to baseline scans indicates specific binding.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the NMDA receptor, highlighting the role of the GluN2B subunit.

NMDA_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_Receptor GluN1 GluN2B Ion Channel Glutamate->NMDA_Receptor:GluN2B Binds Glycine Glycine/D-Serine Glycine->NMDA_Receptor:GluN1 Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Opens Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling_Cascades Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling_Cascades->Plasticity Leads to

Caption: NMDA Receptor Activation and Downstream Signaling.

Experimental Workflow for PET Tracer Evaluation

This diagram outlines the typical workflow for evaluating a novel PET tracer like [11C]Ro 04-5595.

PET_Tracer_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation A Radiosynthesis & Optimization B In-vitro Characterization (Binding Affinity, Autoradiography) A->B C In-vivo Animal PET Studies (Pharmacokinetics, Specificity) B->C D Metabolite Analysis C->D E Dosimetry & Toxicology C->E D->E F First-in-Human PET Studies E->F

Caption: Workflow for PET Tracer Development and Evaluation.

Conclusion

Based on the available evidence, [11C]Ro 04-5595 demonstrates excellent in-vitro specificity for the GluN2B subunit of the NMDA receptor. However, its in-vivo performance in rodents suggests limited specific binding, which may hinder its utility for quantitative PET imaging. In contrast, alternative tracers such as (R)-[11C]NR2B-Me and (S)-[18F]OF-NB1 have shown more promising in-vivo characteristics in non-human primates, with good brain uptake and quantifiable specific binding.

For researchers aiming to quantify GluN2B receptor density and occupancy in vivo, the alternative tracers with demonstrated specific binding and more comprehensive in-vivo characterization may be more suitable choices. Further studies, potentially in higher species, would be necessary to definitively establish the in-vivo specificity of [11C]Ro 04-5595. This guide underscores the importance of rigorous in-vivo validation for the successful translation of promising PET tracers from in-vitro assays to clinical applications.

References

Safety & Regulatory Compliance

Handling

Essential Safety and Operational Guide for Handling Ro 04-5595

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the selective NMDA receptor antagonist, Ro 04-5595. This document provides critical safety...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the selective NMDA receptor antagonist, Ro 04-5595.

This document provides critical safety and logistical information for the handling and use of Ro 04-5595 hydrochloride, a potent neuroactive research chemical. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

A risk assessment should be conducted before handling Ro 04-5595 to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for various laboratory operations involving this compound.

OperationMinimum PPE Requirement
Weighing and Aliquoting (Solid Form) - Disposable nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- Respiratory protection (e.g., N95 respirator or use of a chemical fume hood)
Solution Preparation and Handling - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles
In Vitro Experiments (e.g., cell culture) - Disposable nitrile gloves- Laboratory coat- Safety glasses
In Vivo Experiments (e.g., animal dosing) - Disposable nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles- Face shield (if splash hazard exists)

Engineering Controls:

  • Ventilation: All handling of solid Ro 04-5595 and preparation of concentrated stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Containment: For procedures with a higher risk of aerosol generation, consider using a glove box or other containment enclosures.

Emergency Procedures:

SituationFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Physical and Chemical Properties

The following table summarizes the known quantitative data for Ro 04-5595 hydrochloride.

PropertyValue
Molecular Weight 368.30 g/mol
Molecular Formula C₁₉H₂₂ClNO₂・HCl
CAS Number 64047-73-0
Solubility - Soluble to 15 mM in water- Soluble to 100 mM in DMSO
Purity Typically ≥98%
Storage Desiccate at +4°C

Biological Activity

ParameterValue
Target GluN2B (NR2B) subunit of the NMDA receptor
Activity Selective Antagonist
Binding Affinity (Ki) 31 nM

Experimental Protocols

Detailed methodologies for experiments involving Ro 04-5595 are crucial for reproducibility and safety. Below are examples of protocols derived from published research.

In Vitro: Inhibition of NMDA Receptor Currents

This protocol describes a method to assess the inhibitory activity of Ro 04-5595 on NMDA receptors in primary neuronal cultures.

  • Cell Culture: Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.

  • Solution Preparation:

    • Prepare a stock solution of Ro 04-5595 hydrochloride in sterile water or DMSO at a concentration of 10-100 mM.

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular recording solution.

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings from cultured neurons.

    • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit inward currents.

    • After establishing a stable baseline response, co-apply NMDA/glycine with varying concentrations of Ro 04-5595.

    • Record the inhibition of the NMDA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in the absence and presence of Ro 04-5595.

    • Calculate the percentage of inhibition for each concentration.

    • Plot a concentration-response curve and determine the IC₅₀ value.

In Vivo: Assessment of Behavioral Effects in Rodents

This protocol outlines a general procedure for investigating the effects of Ro 04-5595 on rodent behavior.

  • Animal Subjects: Use adult male mice or rats, housed under standard laboratory conditions.

  • Drug Preparation:

    • Dissolve Ro 04-5595 hydrochloride in sterile saline or another appropriate vehicle. The concentration should be calculated based on the desired dose (e.g., 5-20 mg/kg) and the injection volume.

  • Administration:

    • Administer Ro 04-5595 via intraperitoneal (i.p.) injection.

  • Behavioral Testing:

    • Conduct behavioral tests at a specified time after drug administration (e.g., 30 minutes).

    • Examples of behavioral paradigms include locomotor activity monitoring, forced swim test, or novel object recognition test.

  • Data Collection and Analysis:

    • Record and quantify the relevant behavioral parameters.

    • Compare the results between the Ro 04-5595-treated group and a vehicle-treated control group using appropriate statistical methods.

Disposal Plan

All waste materials contaminated with Ro 04-5595 should be considered hazardous waste.

  • Solid Waste: Collect all disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with Ro 04-5595 in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all aqueous and organic solutions containing Ro 04-5595 in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Visualizations

NMDA Receptor Signaling Pathway

The following diagram illustrates the signaling pathway involving the NMDA receptor, the target of Ro 04-5595.

NMDA_Signaling Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2B) Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds Ca2_influx Ca²⁺ Influx NMDA_R->Ca2_influx Opens for Ro045595 Ro 04-5595 Ro045595->NMDA_R Antagonizes Mg2 Mg²⁺ Block Mg2->NMDA_R Blocks Depolarization Depolarization Depolarization->Mg2 Relieves Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca2_influx->Downstream Activates Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Modulates

Caption: NMDA receptor activation and antagonism by Ro 04-5595.

Experimental Workflow for Handling Ro 04-5595

This diagram outlines a logical workflow for safely conducting an experiment with Ro 04-5595.

Experimental_Workflow start Start: Experimental Planning risk_assessment 1. Conduct Risk Assessment start->risk_assessment ppe_selection 2. Select Appropriate PPE risk_assessment->ppe_selection weighing 3. Weigh Solid Compound (in fume hood) ppe_selection->weighing solution_prep 4. Prepare Stock Solution (in fume hood) weighing->solution_prep experiment 5. Perform Experiment (In Vitro / In Vivo) solution_prep->experiment decontamination 6. Decontaminate Work Area experiment->decontamination waste_disposal 7. Dispose of Hazardous Waste decontamination->waste_disposal end End: Documentation waste_disposal->end

Caption: A step-by-step workflow for the safe handling of Ro 04-5595.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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